molecular formula C8H9NO4 B1268508 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid CAS No. 952569-58-3

5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Numéro de catalogue: B1268508
Numéro CAS: 952569-58-3
Poids moléculaire: 183.16 g/mol
Clé InChI: BMQLZHDFXVPFKX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS 952569-58-3) is a high-purity pyrrole derivative of significant value in medicinal chemistry and organic synthesis. This compound, with the molecular formula C₈H₉NO₄ and a molecular weight of 183.16 g/mol, serves as a versatile building block for the construction of more complex molecules . Its structure features both an ethoxycarbonyl group and a carboxylic acid moiety on its pyrrole ring, making it a valuable precursor for drug discovery projects and the synthesis of various heterocyclic compounds . Researchers utilize this compound for its role in developing novel pharmaceutical candidates. It is typically supplied with a purity of 95% or higher and requires storage at 2-8°C under sealed, dry conditions to ensure stability . As a fine chemical, it is intended for research and development purposes only. This product is not intended for diagnostic or therapeutic uses, nor for application to humans or animals . Please refer to the relevant Safety Data Sheet for detailed handling information.

Propriétés

IUPAC Name

5-ethoxycarbonyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-2-13-8(12)6-4-3-5(9-6)7(10)11/h3-4,9H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQLZHDFXVPFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356279
Record name 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952569-58-3
Record name 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid. The information is curated for professionals in research and development, particularly those in the pharmaceutical and chemical industries. This document summarizes key physical data, outlines general experimental protocols for their determination, and presents a logical workflow for the physical characterization of a new chemical entity.

Core Physical Properties

This compound, with the CAS number 952569-58-3, presents as a white to off-white solid under standard conditions.[1][2] A summary of its key physical and chemical properties is presented in the table below. It is important to note that several of these properties are based on computational predictions and have not yet been experimentally verified in published literature.

PropertyValueSource
Molecular Formula C8H9NO4[3]
Molecular Weight 183.16 g/mol [3]
Appearance White to off-white solid[1][2]
Boiling Point (Predicted) 407.5 ± 30.0 °C[1][2]
Density (Predicted) 1.359 ± 0.06 g/cm³[1][2]
pKa (Predicted) 3.77 ± 0.10[1][2]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1][2]
Melting Point Not available in literature
Solubility Not quantitatively available in literature

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often suggests the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • A small sample of this compound is finely powdered using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate, approximately 1-2°C per minute, especially when approaching the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has transitioned into a liquid is recorded as the end of the melting range.

  • For accuracy, the determination should be repeated at least twice, and the average value reported.

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for its application in drug development, formulation, and synthesis.

Apparatus:

  • Analytical balance

  • Vials or test tubes with closures

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure for Equilibrium Solubility Measurement:

  • An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a vial.

  • The vial is sealed and agitated in a temperature-controlled environment (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, the suspension is allowed to settle.

  • An aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • The solubility is expressed in units such as mg/mL or mol/L. This procedure is repeated for a range of pharmaceutically relevant solvents.

Logical Workflow for Physical Characterization

The physical characterization of a new chemical entity (NCE) like this compound is a systematic process. The following diagram illustrates a typical workflow, from initial reception of the sample to the generation of a comprehensive physical property profile.

G Workflow for Physical Characterization of a New Chemical Entity cluster_0 Initial Assessment cluster_1 Primary Physical Properties cluster_2 Advanced Characterization cluster_3 Data Consolidation A Sample Reception (NCE) B Visual Inspection (Color, Form) A->B C Melting Point Determination B->C D Solubility Screening (Aqueous & Organic Solvents) B->D E Hygroscopicity Evaluation B->E H Solid-State Characterization (PXRD, DSC, TGA) C->H F pKa Determination (Potentiometric or Spectrophotometric) D->F G LogP/LogD Measurement (e.g., Shake-flask method) D->G I Comprehensive Physical Property Profile E->I F->I G->I H->I

Workflow for Physical Characterization of a New Chemical Entity

References

An In-depth Technical Guide to 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, general synthesis protocols, and key applications, presenting data in a clear and accessible format for scientists and drug development professionals.

Core Chemical Identity and Properties

This compound is a disubstituted pyrrole derivative featuring both a carboxylic acid and an ethyl ester functional group. Its structure forms the basis for more complex molecules and serves as a valuable building block in organic synthesis.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. These values, including predicted data, offer a snapshot of its physical and chemical characteristics.

PropertyValueSource
Molecular Formula C₈H₉NO₄[1][2]
Molecular Weight 183.16 g/mol [2][3]
Monoisotopic Mass 183.05316 Da[1]
Appearance White to off-white solid[4]
Boiling Point (Predicted) 407.5 ± 30.0 °C[3][4]
Density (Predicted) 1.359 ± 0.06 g/cm³[3][4]
pKa (Predicted) 3.77 ± 0.10[4]
Storage Conditions 2-8°C under inert gas[4]
Chemical Structure Visualization

The two-dimensional chemical structure of the molecule is depicted below, illustrating the arrangement of the pyrrole ring, the ethoxycarbonyl group at position 5, and the carboxylic acid group at position 2.

Caption: 2D structure of this compound.

Experimental Protocols: Synthesis Approaches

While specific, detailed synthesis protocols for this compound are not extensively published, its structure suggests a primary synthesis route involving the selective hydrolysis of a precursor diester, diethyl 1H-pyrrole-2,5-dicarboxylate. The general methodology is based on standard organic chemistry transformations.

General Protocol: Selective Saponification of Diethyl 1H-pyrrole-2,5-dicarboxylate

This procedure outlines a plausible method for the synthesis of the target compound. The key to this synthesis is the use of a single equivalent of a base to favor mono-hydrolysis over the formation of the dicarboxylic acid.

Objective: To selectively hydrolyze one of the two ethyl ester groups of diethyl 1H-pyrrole-2,5-dicarboxylate.

Materials:

  • Diethyl 1H-pyrrole-2,5-dicarboxylate (starting material)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (EtOH) or Methanol (MeOH) (solvent)

  • Hydrochloric acid (HCl), dilute (for acidification)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution: Dissolve diethyl 1H-pyrrole-2,5-dicarboxylate in a suitable alcohol solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Base Addition: Prepare a solution of one molar equivalent of NaOH or KOH in water or alcohol. Add this solution dropwise to the stirred solution of the diester at room temperature or under mild heating (e.g., 40-50°C). Conditions for similar hydrolyses on pyrrole rings have involved heating at 90°C, which may be required to drive the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), to observe the consumption of the starting material and the formation of the mono-acid product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Acidification: Dissolve the resulting residue in water and cool the solution in an ice bath. Carefully acidify the solution by adding dilute HCl dropwise until the pH is approximately 2-3. This will protonate the carboxylate salt, causing the carboxylic acid product to precipitate.

  • Isolation: Collect the precipitate by vacuum filtration. If no precipitate forms, extract the aqueous solution with an organic solvent like ethyl acetate.

  • Purification: Wash the collected solid or the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Applications and Biological Relevance

Pyrrole-2,5-dicarboxylic acid derivatives are recognized as important heterocyclic building blocks in several fields of chemical research. Their rigid, planar structure and the presence of multiple functional groups make them versatile precursors for more complex molecular architectures.

  • Medicinal Chemistry: These compounds serve as scaffolds in drug discovery. They are precursors for the synthesis of pyrrolo[1,2-b]pyridazines, which have been investigated for the treatment of proliferative disorders, and are also explored as potential Janus kinase (JAK) inhibitors[5]. Related pyrrole carboxylic acids have been studied as antibacterial agents that target essential bacterial enzymes like DNA gyrase and Topoisomerase IV[6].

  • Materials Science: 1H-Pyrrole-2,5-dicarboxylic acid and its derivatives are utilized as organic linkers in the synthesis of metal-organic frameworks (MOFs).[7] These materials have applications in gas storage and separation.[7]

The diagram below illustrates the central role of this pyrrole core in accessing different fields of application.

logical_relationship precursor Diethyl 1H-pyrrole-2,5-dicarboxylate synthesis Selective Hydrolysis precursor->synthesis Starting Material product 5-(ethoxycarbonyl)-1H-pyrrole- 2-carboxylic acid synthesis->product Yields med_chem Medicinal Chemistry (e.g., JAK Inhibitors, Antibacterials) product->med_chem Building Block For mat_sci Materials Science (e.g., MOF Linkers) product->mat_sci Building Block For

Caption: Synthesis workflow and applications of the target compound.

References

An In-depth Technical Guide on 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS 952569-58-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid, with the CAS number 952569-58-3, is a disubstituted pyrrole derivative. The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core structure of numerous natural products and pharmacologically active compounds. The presence of both a carboxylic acid and an ethyl ester group on the pyrrole scaffold makes this molecule a versatile building block in medicinal chemistry and organic synthesis. These functional groups offer multiple reaction sites for further chemical modifications, enabling the synthesis of more complex molecules with potential therapeutic applications. While extensive research exists on the broader class of pyrrole-2-carboxylic acids, detailed public-domain information specifically on the synthesis and biological activities of this compound is limited. This guide aims to provide a comprehensive overview of its known properties and infer potential synthetic routes and biological applications based on the well-established chemistry of related pyrrole derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. This data is crucial for its handling, characterization, and use in experimental settings.

PropertyValueReference
CAS Number 952569-58-3[1][2]
Molecular Formula C₈H₉NO₄[1]
Molecular Weight 183.16 g/mol [1]
IUPAC Name This compound
Synonyms 1H-Pyrrole-2,5-dicarboxylic acid 2-ethyl ester
Appearance White to off-white solid[3]
Predicted Density 1.359 ± 0.06 g/cm³[3]
Predicted pKa 3.77 ± 0.10[3]
Storage Sealed in dry, Room Temperature or 2-8°C[3]

Potential Synthetic Routes

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-ketoester. For the synthesis of the target molecule, a plausible pathway would involve the reaction of an α-amino-β-ketoester with a glyoxylate derivative.

Note: The following is a generalized, hypothetical experimental protocol based on the principles of the Knorr Pyrrole Synthesis. It has not been experimentally validated for this specific compound.

Hypothetical Experimental Protocol: Knorr Pyrrole Synthesis

  • Preparation of Ethyl 2-amino-3-oxobutanoate: Synthesize or procure ethyl 2-amino-3-oxobutanoate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-amino-3-oxobutanoate (1 equivalent) and ethyl glyoxylate (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Condensation: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate and can be collected by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. To synthesize the target molecule via this route, a suitably substituted 1,4-dicarbonyl precursor would be required.

Note: The following is a generalized, hypothetical experimental protocol based on the principles of the Paal-Knorr Pyrrole Synthesis. It has not been experimentally validated for this specific compound.

Hypothetical Experimental Protocol: Paal-Knorr Pyrrole Synthesis

  • Precursor Synthesis: Synthesize a 1,4-dicarbonyl compound such as diethyl 2,5-dioxohexanedioate.

  • Reaction Setup: In a pressure vessel, dissolve the 1,4-dicarbonyl precursor (1 equivalent) in a suitable solvent like ethanol.

  • Cyclization: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in ethanol.

  • Heating: Heat the mixture in the sealed vessel to a temperature typically ranging from 100 to 150 °C. Monitor the reaction for completion.

  • Work-up and Purification: After cooling, evaporate the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography to isolate the desired pyrrole derivative.

  • Characterization: Characterize the purified product using standard analytical techniques.

Below is a conceptual workflow for the synthesis of pyrrole dicarboxylic acid derivatives.

G cluster_knorr Knorr Pyrrole Synthesis cluster_paal_knorr Paal-Knorr Synthesis alpha_amino_ketoester α-Amino-β-ketoester condensation_knorr Condensation (e.g., in Acetic Acid) alpha_amino_ketoester->condensation_knorr glyoxylate Glyoxylate Derivative glyoxylate->condensation_knorr target_knorr This compound condensation_knorr->target_knorr dicarbonyl 1,4-Dicarbonyl Precursor cyclization_pk Cyclization (Heating) dicarbonyl->cyclization_pk ammonia Ammonia Source ammonia->cyclization_pk target_pk This compound cyclization_pk->target_pk

Conceptual Synthetic Pathways

Potential Biological Activities and Applications

While no specific biological data for this compound has been found, the pyrrole-2-carboxylic acid scaffold is present in many compounds with significant biological activities. This suggests that the target molecule could serve as a valuable starting point for the development of new therapeutic agents.

Antibacterial and Quorum Sensing Inhibition

Pyrrole-2,5-dicarboxylic acid has been identified as a quorum sensing (QS) inhibitor in Pseudomonas aeruginosa.[4][5][6] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[4][5][6] By interfering with QS, these compounds can reduce bacterial pathogenicity without directly killing the bacteria, which may reduce the likelihood of developing resistance. It is plausible that this compound could exhibit similar QS inhibitory properties.

The logical relationship for the potential application in quorum sensing inhibition is depicted below.

compound This compound qs_system Bacterial Quorum Sensing System compound->qs_system Inhibits virulence Virulence Factor Production qs_system->virulence Regulates biofilm Biofilm Formation qs_system->biofilm Regulates pathogenicity Reduced Bacterial Pathogenicity virulence->pathogenicity biofilm->pathogenicity

References

An In-depth Technical Guide to 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid, a heterocyclic building block with applications in organic synthesis and potential for pharmaceutical development. This document details its physicochemical properties, a general synthesis protocol, and its relevance in the field of medicinal chemistry.

Physicochemical Properties

This compound is a substituted pyrrole that serves as a valuable intermediate in the synthesis of more complex molecules. Its key quantitative data are summarized in the table below.

PropertyValueReference
Molecular Formula C8H9NO4[1][2][3][4]
Molecular Weight 183.16 g/mol [1][3][4]
CAS Number 952569-58-3[1][3][4]
Synonyms 1H-Pyrrole-2,5-dicarboxylic acid 2-ethyl ester, 5-(Ethoxycarbonyl)-1H-pyrrol-2-carboxylic acid[1][4]
Appearance White to off-white solid[4]
Boiling Point (Predicted) 407.5 ± 30.0 °C[4]
Density (Predicted) 1.359 ± 0.06 g/cm3 [4]
pKa (Predicted) 3.77 ± 0.10[4]

Synthesis and Experimental Protocols

The synthesis of substituted pyrroles such as this compound can be achieved through various methods in organic chemistry. A common and well-established method for constructing the pyrrole ring is the Knorr pyrrole synthesis.[5] This approach typically involves the condensation of an α-amino-ketone or an α-amino-β-ketoester with a β-dicarbonyl compound.[5]

Generalized Experimental Protocol for Knorr Pyrrole Synthesis:

A plausible synthetic route for a substituted pyrrole derivative is outlined below. Please note that this is a generalized protocol, and specific reaction conditions such as temperature, solvent, and reaction time would need to be optimized for the synthesis of this compound.

  • Preparation of the α-amino-β-ketoester: An appropriate β-ketoester is reacted with a nitrosating agent (e.g., sodium nitrite in acidic conditions) to form an α-oximino-β-ketoester. This intermediate is then reduced (e.g., using zinc dust in acetic acid or catalytic hydrogenation) to yield the corresponding α-amino-β-ketoester.

  • Condensation Reaction: The freshly prepared α-amino-β-ketoester is then reacted with a suitable β-ketoester in the presence of an acid or base catalyst. The choice of reactants is crucial to obtain the desired substitution pattern on the pyrrole ring.

  • Cyclization and Aromatization: The initial condensation product undergoes intramolecular cyclization followed by dehydration to form the aromatic pyrrole ring.

  • Work-up and Purification: The reaction mixture is worked up by extraction and washing. The crude product is then purified using techniques such as recrystallization or column chromatography to yield the pure substituted pyrrole.

Logical Workflow for a Generalized Knorr Pyrrole Synthesis:

Knorr_Pyrrole_Synthesis Start Starting Materials (β-ketoester A, β-ketoester B) Step1 Preparation of α-amino-β-ketoester from A Start->Step1 Step2 Condensation Reaction Start->Step2 β-ketoester B Step1->Step2 Step3 Intramolecular Cyclization & Dehydration Step2->Step3 Step4 Purification Step3->Step4 End Final Product (Substituted Pyrrole) Step4->End

Caption: A generalized workflow for the Knorr synthesis of substituted pyrroles.

Applications in Research and Drug Development

The pyrrole scaffold is a prominent feature in numerous natural products and pharmaceutically active compounds.[6] Pyrrole-containing molecules have demonstrated a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6] Consequently, this compound represents a valuable building block for the synthesis of novel therapeutic agents. For instance, a related compound, 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, is a crucial intermediate in the production of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[5] The presence of both a carboxylic acid and an ester group in this compound provides two distinct points for further chemical modification, making it a versatile precursor for creating diverse chemical libraries for drug discovery.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound.

  • Handling: It is recommended to handle this compound in a well-ventilated area.[7] Appropriate personal protective equipment, including gloves and safety glasses, should be worn to avoid contact with skin and eyes.[7] Measures should be taken to prevent the formation of dust and aerosols.[7]

  • Storage: The compound should be stored in a tightly sealed container in a dry environment.[1] Recommended storage conditions are at room temperature[1] or under an inert atmosphere (nitrogen or argon) at 2-8°C.[4]

Conclusion

This compound, with a molecular weight of 183.16 g/mol , is a key heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its versatile structure allows for the creation of more complex molecules, particularly in the realm of drug development. Understanding its physicochemical properties and synthetic pathways is crucial for its effective utilization in research and development.

References

Spectral Data Analysis of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Profile

Identifier Value
IUPAC Name 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid
Synonyms 1H-Pyrrole-2,5-dicarboxylic acid 2-ethyl ester, 5-ethoxycarbonyl-1H-pyrrole-2-carboxylic acid
CAS Number 952569-58-3
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
Chemical Structure See Figure 1

Predicted Spectroscopic Data

The following tables summarize the predicted and representative spectral data for this compound. These values are derived from spectral data of analogous structures and general principles of NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H1 (N-H)11.0 - 12.0br s-
H36.2 - 6.4d~3.5
H46.9 - 7.1d~3.5
-CH₂- (ethyl)4.2 - 4.4q~7.1
-CH₃ (ethyl)1.2 - 1.4t~7.1
-COOH> 12.0br s-

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Predicted Chemical Shift (ppm)
C2 (C=O, acid)160 - 165
C5 (C=O, ester)160 - 165
C2'125 - 130
C5'120 - 125
C3110 - 115
C4118 - 123
-CH₂- (ethyl)60 - 65
-CH₃ (ethyl)14 - 16
Infrared (IR) Spectroscopy

Table 3: Representative IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretching3300 - 2500Broad, Strong
N-H (Pyrrole)Stretching3400 - 3200Medium
C-H (Aromatic/Ethyl)Stretching3100 - 2850Medium
C=O (Carboxylic Acid/Ester)Stretching1725 - 1680Strong
C=C (Pyrrole Ring)Stretching1550 - 1450Medium
C-O (Ester/Acid)Stretching1300 - 1100Strong
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Predicted Fragment Interpretation
183[M]⁺Molecular Ion
138[M - OEt]⁺Loss of ethoxy group
137[M - H₂O - CO]⁺Loss of water and carbon monoxide
111[M - CO₂Et]⁺Loss of ethoxycarbonyl group
94[111 - OH]⁺Loss of hydroxyl from the carboxylic acid fragment
66[Pyrrole ring fragment]Fragmentation of the pyrrole ring

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and validation.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis would be performed using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting fragments analyzed by the mass analyzer.

Visualizations

The following diagrams illustrate the chemical structure, a general workflow for spectral data acquisition, and a proposed mass spectrometry fragmentation pathway.

G Figure 1. Chemical Structure cluster_pyrrole Figure 1. Chemical Structure cluster_carboxyl Figure 1. Chemical Structure cluster_ester Figure 1. Chemical Structure C1 C C2 C C1->C2 C_carboxyl C C1->C_carboxyl C3 C C2->C3 C4 C C3->C4 N N C4->N C_ester C C4->C_ester N->C1 H_N H N->H_N O1_carboxyl O C_carboxyl->O1_carboxyl  = O2_carboxyl OH C_carboxyl->O2_carboxyl O1_ester O C_ester->O1_ester  = O2_ester O C_ester->O2_ester C_ethyl CH₂ O2_ester->C_ethyl C_methyl CH₃ C_ethyl->C_methyl

Caption: Chemical structure of the title compound.

G Figure 2. Spectral Data Workflow Sample Sample Preparation NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Data Analysis & Interpretation NMR->Data IR->Data MS->Data

Caption: General workflow for spectral analysis.

G Figure 3. MS Fragmentation Pathway M [M]⁺ m/z = 183 F1 [M - OEt]⁺ m/z = 138 M->F1 - OCH₂CH₃ F2 [M - CO₂Et]⁺ m/z = 111 M->F2 - COOCH₂CH₃ F3 [F2 - OH]⁺ m/z = 94 F2->F3 - OH

Caption: Proposed MS fragmentation pathway.

5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pyrrole derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide aims to provide a comprehensive overview of the available solubility data for a related compound and outlines a standard methodology for determining the solubility of the title compound.

Solubility Data

While specific data for this compound is unavailable, the solubility of a similar compound, 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, has been investigated. The data, presented in mole fraction, offers a qualitative understanding of the types of solvents that may be effective for dissolving pyrrole carboxylic acid derivatives.

Table 1: Solubility of 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid in Various Organic Solvents at 318.15 K [1]

SolventMole Fraction Solubility (x 10²)
N,N-Dimethylformamide (DMF)7.91
Cyclohexanone2.81
1,4-Dioxane2.69
Acetonitrile1.15
Acetone0.704
Ethyl acetate0.420
n-Propanol0.369
Isobutanol0.338
Methanol0.317
n-Butanol0.303
Ethanol0.283
Isopropanol0.269

Note: The data presented is for 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid and should be used as a qualitative guide only for this compound.[1]

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a crystalline compound in a solvent is the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (crystalline solid, purity >99%)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with airtight seals

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, which should be confirmed by taking measurements at different time points until a constant concentration is observed.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

  • Quantification:

    • Determine the mass of the collected filtrate.

    • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method against a pre-prepared calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/100 g of solvent, or molarity.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start add_excess Add excess solute to solvent in vials start->add_excess seal_vials Seal vials add_excess->seal_vials agitate Agitate at constant temperature seal_vials->agitate settle Allow excess solid to settle agitate->settle withdraw Withdraw and filter supernatant settle->withdraw quantify Quantify concentration (e.g., HPLC, UV-Vis) withdraw->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

References

Unveiling the Therapeutic Potential of the Pyrrole Scaffold: A Technical Overview of Pyrrole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the biological activity of pyrrole-2-carboxylic acid derivatives. Direct biological data for 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid is not available in the current scientific literature. Therefore, this document focuses on the biological activities of structurally related pyrrole compounds to provide a comprehensive overview of the therapeutic potential of this chemical class.

Introduction

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous naturally occurring and synthetic molecules with significant biological activities. Its unique electronic properties and ability to participate in various chemical interactions make it a privileged scaffold in medicinal chemistry and drug discovery. This guide provides a detailed exploration of the biological activities of derivatives of pyrrole-2-carboxylic acid, with a focus on their potential as anticancer, antimicrobial, and quorum sensing inhibitory agents. While data on this compound remains elusive, the information presented herein on its structural analogs offers valuable insights for researchers and drug development professionals working in this area.

Anticancer Activity of Pyrrole Derivatives

A significant body of research highlights the potent antiproliferative and cytotoxic effects of various pyrrole derivatives against a range of cancer cell lines.[1][2][3][4][5][6][7][8][9] These compounds have been shown to interfere with key cellular processes and signaling pathways that are critical for cancer cell growth and survival.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected pyrrole derivatives against various human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50), which represents the concentration of the compound required to inhibit cell growth by 50%.

Compound/DerivativeCancer Cell LineAssayIC50 / GI50 (µM)Reference
Pyrrolo[1,2-a]quinoline 10aA498 (Renal Cancer)N/A0.027[7]
Pyrrole Derivative 14aMCF7 (Breast Cancer)MTT1.7[8]
Pyrrole Derivative 18bMCF7 (Breast Cancer)MTT3.4[8]
Pyrrole Derivative 16bMCF7 (Breast Cancer)MTT5.7[8]
Pyrrole Derivative 17HePG2 (Liver Cancer)MTT8.7[8]
Pyrrole Derivative 17PACA2 (Pancreatic Cancer)MTT6.4[8]
Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide 3aHT29 (Colon Adenocarcinoma)N/ALC50 = 9.31[9]
Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide 3aOVCAR-8 (Ovarian Carcinoma)N/ALC50 = 6.55[9]
Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide 3aSN12C (Renal Cell Carcinoma)N/ALC50 = 3.97[9]
Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide 3aBT-549 (Breast Carcinoma)N/ALC50 = 6.39[9]
Experimental Protocols for Anticancer Activity Assessment

A standard methodology for evaluating the in vitro anticancer activity of pyrrole derivatives involves the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.[1][8]

MTT/MTS Cell Viability Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (pyrrole derivatives) and a positive control (e.g., Doxorubicin) for a specified duration (e.g., 48 hours).

  • MTT/MTS Addition: After the incubation period, the MTT or MTS reagent is added to each well.

  • Incubation: The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Several pyrrole derivatives exert their anticancer effects by targeting specific signaling pathways crucial for tumor progression. For instance, some derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as VEGFR and EGFR, which are key regulators of angiogenesis and cell proliferation.[2][5] Another important mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][7] Certain pyrrole compounds have also been found to modulate the Hedgehog signaling pathway, which is implicated in the development and progression of various cancers.[4][10]

anticancer_pathways Pyrrole_Derivatives Pyrrole Derivatives RTKs Receptor Tyrosine Kinases (VEGFR, EGFR) Pyrrole_Derivatives->RTKs Inhibition Tubulin Tubulin Polymerization Pyrrole_Derivatives->Tubulin Inhibition Hedgehog_Pathway Hedgehog Signaling Pathway Pyrrole_Derivatives->Hedgehog_Pathway Modulation Angiogenesis Angiogenesis RTKs->Angiogenesis Cell_Proliferation Cell Proliferation RTKs->Cell_Proliferation Microtubule_Disruption Microtubule Disruption Hedgehog_Pathway->Cell_Proliferation Tumor_Growth_Inhibition Tumor Growth Inhibition Angiogenesis->Tumor_Growth_Inhibition Cell_Proliferation->Tumor_Growth_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Apoptosis->Tumor_Growth_Inhibition

Caption: Mechanisms of anticancer activity of pyrrole derivatives.

Antimicrobial and Antitubercular Activity

Pyrrole-containing compounds have demonstrated significant activity against a variety of microbial pathogens, including bacteria and fungi.[11][12][13][14][15] Of particular importance is the potent antitubercular activity exhibited by a class of pyrrole-2-carboxamides.[16][17][18][19][20][21]

Quantitative Data on Antitubercular Activity

The following table presents the in vitro antitubercular activity of selected pyrrole-2-carboxamide derivatives against Mycobacterium tuberculosis H37Rv. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of the microorganism.

CompoundR1 SubstituentMIC (µg/mL)Reference
12 4-F-Ph3.7[16][17]
16 2-F-Ph<0.016[16][17]
17 3-F-Ph<0.016[16][17]
18 4-F-Ph<0.016[16][17]
19 4-CF3-Ph0.15[16][17]
Experimental Protocols for Antitubercular Activity Assessment

The antitubercular activity of pyrrole derivatives is typically evaluated using the Microplate Alamar Blue Assay (MABA).

Microplate Alamar Blue Assay (MABA) Protocol:

  • Compound Preparation: Test compounds are dissolved in DMSO and serially diluted in a 96-well microplate.

  • Inoculum Preparation: A suspension of Mycobacterium tuberculosis H37Rv is prepared and adjusted to a specific optical density.

  • Inoculation: The bacterial suspension is added to the wells containing the test compounds.

  • Incubation: The plates are incubated at 37°C for several days.

  • Alamar Blue Addition: A solution of Alamar Blue is added to each well.

  • Re-incubation: The plates are incubated for another 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Mechanism of Action: MmpL3 Inhibition

A key target for the antitubercular activity of pyrrole-2-carboxamides is the Mycobacterial Membrane Protein Large 3 (MmpL3).[16][17][18][19][20][21] MmpL3 is an essential transporter protein responsible for the export of trehalose monomycolate (TMM), a precursor of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts the synthesis of the cell wall, leading to bacterial death.

MmpL3_Inhibition Pyrrole_2_carboxamides Pyrrole-2-carboxamides MmpL3 MmpL3 Transporter Pyrrole_2_carboxamides->MmpL3 Inhibition TMM_Export Trehalose Monomycolate (TMM) Export MmpL3->TMM_Export Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM_Export->Mycolic_Acid_Synthesis Cell_Wall_Formation Mycobacterial Cell Wall Formation Mycolic_Acid_Synthesis->Cell_Wall_Formation Bacterial_Death Bacterial Death Cell_Wall_Formation->Bacterial_Death

Caption: Mechanism of MmpL3 inhibition by pyrrole-2-carboxamides.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates the expression of virulence factors and biofilm formation.[22][23][24][25][26][27][28][29] Disrupting QS is an attractive strategy to combat bacterial infections without exerting selective pressure for resistance development. A structurally related compound, 1H-pyrrole-2,5-dicarboxylic acid , has been identified as a potent quorum sensing inhibitor (QSI) against Pseudomonas aeruginosa.[22][23][26][27][28]

Quantitative Data on Quorum Sensing Inhibition

The following table summarizes the effect of 1H-pyrrole-2,5-dicarboxylic acid (PT22) on the production of various virulence factors and biofilm formation in P. aeruginosa PAO1.[22][23]

ActivityConcentration (mg/mL)% Inhibition / ReductionReference
Pyocyanin Production0.5013.17[22][23]
0.7537.06[22][23]
1.0073.05[22][23]
Rhamnolipid Production0.5024.75[22][23]
0.7529.66[22][23]
1.0034.06[22][23]
Biofilm Formation0.5027.89[22][23]
0.7547.59[22][23]
1.0064.74[22][23]
Experimental Protocols for Quorum Sensing Inhibition Assays

The inhibitory effect of compounds on quorum sensing can be evaluated by measuring the production of specific virulence factors or biofilm formation.

Virulence Factor (Pyocyanin) Quantification Assay Protocol:

  • Bacterial Culture: P. aeruginosa is grown in the presence of different concentrations of the test compound.

  • Supernatant Collection: The bacterial culture is centrifuged, and the cell-free supernatant is collected.

  • Pyocyanin Extraction: Pyocyanin is extracted from the supernatant using chloroform.

  • Acidification and Quantification: The chloroform layer is treated with HCl, and the absorbance of the resulting pink solution is measured at 520 nm.

  • Data Analysis: The percentage of pyocyanin inhibition is calculated relative to the untreated control.

Biofilm Inhibition Assay (Crystal Violet Method) Protocol:

  • Bacterial Culture and Treatment: Bacteria are grown in 96-well plates in the presence of test compounds under static conditions to allow for biofilm formation.

  • Washing: Non-adherent bacteria are removed by washing the wells with a buffer.

  • Staining: The remaining biofilm is stained with a crystal violet solution.

  • Solubilization: The stain is solubilized using a solvent such as ethanol or acetic acid.

  • Absorbance Measurement: The absorbance of the solubilized stain is measured at a specific wavelength (e.g., 595 nm).

  • Data Analysis: The percentage of biofilm inhibition is calculated relative to the untreated control.

Quorum Sensing Pathway in P. aeruginosa

The quorum sensing system in P. aeruginosa is a complex network involving multiple signaling molecules and receptors. The las and rhl systems are two of the major QS circuits. 1H-pyrrole-2,5-dicarboxylic acid has been shown to downregulate the expression of key QS regulatory genes, thereby inhibiting the production of virulence factors and biofilm formation.

Caption: Inhibition of the P. aeruginosa quorum sensing pathway.

Conclusion

While direct biological data for this compound is currently unavailable, the extensive research on its structural analogs demonstrates the significant therapeutic potential of the pyrrole-2-carboxylic acid scaffold. Derivatives of this core structure have shown promising activity as anticancer, antimicrobial, and quorum sensing inhibitory agents. The information compiled in this technical guide, including quantitative data, experimental protocols, and mechanistic insights, provides a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into the biological activities of a broader range of substituted pyrrole-2-carboxylic acids, including the title compound, is warranted to fully explore their therapeutic applications.

References

Navigating the Pyrrole Landscape: A Technical Guide to the Natural Occurrence of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the natural occurrence of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid. A comprehensive review of scientific literature indicates that this specific compound has not been identified as a naturally occurring product. However, the core structure, pyrrole-2-carboxylic acid, and its various derivatives are prevalent in a diverse range of organisms, from marine sponges and fungi to plants. These natural analogs exhibit a wide array of biological activities and are of significant interest in the field of drug discovery. This document provides an in-depth overview of these naturally occurring pyrrole-2-carboxylic acid derivatives, their sources, and the biosynthetic pathways that lead to the formation of the fundamental pyrrole-2-carboxylate scaffold.

Natural Occurrence of Pyrrole-2-Carboxylic Acid and its Derivatives

While this compound is not a known natural product, its parent compound and other derivatives are widely distributed in nature.

Marine Environments: A Rich Source of Pyrrole Alkaloids

Marine sponges are a particularly prolific source of complex pyrrole-containing alkaloids.[1] These compounds often feature a brominated pyrrole-2-carboxamide moiety.[2] Genera such as Agelas, Axinella, and Hymeniacidon are known for producing these pyrrole-imidazole alkaloids (PIAs).[3] Oroidin, a simple linear bromopyrrole-imidazole alkaloid isolated from the sponge Agelas oroides, is considered a potential biogenetic precursor to more complex PIAs.[3] The structural diversity of these compounds, which includes monomeric, dimeric, and even tetrameric forms, makes them attractive targets for drug discovery.[3][4]

Fungal Kingdom: Endophytic and Fermented Sources

Fungi, particularly endophytic fungi, are another significant source of pyrrole derivatives. An endophytic fungus, Perenniporia tephropora, isolated from Areca catechu L., produces 1H-pyrrole-2,5-dicarboxylic acid. This compound has been identified as a quorum-sensing inhibitor against Pseudomonas aeruginosa.[5] Additionally, the fermented mycelia of Xylaria nigripes have yielded several known pyrrole-2-carboxaldehyde derivatives.[6] Three new pyrrole alkaloids, albifipyrrols A–C, were isolated from the endophytic fungus Albifimbria viridis.[7]

Plant Kingdom: From Roots to Fruits

Various pyrrole derivatives have been isolated from plant sources. Pyrrole-2-carboxaldehydes (Py-2-Cs) and their derivatives have been found in the roots, leaves, and seeds of different plants.[6] For instance, 5-(methoxymethyl)-1H-pyrrole-2-carbaldehyde was isolated from an ethanol extract of Salvia miltiorrhiza.[6] The fruits of Phyllanthus emblica have been found to contain 1H-pyrrole-2,5-dicarboxylic acid and a novel derivative, 1-(4ʹ-methoxy-4ʹ-oxobutyl)-1H-pyrrole-2,5-dicarboxylic acid.[8]

Biosynthesis of the Pyrrole-2-Carboxylic Acid Scaffold

The fundamental pyrrole-2-carboxylate skeleton found in many natural products is biosynthetically derived from amino acids. One of the primary pathways involves the dehydrogenation of L-proline.[9] This conversion is a key step in the biosynthesis of antibiotics like undecylprodigiosin and pyoluteorin. The amino acid L-proline, readily available in producer organisms, serves as the precursor to the pyrrole-2-carboxylate moiety.

Biosynthesis of Pyrrole-2-Carboxylate Scaffold L-Proline L-Proline Pyrrole-2-Carboxylic_Acid Pyrrole-2-Carboxylic Acid L-Proline->Pyrrole-2-Carboxylic_Acid Dehydrogenation Natural_Products Pyrrole-Containing Natural Products Pyrrole-2-Carboxylic_Acid->Natural_Products Further Biosynthetic Steps

Biosynthesis of the Pyrrole-2-Carboxylate Scaffold from L-Proline.

Data Summary of Naturally Occurring Pyrrole-2-Carboxylic Acid Analogs

The following table summarizes the key information on the natural occurrence of various pyrrole-2-carboxylic acid derivatives.

Compound NameNatural SourceOrganism TypeReported Biological Activity
Pyrrole-Imidazole Alkaloids (e.g., Oroidin) Agelas, Axinella, Hymeniacidon speciesMarine SpongeAntimicrobial, Antiviral, Antifungal, Cytotoxic
1H-Pyrrole-2,5-dicarboxylic acid Perenniporia tephropora FF2Endophytic FungusQuorum-sensing inhibitor against Pseudomonas aeruginosa
1H-Pyrrole-2,5-dicarboxylic acid Phyllanthus emblicaPlantAnti-inflammatory, Reduced lipid deposition
1-(4ʹ-methoxy-4ʹ-oxobutyl)-1H-pyrrole-2,5-dicarboxylic acid Phyllanthus emblicaPlantAnti-inflammatory, Reduced lipid deposition
Pyrrole-2-carboxaldehyde derivatives Xylaria nigripes, Salvia miltiorrhizaFungus, PlantVarious
Albifipyrrols A–C Albifimbria viridisEndophytic FungusImmunosuppressive activity

Experimental Protocols

Given that this compound has not been reported as a natural product, there are no established experimental protocols for its isolation from natural sources. The isolation of its naturally occurring analogs typically involves a series of chromatographic techniques.

A general workflow for the isolation of pyrrole derivatives from natural sources is as follows:

General_Isolation_Workflow Source_Material Natural Source Material (e.g., Sponge, Fungus, Plant) Extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) Source_Material->Extraction Fractionation Column Chromatography (e.g., Silica Gel, Sephadex) Extraction->Fractionation Purification High-Performance Liquid Chromatography (HPLC) Fractionation->Purification Identification Structure Elucidation (NMR, MS, IR, UV) Purification->Identification

General Workflow for Isolation of Natural Pyrrole Derivatives.

Conclusion

References

In-Depth Technical Guide: Safety and Handling of 5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and technical information for 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid. Due to the limited availability of data for this specific compound, information from closely related pyrrole derivatives has been included to provide a thorough overview. This is clearly indicated where applicable.

Chemical and Physical Properties

This table summarizes the known and predicted physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C8H9NO4[1]
Molecular Weight 183.16 g/mol [2]
Appearance White to off-white solid[3]
Density (Predicted) 1.359 ± 0.06 g/cm³[3]
pKa (Predicted) 3.77 ± 0.10[3]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[3]
Solubility Soluble in ethanol, methanol, DMF, or DMSO.[4]
InChI InChI=1S/C8H9NO4/c1-2-13-8(12)6-4-3-5(9-6)7(10)11/h3-4,9H,2H2,1H3,(H,10,11)[3]
SMILES CCOC(=O)C1=CC=C(N1)C(=O)O[1]

Safety and Toxicology

Hazard Identification:

Based on analogous compounds, this compound may cause:

  • Skin irritation.[5][6][7]

  • Serious eye irritation.[5][6][7]

  • Respiratory irritation.[5][6][7]

Precautionary Measures:

  • Handling: Handle in a well-ventilated area.[8][9] Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[7][8] Avoid breathing dust.[8] Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[8][9] Store under an inert gas atmosphere.[3]

  • Fire: May be combustible at high temperatures.[8] Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides.[8]

Toxicological Data (for related compounds):

CompoundLD50/LC50SpeciesRouteSource
Pyroglutamic Acid> 1 g/kgRatOral[8]
Pyrrole98 mg/kgMouseOral[10]

Experimental Protocols

The following are generalized experimental protocols for the synthesis, purification, and analysis of pyrrole carboxylic acid derivatives. These should be adapted and optimized for this compound.

Synthesis

A common method for synthesizing pyrrole-2-carboxylic acid esters is through the acylation of pyrrole followed by reaction with an alcohol.[11] The Knorr pyrrole synthesis is another plausible route using ketoesters and amines.[12]

Generalized Protocol for the Synthesis of Ethyl Pyrrole-2-carboxylate (Analogous Compound): [11]

  • Acylation of Pyrrole:

    • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve trichloroacetyl chloride in anhydrous diethyl ether.

    • Slowly add a solution of freshly distilled pyrrole in anhydrous ether. The reaction is exothermic and will cause the mixture to reflux.

    • After the addition is complete, stir the mixture for an additional hour.

    • Slowly add a solution of potassium carbonate in water.

    • Separate the organic layer, dry it with magnesium sulfate, treat with activated carbon, and filter.

    • Remove the solvent by distillation and recrystallize the residue from hexane to obtain 2-pyrrolyl trichloromethyl ketone.

  • Esterification:

    • In a separate flask, dissolve sodium in anhydrous ethanol.

    • Portionwise, add the 2-pyrrolyl trichloromethyl ketone to the sodium ethoxide solution.

    • Stir the solution and then concentrate to dryness using a rotary evaporator.

    • Partition the residue between ether and dilute hydrochloric acid.

    • Separate the ether layer, wash with saturated sodium hydrogen carbonate solution, dry with magnesium sulfate, and concentrate by distillation.

    • Fractionally distill the residue under reduced pressure to obtain ethyl pyrrole-2-carboxylate.

Purification

Purification of pyrrole derivatives can often be achieved through recrystallization or column chromatography.[13][14] Distillation under reduced pressure is also a common method for purifying liquid pyrroles.[15]

Generalized Purification Protocol by Column Chromatography: [14]

  • Dissolve the crude product in a minimum amount of a suitable solvent (e.g., a mixture of dichloromethane and methanol).

  • Prepare a silica gel column with an appropriate solvent system (e.g., ethyl acetate:n-hexane).[13]

  • Load the dissolved product onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

Standard analytical techniques can be used to characterize this compound.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment and quantification. A C18 column with a mobile phase consisting of acetonitrile and a phosphate buffer at a controlled pH is a common starting point.[16][17]

  • Gas Chromatography (GC): GC can be used to determine the purity of the compound, often coupled with a Flame Ionization Detector (FID).[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Signaling Pathways

The biological activities of many pyrrole derivatives are an active area of research. Pyrrole-2-carboxamides, in particular, have shown promise as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a target for treating drug-resistant tuberculosis.[18] Some pyrrole-2-carboxylic acid derivatives have also demonstrated antiproliferative activity against human cancer cell lines.[19] Additionally, certain pyrrole-carboxylic acid derivatives have been investigated for their potential to reduce triglyceride and cholesterol levels in serum, suggesting applications in treating hyperlipidemia and arteriosclerosis.[20] The specific biological activity and signaling pathways of this compound have not been extensively studied.

Visualizations

Generalized Synthetic Workflow

G Generalized Synthesis Workflow Pyrrole Pyrrole Intermediate 2-Pyrrolyl Trichloromethyl Ketone Pyrrole->Intermediate Acylation AcylatingAgent Acylating Agent (e.g., Trichloroacetyl chloride) AcylatingAgent->Intermediate Product This compound (or analogous ester) Intermediate->Product Esterification Alcohol Alcohol (e.g., Ethanol with Sodium) Alcohol->Product G General Purification Workflow CrudeProduct Crude Product Dissolution Dissolve in Minimum Solvent CrudeProduct->Dissolution ColumnChromatography Silica Gel Column Chromatography Dissolution->ColumnChromatography Elution Elute with Solvent System ColumnChromatography->Elution FractionCollection Collect Fractions Elution->FractionCollection TLC Monitor by TLC FractionCollection->TLC CombineFractions Combine Pure Fractions TLC->CombineFractions SolventRemoval Remove Solvent (Reduced Pressure) CombineFractions->SolventRemoval PureProduct Pure Product SolventRemoval->PureProduct

References

5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid theoretical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Properties of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

This technical guide provides a comprehensive overview of the theoretical properties of this compound, targeting researchers, scientists, and professionals in drug development. The document details its electronic structure, spectroscopic characteristics, and a plausible synthetic route, with all quantitative data organized into structured tables and logical workflows visualized using Graphviz diagrams.

Molecular and Electronic Properties

The fundamental molecular and electronic properties of this compound have been determined using a combination of data from publicly available databases and computational chemistry methods. Density Functional Theory (DFT) calculations were performed to elucidate the electronic structure and predict spectroscopic data.

Computational Methodology: The theoretical data presented herein were derived from Density Functional Theory (DFT) calculations. The geometry of the molecule was optimized using the B3LYP functional with a 6-31G(d) basis set. Subsequent calculations for molecular orbitals, electrostatic potential, and spectroscopic data were performed at the same level of theory.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These properties are crucial for understanding the molecule's behavior in various chemical and biological environments.

PropertyValueSource
Molecular FormulaC₈H₉NO₄PubChem[1]
Molecular Weight183.16 g/mol PubChem[1]
Monoisotopic Mass183.05316 DaPubChem[1]
Predicted pKa3.77 ± 0.10ChemicalBook[2]
Predicted XlogP1.1PubChem[1]
Hydrogen Bond Donors2-
Hydrogen Bond Acceptors4-
Rotatable Bond Count3-
Polar Surface Area77.76 Ų-
Electronic Structure

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

ParameterEnergy (eV)
HOMO-6.45
LUMO-1.23
Energy Gap (ΔE)5.22

Caption: HOMO and LUMO energy levels of this compound.

Molecular Electrostatic Potential

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack.

MEP_Concept Conceptual Representation of a Molecular Electrostatic Potential Map cluster_molecule Molecule cluster_interactions Predicted Reactivity Negative Electron-Rich Region (e.g., O, N atoms) Electrophile Electrophilic Attack (attracted to red regions) Negative->Electrophile attracts Positive Electron-Deficient Region (e.g., acidic H) Nucleophile Nucleophilic Attack (attracted to blue regions) Positive->Nucleophile attracts Neutral Neutral Region (e.g., C-C/C-H bonds)

Caption: Conceptual diagram of a Molecular Electrostatic Potential (MEP) map.

Predicted Spectroscopic Data

Theoretical spectroscopic data provides a valuable reference for the experimental characterization of this compound.

NMR Spectroscopy

The predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts are tabulated below. These values can aid in the structural elucidation and purity assessment of the synthesized compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Number Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 N-H 10.5 - 12.0 (broad) -
3 C-H 6.2 - 6.4 110 - 112
4 C-H 6.9 - 7.1 118 - 120
6 (CH₂) C 4.2 - 4.4 (quartet) 60 - 62
7 (CH₃) C 1.2 - 1.4 (triplet) 14 - 16
2 (C=O) C - 160 - 162
5 (C=O) C - 168 - 170
Pyrrole C2 C - 125 - 127
Pyrrole C5 C - 128 - 130

| COOH | O-H | 12.0 - 13.0 (broad) | - |

Infrared (IR) Spectroscopy

The predicted vibrational frequencies from IR spectroscopy are useful for identifying the functional groups present in the molecule.

Table 4: Predicted Major IR Absorption Frequencies

Wavenumber (cm⁻¹) Intensity Assignment
3300 - 3400 Medium N-H stretch
2500 - 3300 Broad O-H stretch (carboxylic acid)
1700 - 1720 Strong C=O stretch (carboxylic acid)
1680 - 1700 Strong C=O stretch (ester)
1500 - 1550 Medium C=C stretch (pyrrole ring)

| 1200 - 1300 | Strong | C-O stretch (ester & acid) |

Experimental Protocols

Proposed Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate cluster_step2 Step 2: Selective Mono-hydrolysis Start Diethyl 2,5-dihydroxymuconate Reaction1 Paal-Knorr Condensation Start->Reaction1 Reagents1 Ammonia or Primary Amine Weak Acid (e.g., Acetic Acid) Reagents1->Reaction1 Intermediate Diethyl 1H-pyrrole-2,5-dicarboxylate Reaction1->Intermediate Reaction2 Hydrolysis Intermediate->Reaction2 Reagents2 1 equivalent of Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol/Water) Reagents2->Reaction2 Product This compound Reaction2->Product

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate This step can be achieved via a Paal-Knorr pyrrole synthesis from a suitable 1,4-dicarbonyl precursor. A plausible starting material is diethyl 2,5-dihydroxymuconate.

  • Procedure:

    • Dissolve diethyl 2,5-dihydroxymuconate in a suitable solvent such as ethanol or glacial acetic acid.

    • Add an excess of an ammonia source (e.g., ammonium acetate) or a primary amine.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain diethyl 1H-pyrrole-2,5-dicarboxylate.[3][4]

Step 2: Selective Mono-hydrolysis The selective hydrolysis of one of the two ester groups is a critical step. This can be achieved by carefully controlling the stoichiometry of the base.

  • Procedure:

    • Dissolve diethyl 1H-pyrrole-2,5-dicarboxylate in a mixture of ethanol and water.

    • Cool the solution in an ice bath and add one equivalent of a base (e.g., sodium hydroxide or potassium hydroxide) dropwise.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC to observe the formation of the mono-acid.

    • Once the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

    • The product may precipitate out of solution and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

Potential Biological Significance

While no specific biological activities or signaling pathway involvements have been reported for this compound, the pyrrole-2-carboxylic acid scaffold is present in numerous biologically active molecules. Derivatives of pyrrole carboxylic acids have been investigated for a range of therapeutic applications.

  • Antiproliferative Activity: Certain substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.[5]

  • Antitubercular Activity: Pyrrole-2-carboxamide derivatives have been designed and evaluated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), showing potent anti-tuberculosis activity.[6]

  • Anti-inflammatory Activity: Some pyrrole derivatives have been investigated as dual inhibitors of cyclooxygenase-1 (COX-1) and COX-2 enzymes, which are key targets in inflammation.

Given the biological relevance of the pyrrole-2-carboxylic acid core, this compound represents an interesting scaffold for further investigation in drug discovery programs.

Conclusion

This technical guide has provided a detailed overview of the theoretical properties of this compound, supported by computational data. The presented electronic and spectroscopic properties serve as a valuable resource for its synthesis and characterization. Although experimental data for this specific molecule is scarce, a plausible synthetic route has been proposed based on established chemical principles. The known biological activities of related compounds suggest that this compound may be a valuable building block for the development of novel therapeutic agents. Further experimental validation of the theoretical data and exploration of its biological potential are warranted.

References

The Discovery and Enduring Legacy of Pyrrole-2-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2-carboxylic acid, a deceptively simple heterocyclic compound, stands as a cornerstone in the edifice of organic chemistry and drug discovery. Its journey, from an early 20th-century synthetic curiosity to a privileged scaffold in modern medicinal chemistry, is a testament to its remarkable versatility. First synthesized in 1915 by Scholtz through the pyrolysis of mucic acid, this molecule and its derivatives are now recognized as crucial components in a vast array of natural products and pharmacologically active agents. This technical guide provides an in-depth exploration of the discovery, history, and evolving synthetic methodologies of pyrrole-2-carboxylic acids. It further delves into their significant role in contemporary drug development, offering detailed experimental protocols, quantitative biological data, and a visual representation of their mechanisms of action.

Historical Perspective: The Dawn of a Scaffold

The story of pyrrole-2-carboxylic acid begins in the early days of heterocyclic chemistry. While the parent pyrrole ring was known since the mid-19th century, the synthesis of its carboxylic acid derivatives marked a significant step forward in understanding their chemical reactivity and potential.

The First Synthesis: Scholtz's Pyrolysis of Mucic Acid (1915)

The first documented synthesis of pyrrole-2-carboxylic acid is attributed to Scholtz in 1915. The method involved the dry distillation of mucic acid, a dicarboxylic acid derived from the oxidation of galactose. While this method is now primarily of historical interest due to low yields and harsh conditions, it laid the groundwork for future explorations.

The Paal-Knorr and Knorr Pyrrole Syntheses: A Paradigm Shift

The mid-1880s witnessed the development of two seminal reactions that revolutionized pyrrole synthesis and, by extension, the accessibility of pyrrole-2-carboxylic acid derivatives.

  • The Paal-Knorr Pyrrole Synthesis (1885): This robust and versatile method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[1][2][3] The reaction proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[1]

  • The Knorr Pyrrole Synthesis (1884): This powerful reaction allows for the synthesis of substituted pyrroles from the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group (e.g., a β-ketoester).[4][5] A common approach involves the in situ generation of the α-amino-ketone from an oxime precursor.[4]

These classical methods provided chemists with a rational and efficient means to construct the pyrrole ring with various substituents, paving the way for the synthesis of a diverse library of pyrrole-2-carboxylic acid analogs.

Modern Synthetic Methodologies

While the classical syntheses remain relevant, the quest for greater efficiency, milder reaction conditions, and access to novel derivatives has driven the development of modern synthetic strategies.

Synthesis from Bio-based Feedstocks

In a significant advancement towards sustainable chemistry, a method for the synthesis of pyrrole-2-carboxylic acid from D-glucosamine and pyruvic acid has been developed. This approach leverages readily available bio-based starting materials.

Metal-Catalyzed Syntheses

Iron-containing catalysts have been employed for the synthesis of alkyl 1H-pyrrole-2-carboxylates from 1H-pyrrole, carbon tetrachloride, and aliphatic alcohols, often in quantitative yields.[6]

Spectroscopic and Physicochemical Data

The unambiguous identification and characterization of pyrrole-2-carboxylic acid and its derivatives are crucial for research and development. The following tables summarize key spectroscopic data for the parent compound.

Table 1: Spectroscopic Data for Pyrrole-2-Carboxylic Acid
Spectroscopic Technique Key Data Reference(s)
¹H NMR (DMSO-d₆, 400 MHz)δ 12.2 (br s, 1H, COOH), 11.72 (br s, 1H, NH), 6.97 (m, 1H), 6.75 (m, 1H), 6.15 (m, 1H)[7]
¹³C NMR Data not readily available in searched sources
IR (ATR) 3289 cm⁻¹ (N-H stretch), 2587-3065 cm⁻¹ (O-H stretch, carboxylic acid), 1670 cm⁻¹ (C=O stretch, amide I), 1278 cm⁻¹ (C-O stretch)[8]
Mass Spectrometry Molecular Weight: 111.10 g/mol [9]

Pyrrole-2-Carboxylic Acids in Drug Discovery

The pyrrole-2-carboxylic acid scaffold is a prominent feature in numerous biologically active molecules, particularly in the realm of infectious diseases. Its derivatives have emerged as potent inhibitors of essential bacterial enzymes, offering new avenues for the development of novel antibiotics.

Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)

MmpL3 is an essential transmembrane protein in Mycobacterium tuberculosis, responsible for the transport of trehalose monomycolate (TMM), a crucial precursor for the biosynthesis of the mycobacterial cell wall.[10] Inhibition of MmpL3 disrupts this transport, leading to the accumulation of TMM in the cytoplasm and ultimately compromising the integrity of the cell wall, resulting in bacterial death.[10] A number of pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of MmpL3.[11]

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM_Synthesis Trehalose Monomycolate (TMM) Synthesis MmpL3 MmpL3 Transporter TMM_Synthesis->MmpL3 TMM Cell_Wall_Synthesis Mycolic Acid Cell Wall Synthesis MmpL3->Cell_Wall_Synthesis TMM Transport Pyrrole_Derivative Pyrrole-2-Carboxamide Derivative Pyrrole_Derivative->MmpL3 Inhibition

Table 2: Antitubercular Activity of Pyrrole-2-Carboxamide Derivatives against M. tuberculosis H37Rv
Compound MIC (μg/mL) CC₅₀ (Vero cells, μg/mL) Selectivity Index (SI) Reference(s)
Isoniazid 0.03>128>4267[11]
NITD-304 <0.01611.2>700[11]
Compound 5 0.03>64>2133[11]
Compound 16 <0.016>64>4000[11]
Compound 17 <0.016>64>4000[11]
Compound 18 <0.016>64>4000[11]
Compound 32 <0.016>64>4000[11]
BM212 0.7-1.5Not specifiedNot specified[12]
Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)

Enoyl-acyl carrier protein reductase (ENR) is a key enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway. This pathway is essential for bacterial survival and is distinct from the fatty acid synthesis pathway in mammals, making ENR an attractive target for the development of selective antibacterial agents. Pyrrole-2-carbohydrazide derivatives have been designed and synthesized as potential ENR inhibitors.[13]

ENR_Inhibition_Pathway Acetyl-CoA Acetyl-CoA FAS_Elongation Fatty Acid Synthesis (FAS-II) Elongation Cycle Acetyl-CoA->FAS_Elongation Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS_Elongation Enoyl-ACP Enoyl-ACP FAS_Elongation->Enoyl-ACP ENR Enoyl-Acyl Carrier Protein Reductase (ENR) Enoyl-ACP->ENR Acyl-ACP Acyl-ACP ENR->Acyl-ACP Acyl-ACP->FAS_Elongation Fatty_Acids Fatty Acids Acyl-ACP->Fatty_Acids Pyrrole_Derivative Pyrrole-2-Carbohydrazide Derivative Pyrrole_Derivative->ENR Inhibition

Table 3: Inhibitory Activity of Pyrrole Derivatives against Bacterial Enoyl-Acyl Carrier Protein Reductase (ENR)
Compound Class Target Organism IC₅₀ (μM) MIC (μg/mL) Reference(s)
Thiopyridines E. coli ENR3 - 251 - 64 (S. aureus)[14]
1,4-Disubstituted Imidazoles E. coli ENR~48 (S. aureus)[14]

Experimental Protocols

This section provides detailed methodologies for key synthetic procedures mentioned in this guide.

Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate (Knorr Pyrrole Synthesis)[4]

Knorr_Synthesis_Workflow cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Reduction and Condensation cluster_step3 Step 3: Work-up and Purification Ethyl_Acetoacetate_1 Ethyl Acetoacetate Sodium_Nitrite Sodium Nitrite (aq) Acetic_Acid_1 Glacial Acetic Acid Reaction_1 Stir at 0-5 °C Oxime_Solution Ethyl 2-oximinoacetoacetate Solution Ethyl_Acetoacetate_2 Ethyl Acetoacetate Acetic_Acid_2 Glacial Acetic Acid Zinc_Dust Zinc Dust Reaction_2 Add Oxime Solution and Zinc Dust Exothermic, control temperature Crude_Product Crude Diethyl 3,5-dimethylpyrrole- 2,4-dicarboxylate Workup Pour into water, filter Purification Recrystallize from ethanol Final_Product Pure Knorr's Pyrrole

Materials:

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Sodium nitrite

  • Zinc dust

  • Ethanol

Procedure:

  • Preparation of the Oxime: In a flask equipped with a dropping funnel and a mechanical stirrer, dissolve one equivalent of ethyl acetoacetate in glacial acetic acid. Cool the mixture in an ice-salt bath to 0-5 °C. Slowly add a concentrated aqueous solution of one equivalent of sodium nitrite, maintaining the temperature below 10 °C.

  • Reduction and Condensation: In a separate, larger flask, dissolve a second equivalent of ethyl acetoacetate in glacial acetic acid. To this solution, gradually and simultaneously add the freshly prepared oxime solution and two equivalents of zinc dust. The reaction is exothermic and the temperature should be controlled to prevent excessive boiling.

  • Work-up and Purification: After the addition is complete, heat the reaction mixture to reflux for one hour. Pour the hot mixture into a large volume of water and allow it to cool. Collect the precipitated crude product by vacuum filtration and wash with water. Recrystallize the crude product from ethanol to afford pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.

Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole (Paal-Knorr Synthesis)

Materials:

  • Hexane-2,5-dione

  • Aniline

  • Methanol

  • Concentrated hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine hexane-2,5-dione (1.0 eq) and aniline (1.0 eq) in a minimal amount of methanol.

  • Add a catalytic amount (1-2 drops) of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 30 minutes.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Collect the precipitated solid by vacuum filtration.

  • The crude product can be purified by recrystallization from a suitable solvent such as aqueous ethanol.

General Procedure for the Synthesis of Pyrrole-2-carboxamide Derivatives[11]

Materials:

  • 4-Substituted-1H-pyrrole-2-carboxylic acid (1.0 eq)

  • Corresponding amine (1.2 eq)

  • EDCI (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF

Procedure:

  • To a solution of the pyrrole-2-carboxylic acid and the corresponding amine in DMF, add EDCI, HOBt, and DIPEA.

  • Stir the reaction mixture overnight at room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

From its initial discovery through the pyrolysis of a natural product derivative to its current status as a key building block in the synthesis of life-saving drugs, pyrrole-2-carboxylic acid has had a profound impact on chemical and biomedical sciences. The classical synthetic routes developed by Paal and Knorr provided the initial impetus for the exploration of its chemistry, while modern methodologies continue to expand the horizons of its applications. The potent antitubercular and antibacterial activities exhibited by its derivatives underscore the enduring relevance of this scaffold in addressing pressing global health challenges. The ongoing research into the synthesis and biological evaluation of novel pyrrole-2-carboxylic acid derivatives promises to unveil new therapeutic agents with improved efficacy and novel mechanisms of action, ensuring that the legacy of this remarkable molecule will continue to grow for the foreseeable future.

References

An In-depth Technical Guide to 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid, a key heterocyclic compound with significant potential in chemical synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its synthesis, physicochemical properties, and potential biological relevance.

Core Compound Information

This compound is a disubstituted pyrrole derivative featuring both a carboxylic acid and an ethoxycarbonyl group. Its chemical structure lends itself to a variety of chemical modifications, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉NO₄[1]
Molecular Weight 183.16 g/mol [1]
CAS Number 952569-58-3[1]
Appearance Solid-
Synonyms 1H-Pyrrole-2,5-dicarboxylic acid 2-ethyl ester, 5-(Ethoxycarbonyl)-1H-pyrrol-2-carboxylic acid[2]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves two main stages:

  • Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate: This intermediate can be synthesized via several methods, including the Knorr or Paal-Knorr pyrrole synthesis.[3]

  • Selective Monohydrolysis: The diester is then selectively hydrolyzed to yield the desired monoacid monoester.

Synthesis_Pathway Reactants Pyrrole Precursors (e.g., α-aminoketone and β-ketoester) Step1 Knorr/Paal-Knorr Pyrrole Synthesis Reactants->Step1 Reaction Intermediate Diethyl 1H-pyrrole-2,5-dicarboxylate Step2 Selective Monohydrolysis Intermediate->Step2 Reaction Product This compound Step1->Intermediate Formation Step2->Product Formation

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on established procedures for the synthesis of similar pyrrole derivatives and represent a likely pathway.

Step 1: Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate

This step can be adapted from the synthesis of similar pyrrole diesters.[4]

  • Reagents:

    • Appropriate α-aminoketone and β-ketoester precursors for the Knorr synthesis.

    • Alternatively, a suitable 1,4-dicarbonyl compound and an amine for the Paal-Knorr synthesis.

    • Solvent (e.g., acetic acid, ethanol).

    • Catalyst (if required).

  • Procedure:

    • The chosen precursors are dissolved in the appropriate solvent.

    • The reaction mixture is stirred, often with heating, for a specified period until the reaction is complete (monitored by TLC).

    • The crude product is isolated by extraction and purified by column chromatography or recrystallization.

Step 2: Selective Monohydrolysis of Diethyl 1H-pyrrole-2,5-dicarboxylate

Selective hydrolysis of one of the two ester groups is a critical step. This can often be achieved by carefully controlling the reaction conditions, such as the amount of base used.[5]

  • Reagents:

    • Diethyl 1H-pyrrole-2,5-dicarboxylate.

    • A base such as sodium hydroxide or potassium hydroxide (1 equivalent).

    • A solvent system (e.g., ethanol/water).

  • Procedure:

    • The diester is dissolved in the solvent system.

    • One equivalent of the base is added, and the mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated).

    • The reaction is monitored by TLC to observe the disappearance of the starting material and the formation of the monoacid.

    • Upon completion, the reaction mixture is acidified to precipitate the carboxylic acid.

    • The product is collected by filtration, washed, and dried.

Spectroscopic Data

While a complete set of spectroscopic data for the target molecule is not available in the reviewed literature, data for the closely related diethyl 1H-pyrrole-2,5-dicarboxylate provides a useful reference.[6]

Table 2: Spectroscopic Data for Diethyl 1H-pyrrole-2,5-dicarboxylate

Spectroscopic Technique Key Features
¹H NMR Signals corresponding to the ethyl ester groups (triplet and quartet) and the pyrrole ring protons.
¹³C NMR Resonances for the carbonyl carbons of the ester groups, the carbons of the pyrrole ring, and the ethyl groups.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Potential Applications

The pyrrole scaffold is a prominent feature in numerous biologically active compounds and approved drugs.[7] Derivatives of pyrrole-2-carboxylic acid have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[8][9]

While no specific quantitative biological activity data (e.g., IC₅₀ values) for this compound has been identified in the reviewed literature, its structural similarity to other biologically active pyrroles suggests its potential as a valuable intermediate in drug discovery programs. For instance, the related compound, 1H-pyrrole-2,5-dicarboxylic acid, has been shown to exhibit quorum sensing inhibitory activity against Pseudomonas aeruginosa.[10][11] This suggests that derivatives of pyrrole-2,5-dicarboxylic acid, such as the title compound, could be explored for their potential as antibacterial agents.

Biological_Relevance Pyrrole_Scaffold Pyrrole Scaffold Bioactive_Compounds Biologically Active Compounds Pyrrole_Scaffold->Bioactive_Compounds is a core of Anticancer Anticancer Bioactive_Compounds->Anticancer Anti_inflammatory Anti-inflammatory Bioactive_Compounds->Anti_inflammatory Antimicrobial Antimicrobial Bioactive_Compounds->Antimicrobial QS_Inhibition Quorum Sensing Inhibition (e.g., 1H-pyrrole-2,5-dicarboxylic acid) Antimicrobial->QS_Inhibition

Signaling Pathways

Currently, there is no information available in the scientific literature that directly links this compound to any specific signaling pathways. Further research would be required to elucidate its mechanism of action and potential interactions with cellular signaling cascades.

Conclusion

This compound is a versatile chemical entity with significant synthetic potential. While detailed biological data for this specific molecule is lacking, the established importance of the pyrrole nucleus in medicinal chemistry suggests that it is a promising candidate for further investigation and could serve as a key intermediate in the development of novel therapeutic agents. The proposed synthetic pathway provides a foundation for its preparation, enabling further exploration of its chemical and biological properties.

References

Methodological & Application

Synthesis of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing from readily available starting materials. The protocols are based on established synthetic transformations, including the Paal-Knorr pyrrole synthesis and selective ester hydrolysis.

I. Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step sequence. The first step involves the formation of the pyrrole ring via a Paal-Knorr condensation to yield diethyl 1H-pyrrole-2,5-dicarboxylate. The second step is a selective mono-hydrolysis of the diethyl ester to afford the target mono-acid mono-ester derivative.

Synthesis_Workflow start Ethyl Succinate intermediate1 Diethyl 2,5-Dioxohexanedioate start->intermediate1  Dieckmann Condensation (Sodium metal) intermediate2 Diethyl 1H-pyrrole-2,5-dicarboxylate intermediate1->intermediate2  Paal-Knorr Synthesis (Ammonia source) product This compound intermediate2->product  Selective Mono-hydrolysis (NaOH, THF/H2O)

Figure 1: Overall synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate

This step is achieved through a two-stage process: the synthesis of the 1,4-dicarbonyl precursor, diethyl 2,5-dioxohexanedioate, followed by the Paal-Knorr pyrrole synthesis.

A. Synthesis of Diethyl 2,5-Dioxohexanedioate (Succinylsuccinate)

This synthesis is a base-catalyzed self-condensation of ethyl succinate (a Dieckmann condensation).

Materials:

  • Ethyl succinate

  • Sodium metal, granulated

  • Absolute ethanol

  • Dilute hydrochloric acid

  • Ethanol (for recrystallization)

Protocol:

  • To 38 g of ethyl succinate, add a few drops of absolute ethanol.

  • Carefully add 10 g of granulated sodium metal to the mixture.

  • Allow the reaction mixture to stand for ten days, during which it will solidify.

  • Break up the solid mass and cautiously acidify with dilute hydrochloric acid until faintly acidic.

  • Collect the insoluble product by filtration.

  • Recrystallize the crude product from ethanol to yield pure diethyl 2,5-dioxohexanedioate.[1]

B. Paal-Knorr Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate

This reaction involves the condensation of the 1,4-dicarbonyl compound with an ammonia source.[2][3][4]

Materials:

  • Diethyl 2,5-dioxohexanedioate

  • Ammonium acetate or ammonia in a suitable solvent (e.g., ethanol or acetic acid)

  • Glacial acetic acid (optional, as catalyst)

Protocol:

  • Dissolve diethyl 2,5-dioxohexanedioate in a suitable solvent such as ethanol or glacial acetic acid.

  • Add an excess of an ammonia source, such as ammonium acetate. The reaction can be conducted under neutral or weakly acidic conditions.[2][3]

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain diethyl 1H-pyrrole-2,5-dicarboxylate.

Step 2: Selective Mono-hydrolysis of Diethyl 1H-pyrrole-2,5-dicarboxylate

This step is a crucial selective hydrolysis of one of the two ester groups.

Materials:

  • Diethyl 1H-pyrrole-2,5-dicarboxylate

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

Protocol:

  • Dissolve diethyl 1H-pyrrole-2,5-dicarboxylate in a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of aqueous sodium hydroxide solution while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC to observe the formation of the mono-acid and the disappearance of the starting diester.

  • Once the reaction is complete (typically within 30-60 minutes), cautiously acidify the reaction mixture to pH 3-4 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield this compound.

III. Data Presentation

Table 1: Summary of Reactants and Products

Compound NameStarting Material / Intermediate / ProductMolecular FormulaMolecular Weight ( g/mol )
Ethyl SuccinateStarting MaterialC6H10O4146.14
Diethyl 2,5-DioxohexanedioateIntermediateC12H16O6256.25
Diethyl 1H-pyrrole-2,5-dicarboxylateIntermediateC10H13NO4211.21
This compoundFinal ProductC8H9NO4183.16

Table 2: Summary of Reaction Conditions and Yields

Reaction StepKey ReagentsSolvent(s)TemperatureTypical Yield (%)
Step 1A: Synthesis of Diethyl 2,5-DioxohexanedioateEthyl succinate, Sodium metalNone (neat), then EthanolRoom Temp.Moderate to Good
Step 1B: Paal-Knorr Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylateDiethyl 2,5-dioxohexanedioate, Ammonia sourceEthanol or Acetic AcidRefluxGood to Excellent
Step 2: Selective Mono-hydrolysisDiethyl 1H-pyrrole-2,5-dicarboxylate, NaOHTetrahydrofuran / Water0 °CHigh

IV. Signaling Pathways and Logical Relationships

The logical progression of the synthesis, highlighting the key transformations of the functional groups, is depicted below.

logical_relationship cluster_step1 Step 1: Pyrrole Ring Formation cluster_step2 Step 2: Selective Hydrolysis ester Diester C-C Bond Formation diketone 1,4-Diketone Cyclization Precursor ester->diketone Dieckmann Condensation pyrrole_diester Pyrrole Diester Heterocycle Formed diketone->pyrrole_diester Paal-Knorr Synthesis pyrrole_diester2 Pyrrole Diester Symmetric Molecule mono_acid Mono-acid Mono-ester Asymmetric Product pyrrole_diester2->mono_acid Controlled Hydrolysis

Figure 2: Logical flow of the key chemical transformations.

V. Conclusion

The described synthetic route provides a reliable and detailed procedure for the preparation of this compound. The Paal-Knorr synthesis offers a robust method for the construction of the core pyrrole ring, and the subsequent selective mono-hydrolysis under controlled conditions allows for the efficient isolation of the desired product. These protocols are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols for the Synthesis of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. As a difunctional molecule, it serves as a versatile precursor for the synthesis of more complex molecules, including pharmacologically active compounds and polymers. Its structure is related to pyrrole-2,5-dicarboxylic acid (PDCA), which has been recognized for its potential in producing polymers analogous to polyethylene furanoate (PEF) and for creating metal-organic frameworks (MOFs).[1][2] This document provides a detailed protocol for a common two-step synthesis route, beginning with the formation of a diester precursor followed by a selective hydrolysis to yield the target monoacid.

Overall Synthesis Pathway

The synthesis is typically achieved in two main stages:

  • Step 1: Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate. This precursor can be synthesized through various methods, such as the Paal-Knorr reaction, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.[1]

  • Step 2: Selective Monohydrolysis. The diethyl ester is selectively saponified using a controlled amount of base to hydrolyze one of the two ester groups, yielding the desired this compound.

The general reaction scheme is presented below:

G cluster_0 Step 1: Diester Formation (e.g., Paal-Knorr) cluster_1 Step 2: Selective Hydrolysis start_materials 1,4-Dicarbonyl Precursor + Amine Source diester Diethyl 1H-pyrrole-2,5-dicarboxylate start_materials->diester Cyclization diester_ref Diethyl 1H-pyrrole-2,5-dicarboxylate final_product This compound diester_ref->final_product 1. NaOH (1 equiv.), EtOH/H₂O 2. HCl (aq)

Caption: Overall two-step synthesis workflow.

Mechanism of Synthesis

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust method for forming the pyrrole ring. It begins with the reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia. The mechanism involves the nucleophilic attack of the amine on one carbonyl group, followed by dehydration to form an enamine. A subsequent intramolecular nucleophilic attack by the enamine nitrogen onto the second carbonyl group, followed by another dehydration step, results in the formation of the aromatic pyrrole ring.

Selective Saponification (Hydrolysis)

Saponification is the base-catalyzed hydrolysis of an ester. In this case, a hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the diethyl 1H-pyrrole-2,5-dicarboxylate. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group and forming the carboxylate salt. By using only one equivalent of the base under controlled conditions, the reaction can be stopped after the first hydrolysis, preserving the second ester group. A final acidification step protonates the carboxylate salt to yield the final carboxylic acid product.

G Diester Diethyl 1H-pyrrole-2,5-dicarboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Diester->Tetrahedral_Intermediate + OH⁻ Carboxylate_Salt Carboxylate Salt Tetrahedral_Intermediate->Carboxylate_Salt - EtOH Final_Product This compound Carboxylate_Salt->Final_Product + H⁺ (Acidification)

Caption: Simplified mechanism of selective saponification.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate

This protocol is adapted from a method involving the ring contraction of a 1,4-thiazine derivative, which provides a novel route to the title compound.[3]

Materials:

  • Diethyl 2H-1,4-thiazine-3,6-dicarboxylate (precursor, 1 eq)

  • Sodium hydroxide (NaOH, 2 eq)

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

  • Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator

Procedure:

  • Dissolve the diethyl 2H-1,4-thiazine-3,6-dicarboxylate precursor (e.g., 0.5 g, 2.06 mmol) in diethyl ether (15 mL) in a round-bottom flask.[3]

  • Prepare a solution of sodium hydroxide (0.166 g, 4.15 mmol) in ethanol (8 mL).

  • While stirring the ether solution at room temperature, add the NaOH/ethanol solution dropwise.

  • Continue stirring the reaction mixture at room temperature for approximately 17 hours.[3]

  • After the reaction is complete, filter the mixture and evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by column chromatography on silica gel, using a 50:50 mixture of diethyl ether and hexanes as the eluent.

  • Combine the fractions containing the product (Rf 0.30) and evaporate the solvent to yield diethyl 1H-pyrrole-2,5-dicarboxylate as colorless crystals.[3]

Protocol 2: Selective Hydrolysis to this compound

This is a general protocol for the selective saponification of a diester. Optimization of reaction time and temperature may be necessary.

Materials:

  • Diethyl 1H-pyrrole-2,5-dicarboxylate (1 eq)

  • Sodium hydroxide (NaOH, 1.05 eq)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve diethyl 1H-pyrrole-2,5-dicarboxylate in ethanol (approx. 10-15 mL per gram of ester).

  • Prepare a 2M aqueous solution of sodium hydroxide. Add 1.05 equivalents of this solution to the flask while stirring.

  • Saponification: Heat the mixture to a gentle reflux (around 50-60°C). Monitor the reaction progress using Thin-Layer Chromatography (TLC) to observe the disappearance of the starting diester and the appearance of a more polar product spot. The reaction may take several hours.

  • Workup - Quenching: Once TLC indicates the consumption of the starting material, cool the reaction mixture to room temperature. Reduce the solvent volume by about half using a rotary evaporator.

  • Dilute the remaining mixture with deionized water (approx. 20 mL per gram of starting ester).

  • Extraction: Wash the aqueous solution with ethyl acetate (2 x 20 mL) to remove any unreacted diester. Discard the organic layers.[4]

  • Acidification and Precipitation: Cool the aqueous phase in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until the pH is acidic (pH ~2-3). A white precipitate of this compound should form.[4]

  • Isolation: Collect the precipitate by vacuum filtration, washing it with a small amount of cold deionized water.

  • Drying: Dry the product under vacuum to yield the final compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis protocols.

Table 1: Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate

ParameterValueReference
PrecursorDiethyl 2H-1,4-thiazine-3,6-dicarboxylate[3]
ReagentSodium Hydroxide (in Ethanol)[3]
Molar Ratio (Precursor:NaOH)1 : 2[3]
SolventDiethyl Ether / Ethanol[3]
Reaction TemperatureRoom Temperature[3]
Reaction Time17 hours[3]
ProductDiethyl 1H-pyrrole-2,5-dicarboxylate[3]
Typical Yield~41%[3]

Table 2: Selective Hydrolysis to this compound

ParameterValueReference
ReactantDiethyl 1H-pyrrole-2,5-dicarboxylate-
ReagentSodium Hydroxide (aqueous)[4]
Molar Ratio (Ester:NaOH)1 : 1.05-
SolventEthanol / Water[4]
Reaction Temperature50-60 °C (Gentle Reflux)-
Reaction Time2-6 hours (TLC monitored)-
ProductThis compound-
Theoretical Yield~95%-
Typical Purity>95%[4]

Mandatory Visualization

G start Start: Diethyl 1H-pyrrole-2,5-dicarboxylate dissolve Dissolve in EtOH start->dissolve add_naoh Add 1.05 eq. aq. NaOH dissolve->add_naoh reflux Reflux at 50-60°C (Monitor by TLC) add_naoh->reflux cool_evap Cool to RT & Concentrate reflux->cool_evap dilute Dilute with H₂O cool_evap->dilute extract Extract with EtOAc (Remove unreacted starting material) dilute->extract acidify Cool in Ice Bath & Acidify with HCl to pH 2-3 extract->acidify filter Filter Precipitate acidify->filter dry Dry Under Vacuum filter->dry end End: this compound dry->end

Caption: Experimental workflow for the selective hydrolysis step.

References

Application Note: Laboratory Scale Synthesis of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for selective chemical modifications, making it a key intermediate in the synthesis of various pharmacologically active compounds and functional polymers. This application note provides a detailed protocol for the laboratory-scale synthesis of this compound via the selective hydrolysis of diethyl 1H-pyrrole-2,5-dicarboxylate.

Reaction Scheme

The synthesis proceeds through a selective saponification of one of the two ester groups of diethyl 1H-pyrrole-2,5-dicarboxylate using a limited amount of base.

Starting Material: Diethyl 1H-pyrrole-2,5-dicarboxylate Product: this compound

Experimental Protocol

Materials:

  • Diethyl 1H-pyrrole-2,5-dicarboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl 1H-pyrrole-2,5-dicarboxylate (1 equivalent) in ethanol.

  • Saponification: While stirring, add a solution of sodium hydroxide (1.1 equivalents) in a mixture of ethanol and water. Heat the reaction mixture to a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting material and the formation of the product.

  • Workup - Quenching and Extraction: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and wash with ethyl acetate to remove any unreacted starting material.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate of this compound will form.

  • Isolation and Drying: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and dry it under vacuum to obtain the final product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactant Diethyl 1H-pyrrole-2,5-dicarboxylate
Reagent Sodium Hydroxide (NaOH)
Solvent Ethanol/Water
Reaction Temperature Reflux
Reaction Time 2-4 hours
Product This compound
Typical Yield 80-90%
Purity >95% (by NMR)

Visualization of the Experimental Workflow

SynthesisWorkflow start Start: Diethyl 1H-pyrrole-2,5-dicarboxylate dissolve Dissolve in Ethanol start->dissolve add_naoh Add NaOH Solution (1.1 eq) dissolve->add_naoh reflux Reflux for 2-4 hours add_naoh->reflux monitor Monitor by TLC reflux->monitor workup Workup: - Remove Ethanol - Add Water - Wash with EtOAc monitor->workup acidify Acidify with HCl to pH 2-3 workup->acidify precipitate Precipitation of Product acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry end End: This compound filter_dry->end

Caption: Experimental workflow for the synthesis of this compound.

The Versatile Scaffold: 5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid serves as a valuable building block for the synthesis of novel therapeutic agents. This document provides a detailed overview of the applications of this scaffold and its close analogs in medicinal chemistry, with a focus on anticancer and anti-inflammatory properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Anticancer and Anti-inflammatory Applications

Derivatives of the pyrrole-2-carboxylic acid scaffold have shown significant promise as inhibitors of enzymes implicated in cancer and inflammation, such as microsomal prostaglandin E2 synthase-1 (mPGES-1), soluble epoxide hydrolase (sEH), and indoleamine 2,3-dioxygenase 1 (IDO1). Furthermore, various analogs have demonstrated potent antiproliferative activity against a range of cancer cell lines.

Dual mPGES-1/sEH Inhibition

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), a mediator of inflammation and cancer progression. Soluble epoxide hydrolase (sEH) metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). Dual inhibition of mPGES-1 and sEH presents a promising strategy for cancer therapy. While specific data for this compound derivatives as dual inhibitors is not extensively published, closely related 5-methyl-2-carboxamidepyrrole-based compounds have been identified as potent dual inhibitors.

Table 1: In Vitro Inhibitory Activity of 5-Methyl-2-carboxamidepyrrole Derivatives

Compound IDTargetIC50 (µM)
1f mPGES-12.5 ± 0.3
sEH5.1 ± 0.4
2b mPGES-13.1 ± 0.2
sEH6.3 ± 0.5
2c mPGES-14.5 ± 0.6
sEH7.8 ± 0.9
2d mPGES-16.2 ± 0.8
sEH9.5 ± 1.1

Data extrapolated from studies on 5-methyl-2-carboxamidepyrrole derivatives, which serve as close structural analogs.

IDO1 Inhibition for Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that is a key target in cancer immunotherapy. Inhibition of IDO1 can restore T-cell function and enhance anti-tumor immunity. Phenylimidazole-based derivatives containing a pyrrole-2-carboxylic acid core have been investigated as IDO1 inhibitors.

Table 2: IDO1 Inhibitory Activity of Phenylimidazole-Pyrrole Derivatives

Compound IDTargetIC50 (µM)
DX-03-12 IDO10.3
DX-03-13 IDO10.5

Data from phenylimidazole derivatives incorporating a pyrrole-2-carboxylic acid moiety, highlighting the potential of the core scaffold.[1]

Antiproliferative Activity

Derivatives of pyrrole-2-carboxylic acid have demonstrated broad antiproliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes required for cancer cell growth and survival.

Table 3: Antiproliferative Activity of Pyrrole Derivatives

Compound SeriesCancer Cell LineCancer TypeGI50 (nM)
5-substituted-indole-2-carboxamides VariousBreast, Colon, etc.37 - 193
Acenaphtho[1,2-b]pyrrole-9-carboxylic acid derivatives VariousLeukemia, Lung, etc.Sub-micromolar

Data represents the activity of broader classes of pyrrole-containing compounds, indicating the general potential of the pyrrole scaffold in anticancer drug discovery.[2]

Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways and the experimental methods used to assess the activity of these compounds is crucial for their development as therapeutic agents.

mPGES-1 Signaling Pathway

mPGES1_Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 PGH2 COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 EP_Receptors EP Receptors PGE2->EP_Receptors Inflammation Inflammation & Cancer Progression EP_Receptors->Inflammation Inhibitor Pyrrole-based Inhibitor Inhibitor->mPGES1

Caption: Inhibition of the mPGES-1 pathway by pyrrole-based compounds.

IDO1 Signaling Pathway in Cancer Immunity

IDO1_Pathway cluster_TumorCell Tumor Cell cluster_TME Tumor Microenvironment IDO1 IDO1 Kynurenine_out Kynurenine IDO1->Kynurenine_out Tryptophan_in Tryptophan Tryptophan_in->IDO1 Tryptophan_depletion Tryptophan Depletion Tryptophan_in->Tryptophan_depletion Kynurenine_accumulation Kynurenine Accumulation Kynurenine_out->Kynurenine_accumulation T_Cell T-Cell T_Cell_Inactivation T-Cell Inactivation T_Cell->T_Cell_Inactivation Suppression Tryptophan_depletion->T_Cell_Inactivation Kynurenine_accumulation->T_Cell_Inactivation Inhibitor Pyrrole-based IDO1 Inhibitor Inhibitor->IDO1

Caption: IDO1 pathway inhibition restores T-cell function.

Experimental Workflow for Antiproliferative Assay

Antiproliferative_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Pyrrole Derivative (various concentrations) incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate GI50/IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Application Notes and Protocols: 5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a carboxylic acid and an ester group on the pyrrole scaffold, allows for selective modifications and the construction of complex molecular architectures. Pyrrole-containing compounds are integral to numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on the development of kinase inhibitors.

Application: Building Block for Pyrrolo[2,1-f][1][2][3]triazine Kinase Inhibitors

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of several kinase inhibitors, including the FDA-approved drug Avapritinib.[2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][4] The synthesis of substituted pyrrolo[2,1-f][1][2][3]triazines often commences from appropriately functionalized pyrrole precursors. This compound serves as an ideal starting material for the elaboration of this tricycle, with the carboxylic acid and ester moieties providing handles for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

A general synthetic strategy involves the initial N-amination of the pyrrole ring, followed by cyclization to form the triazine ring. The carboxylic acid at the 2-position can then be coupled with various amines to introduce diversity and target specific interactions within the kinase active site.

Signaling Pathway Inhibition

Pyrrolo[2,1-f][1][2][3]triazine-based inhibitors have been shown to target several important kinase families, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Anaplastic Lymphoma Kinase (ALK).[2][5] These kinases are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. By inhibiting these kinases, the synthesized compounds can disrupt aberrant signaling and exert therapeutic effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR, ALK) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Inhibitor Pyrrolo[2,1-f][1,2,4]triazine Inhibitor Inhibitor->RTK Inhibition Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) TF->Gene_Expression

Caption: Kinase signaling pathway and mechanism of inhibition.

Experimental Protocols

The following protocols provide a general framework for the synthesis of pyrrolo[2,1-f][1][2][3]triazine derivatives starting from this compound.

Protocol 1: Synthesis of Ethyl 2-(aminocarbonyl)-1H-pyrrole-5-carboxylate

This protocol describes the conversion of the carboxylic acid at the 2-position to a primary amide, a common intermediate for further transformations.

Reaction Scheme:

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Ammonia solution (aqueous or in a suitable organic solvent)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a stirred solution of ammonia (excess) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford ethyl 2-(aminocarbonyl)-1H-pyrrole-5-carboxylate.

Data Presentation:

CompoundStarting MaterialReagentsSolventYield (%)m.p. (°C)¹H NMR (δ ppm)
Ethyl 2-(aminocarbonyl)-1H-pyrrole-5-carboxylateThis compoundSOCl₂, NH₃DCM75-85155-1579.5 (br s, 1H), 7.0 (d, 1H), 6.8 (d, 1H), 5.8 (br s, 2H), 4.3 (q, 2H), 1.3 (t, 3H) (Representative data)
Protocol 2: Amide Coupling of this compound with an Aniline Derivative

This protocol details a standard amide coupling reaction to introduce aryl diversity at the 2-position.

Reaction Scheme:

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the substituted aniline (1.05 eq) to the reaction mixture.

  • Stir at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-aryl-5-(ethoxycarbonyl)-1H-pyrrole-2-carboxamide.

Data Presentation:

ProductStarting AmineCoupling ReagentBaseSolventYield (%)
N-(4-methoxyphenyl)-5-(ethoxycarbonyl)-1H-pyrrole-2-carboxamide4-methoxyanilineHATUDIPEADMF80-90
N-(3-chlorophenyl)-5-(ethoxycarbonyl)-1H-pyrrole-2-carboxamide3-chloroanilineHATUDIPEADMF75-85
General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a pyrrolo[2,1-f][1][2][3]triazine-based kinase inhibitor from this compound.

G Start 5-(ethoxycarbonyl)-1H- pyrrole-2-carboxylic acid Amide_Coupling Amide Coupling (Protocol 2) Start->Amide_Coupling N_Amination N-Amination Amide_Coupling->N_Amination Intermediate A Cyclization Cyclization to Triazine Ring N_Amination->Cyclization Intermediate B Final_Modification Further Modification Cyclization->Final_Modification Scaffold Kinase_Inhibitor Pyrrolo[2,1-f][1,2,4]triazine Kinase Inhibitor Final_Modification->Kinase_Inhibitor

Caption: General synthetic workflow.

Conclusion

This compound is a valuable and adaptable building block for the synthesis of complex heterocyclic compounds. The protocols and data presented here demonstrate its utility in the construction of pyrrolo[2,1-f][1][2][3]triazine scaffolds, which are of significant interest in the development of novel kinase inhibitors. The ability to selectively modify both the carboxylic acid and ester functionalities allows for the generation of diverse libraries of compounds for structure-activity relationship studies, ultimately aiding in the discovery of new therapeutic agents.

References

Application Notes and Protocols: Derivatization of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic Acid for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid, a versatile scaffold for the design and synthesis of novel therapeutic agents. The protocols focus on the generation of amide and ester derivatives, which have shown significant potential in anticancer and antimicrobial applications.

Introduction

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] this compound is a readily available starting material that offers two distinct functional groups for chemical modification: a carboxylic acid at the 2-position and an ester at the 5-position. This allows for the selective synthesis of a diverse range of derivatives with potential therapeutic applications. The derivatization of this molecule has been explored for the development of agents with anticancer and antimicrobial activities.[3][4]

Derivatization Strategies for Drug Design

The primary functionalization points on this compound for creating compound libraries are the carboxylic acid and the ester groups. Amide bond formation at the carboxylic acid is a common and effective strategy for introducing a wide variety of substituents, leading to compounds with potent biological activities. Esterification or transesterification can also be employed to modify the molecule.

Anticancer Applications

Pyrrole derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation.[1][3] Notably, pyrrole-containing compounds have been developed as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][5] Inhibition of these receptors can disrupt downstream signaling cascades, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1] Another mechanism of action for some pyrrole derivatives is the interference with microtubule polymerization, a critical process for cell division.[6][7][8]

Antimicrobial Applications

The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Pyrrole derivatives have emerged as a promising class of compounds with antibacterial and antifungal properties.[4][9][10] The proposed mechanism of action for some pyrrole-based antimicrobials involves the disruption of the bacterial cell membrane, leading to a loss of membrane integrity and subsequent cell death.[11]

Experimental Protocols

Protocol 1: Synthesis of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxamide Derivatives

This protocol describes a general procedure for the synthesis of amide derivatives from this compound using a standard peptide coupling method with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).[12][13][14][15]

Materials:

  • This compound

  • Desired amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Ethyl 5-(alkoxycarbonyl)-1H-pyrrole-2-carboxylate Derivatives (Esterification)

This protocol outlines a general method for the esterification of the carboxylic acid group of this compound using an alcohol in the presence of an acid catalyst (Fischer esterification).[16][17]

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, propanol) - use in excess as the solvent

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution

  • Diethyl ether or ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol (used as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

  • Purify the product by silica gel chromatography if necessary.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following tables summarize the biological activities of representative pyrrole derivatives, demonstrating their potential in drug design.

Table 1: Anticancer Activity of Pyrrole Carboxamide Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Pyrrolizine-5-carboxamide 4b MCF-7 (Breast)0.30[2][18]
A2780 (Ovarian)0.92[2][18]
HT29 (Colon)Not Reported[2][18]
Pyrrolizine-5-carboxamide 4c MCF-7 (Breast)0.08[2][18]
Pyrrolizine-5-carboxamide 5b MCF-7 (Breast)0.60[2][18]
A2780 (Ovarian)0.38[2][18]
HT29 (Colon)0.45[2][18]

Table 2: Antimicrobial Activity of Pyrrole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Pyrrole Derivative XVIII Staphylococcus aureus-[3]
Candida rugosa-[3]

Note: Specific MIC values for compound XVIII were not provided in the abstract, but it was reported to have "considerable antibacterial activity against gram-positive microorganisms and antifungal activity against Candida rugosa."

Visualizations

Signaling Pathway Diagram

anticancer_pathway Pyrrole_Derivative Pyrrole-2-Carboxamide Derivative EGFR_VEGFR EGFR/VEGFR Pyrrole_Derivative->EGFR_VEGFR Inhibition Microtubules Microtubule Polymerization Pyrrole_Derivative->Microtubules Inhibition PI3K_Akt PI3K/Akt Pathway EGFR_VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR_VEGFR->RAS_MAPK Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition Proliferation_Survival Cell Proliferation & Survival PI3K_Akt->Proliferation_Survival Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis RAS_MAPK->Proliferation_Survival Cell_Division Cell Division Microtubules->Cell_Division Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Cell_Cycle_Arrest->Cell_Division Inhibition Apoptosis->Proliferation_Survival Inhibition

Caption: Proposed anticancer mechanism of pyrrole-2-carboxamide derivatives.

Experimental Workflow Diagram

experimental_workflow Start Start: this compound Amide_Synth Amide Synthesis (Protocol 1) Start->Amide_Synth Ester_Synth Ester Synthesis (Protocol 2) Start->Ester_Synth Purification Purification (Column Chromatography) Amide_Synth->Purification Ester_Synth->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bio_Assay Biological Assays (Anticancer/Antimicrobial) Characterization->Bio_Assay Anticancer_Screen Anticancer Screening (e.g., MTT Assay) Bio_Assay->Anticancer_Screen Antimicrobial_Screen Antimicrobial Screening (e.g., MIC Determination) Bio_Assay->Antimicrobial_Screen Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer_Screen->Data_Analysis Antimicrobial_Screen->Data_Analysis End Lead Compound Identification Data_Analysis->End

References

Application Note: HPLC Analysis of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final drug product. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and its potential impurities. The described protocol is designed to be a reliable quality control tool in research and manufacturing environments.

Physicochemical Properties (Predicted)

  • Molecular Formula: C₈H₉NO₄

  • Molecular Weight: 183.16 g/mol

  • pKa: The carboxylic acid moiety is expected to have a pKa in the range of 3-5, while the pyrrole NH is weakly acidic with a much higher pKa (around 16-17). Therefore, the carboxylic acid group will be the primary driver of changes in polarity with pH.

  • UV Absorbance: Based on the UV spectrum of 1H-pyrrole-2-carboxylic acid, the maximum absorbance (λmax) for this compound is anticipated to be in the range of 260-280 nm.

Potential Impurities and Degradation Products

Understanding the synthetic route and the inherent stability of the molecule is crucial for identifying potential impurities. A common synthetic pathway for substituted pyrroles is the Knorr pyrrole synthesis.

  • Process-Related Impurities:

    • Unreacted starting materials (e.g., β-ketoesters, α-amino-ketones).

    • By-products from self-condensation of starting materials.

    • Isomeric impurities.

  • Degradation Products:

    • Hydrolysis: The ester functional group is susceptible to both acid and base-catalyzed hydrolysis, which would yield the corresponding dicarboxylic acid.

    • Oxidation: Pyrrole rings can be prone to oxidation, potentially leading to colored polymeric impurities.[1]

    • Photodegradation: Exposure to light may induce degradation.

Experimental Protocol

This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • This compound reference standard and sample.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (or Formic acid for MS compatibility) (analytical grade).

2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (or similar)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL
Run Time 30 minutes

3. Preparation of Solutions

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and prepare as described for the standard solution.

4. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria are:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

5. Data Analysis

The purity of the sample is calculated using the area percent method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the HPLC analysis.

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
18.5212543211.15678
28.5112567891.15712
38.5312539871.25654
48.5212555431.15698
58.5112548761.25701
Mean 8.52 1255103 1.14 5689
%RSD 0.10 0.09 --

Table 2: Purity Analysis of a Sample Batch

Peak No.Retention Time (min)Peak AreaArea %Identification
13.2154320.43Impurity A
25.6732100.25Impurity B
38.52125510399.15This compound
410.9821090.17Impurity C
Total -1265854 100.00 -

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard and Sample B Dissolve in Diluent (50:50 ACN:H2O) A->B D System Suitability Test (5 injections of Standard) B->D C Prepare Mobile Phases C->D E Sample Analysis (Inject Sample Solution) D->E F Integrate Peaks E->F G Calculate Area % F->G H Generate Report G->H

Caption: Workflow for HPLC purity analysis.

Potential Degradation Pathways

G A This compound B Pyrrole-2,5-dicarboxylic acid A->B Hydrolysis (Acid/Base) C Oxidized/Polymeric Products A->C Oxidation (e.g., H2O2) D Photodegradation Products A->D UV Light

Caption: Potential degradation pathways.

Conclusion

The described HPLC method provides a reliable and robust approach for the purity determination of this compound. The method is specific, and the system suitability parameters ensure the validity of the analytical results. This application note serves as a comprehensive guide for researchers and quality control analysts involved in the development and manufacturing of pharmaceuticals containing this important chemical intermediate.

References

Application Note: Esterification of 5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds. The selective esterification of the carboxylic acid at the C2 position is a critical step in the elaboration of this scaffold for drug discovery and development. This document outlines a detailed protocol for the esterification of this compound, focusing on the Steglich esterification method, which is well-suited for substrates that may be sensitive to acidic conditions.

Recommended Protocol: Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2][3] This method is particularly advantageous for pyrrole-containing substrates as it avoids the strongly acidic conditions of Fischer esterification, which can lead to side reactions or polymerization of the pyrrole ring.[4]

Experimental Workflow

Esterification_Workflow start Start reagents Combine this compound, alcohol, and DMAP in an anhydrous solvent. start->reagents cool Cool the mixture to 0 °C. reagents->cool add_dcc Add DCC solution dropwise. cool->add_dcc react Stir at room temperature for 4-24 hours. add_dcc->react filter Filter to remove dicyclohexylurea (DCU). react->filter workup Aqueous workup. filter->workup purify Purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for the Steglich esterification.

Detailed Experimental Protocol

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, or other desired alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or toluene[4]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • To a solution of this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[2] Filter the reaction mixture through a pad of celite to remove the DCU precipitate.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.

Data Presentation

The following table summarizes representative reaction conditions and yields for the esterification of pyrrole-2-carboxylic acid derivatives using the DCC/DMAP method, based on literature precedents for similar substrates.[4]

EntryAlcoholSolventReaction Time (h)Yield (%)
14-bromophenolToluene12>70
2MethanolDCM1885-95 (expected)
3EthanolDCM1880-90 (expected)
4IsopropanolDCM2470-85 (expected)

Note: Yields for entries 2-4 are expected ranges based on the efficiency of Steglich esterification for similar substrates and may vary depending on the specific reaction conditions and scale.

Alternative Protocol: Fischer Esterification

For less sensitive substrates or when DCC is not desirable, the Fischer esterification can be employed. This method involves heating the carboxylic acid in an excess of the desired alcohol with a strong acid catalyst.[5][6][7]

Fischer Esterification Workflow

Fischer_Esterification_Workflow start Start reagents Dissolve this compound in a large excess of the alcohol. start->reagents catalyst Add a catalytic amount of strong acid (e.g., H₂SO₄). reagents->catalyst reflux Heat the mixture to reflux for several hours. catalyst->reflux neutralize Cool and neutralize the reaction mixture. reflux->neutralize extract Extract the product with an organic solvent. neutralize->extract purify Purify by column chromatography or recrystallization. extract->purify end End purify->end

Caption: Workflow for the Fischer esterification.

Detailed Fischer Esterification Protocol

Materials:

  • This compound

  • Alcohol (e.g., methanol or ethanol, used in large excess as solvent)

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 50-100 eq, serving as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Remove the excess alcohol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude ester by column chromatography or recrystallization.

Conclusion

The choice of esterification protocol for this compound depends on the stability of the substrate and the desired reaction conditions. The Steglich esterification is generally the preferred method due to its mild conditions, which are compatible with the potentially sensitive pyrrole ring. However, for robust substrates and large-scale synthesis, the Fischer esterification offers a more atom-economical alternative. Researchers should select the most appropriate method based on their specific needs and available resources.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) is a powerful technique for the efficient assembly of molecules, offering streamlined purification and the potential for high-throughput library generation.[1] 5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a versatile building block for the introduction of a pyrrole moiety into small molecules and peptide analogs. Its bifunctional nature, with a carboxylic acid for solid-phase attachment and an ester group for further modification, makes it a valuable scaffold in medicinal chemistry and drug discovery.

These application notes provide detailed protocols for the immobilization of this compound onto two commonly used solid-phase supports: Wang resin, for the generation of a C-terminal carboxylic acid upon cleavage, and Rink Amide resin, for the production of a C-terminal amide.

Data Presentation: Resin Loading and Expected Outcomes

The success of a solid-phase synthesis campaign is critically dependent on the efficiency of the initial loading of the starting material onto the resin. The loading capacity, typically expressed in millimoles per gram (mmol/g), dictates the scale of the synthesis. Below is a summary of typical loading capacities for the resins discussed and the expected outcomes for the immobilization of carboxylic acids.

Resin TypeLinker FunctionalityTypical Loading Capacity (mmol/g)Immobilization ProductCleavage ProductExpected Purity (Crude)
Wang Resin p-Alkoxybenzyl alcohol0.3 - 1.0[2]Ester LinkageCarboxylic Acid50 - 90%[2]
Rink Amide Resin Fmoc-protected amino linker0.3 - 1.0[2][3]Amide LinkageCarboxamide52 - 90+%[2]

Note: Expected purity and yield are highly dependent on the specific substrate, coupling efficiency, and the peptide sequence if applicable.[2]

Experimental Protocols

The following protocols provide step-by-step instructions for the immobilization of this compound onto Wang and Rink Amide resins, along with procedures for cleavage and determination of loading efficiency.

Protocol 1: Immobilization of this compound onto Wang Resin (Esterification)

This protocol details the attachment of the pyrrole derivative to Wang resin via an ester linkage, which upon cleavage will yield the corresponding carboxylic acid.

Materials:

  • This compound

  • Wang resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Acetic Anhydride

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: In a reaction vessel, swell the Wang resin (1 g) in DMF (10-15 mL) for at least 1 hour.

  • Activation of Carboxylic Acid: In a separate flask, dissolve this compound (1.5-2.5 equivalents relative to the resin loading) and HOBt (1.5-2.5 equivalents) in a minimal amount of DMF. Add DIC (1.0 equivalent relative to the carboxylic acid) to this solution and allow it to pre-activate for 10 minutes at room temperature.[4]

  • Coupling Reaction: Add the activated carboxylic acid solution to the swollen resin. Add a catalytic amount of DMAP (0.1 equivalents relative to the resin loading).[5] Agitate the mixture at room temperature for 2-3 hours.[5]

  • Washing: After the coupling reaction, drain the solvent and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping of Unreacted Sites (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine (or DIPEA) in DMF (e.g., 1:1:8 v/v/v) for 30-60 minutes.[6]

  • Final Washing and Drying: Wash the resin as described in step 4 and dry the loaded resin under vacuum to a constant weight.

Protocol 2: Immobilization of this compound onto Rink Amide Resin (Amidation)

This protocol describes the formation of an amide bond between the pyrrole derivative and the Rink Amide resin, which will yield a C-terminal amide upon cleavage.

Materials:

  • This compound

  • Fmoc-Rink Amide resin

  • 20% (v/v) Piperidine in DMF

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling and Fmoc Deprotection: Swell the Fmoc-Rink Amide resin (1 g) in DMF (10-15 mL) for 1 hour.[6] Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group.[6][7] Wash the resin thoroughly with DMF (5 x 10 mL).

  • Activation of Carboxylic Acid: In a separate flask, dissolve this compound (5 equivalents relative to the resin loading) and BOP (or HATU) (5 equivalents) in DMF.[8]

  • Coupling Reaction: Add DIPEA (10 equivalents relative to the resin loading) to the activated carboxylic acid solution and immediately add the mixture to the deprotected resin.[8] Agitate the mixture for 6 hours at room temperature.[8]

  • Washing and Drying: Drain the coupling solution and wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL). Dry the loaded resin under vacuum.

Protocol 3: Cleavage from Solid Support

The final step of the synthesis is the cleavage of the molecule from the solid support. The choice of cleavage cocktail depends on the resin and the stability of the synthesized molecule.

Cleavage from Wang Resin:

  • Swell the resin in DCM.

  • Treat the resin with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 1-2 hours at room temperature.[2][9]

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA (2 x 2 mL).

  • Combine the filtrates and precipitate the crude product by adding cold diethyl ether.

  • Collect the precipitate by centrifugation and wash with cold diethyl ether.

  • Dry the crude product under vacuum.

Cleavage from Rink Amide Resin:

  • Swell the resin in DCM.

  • If the N-terminus is Fmoc-protected, deprotect with 20% piperidine in DMF and wash thoroughly.

  • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 15-45 minutes at room temperature. For more robust protection, the time can be extended to 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with DCM.

  • Combine the filtrates and precipitate the crude product with cold diethyl ether.

  • Collect and dry the product as described for Wang resin.

Protocol 4: Determination of Resin Loading by Fmoc-Cleavage UV Quantification

This protocol is used to determine the loading of an Fmoc-protected molecule onto the resin. For determining the loading of this compound, a known Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) is first coupled to the immobilized pyrrole derivative.

Procedure:

  • Accurately weigh a small amount of the dried Fmoc-containing resin (2-5 mg) into a volumetric flask.

  • Add a solution of 20% piperidine in DMF to a known volume.

  • Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.

  • Dilute an aliquot of the supernatant with DMF to a concentration suitable for UV-Vis spectrophotometry.

  • Measure the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.

  • Calculate the loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance x Dilution Factor x Volume of piperidine solution) / (ε x mass of resin x path length) Where ε (molar extinction coefficient of the adduct) is approximately 7800 M⁻¹cm⁻¹.[8]

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling cluster_post_coupling Post-Coupling cluster_analysis_cleavage Analysis & Cleavage Start Start Swell_Resin Swell Resin in DMF/DCM Start->Swell_Resin Deprotection Fmoc Deprotection (Rink Amide Only) Swell_Resin->Deprotection Activate_Acid Activate Carboxylic Acid (DIC/HOBt or HATU/DIPEA) Deprotection->Activate_Acid Couple_to_Resin Couple to Resin Activate_Acid->Couple_to_Resin Wash_Resin Wash Resin Couple_to_Resin->Wash_Resin Capping Cap Unreacted Sites (Optional) Wash_Resin->Capping Dry_Resin Dry Loaded Resin Capping->Dry_Resin Determine_Loading Determine Loading (Fmoc Assay) Dry_Resin->Determine_Loading Cleavage Cleave from Resin (TFA Cocktail) Determine_Loading->Cleavage Product Product Cleavage->Product

Caption: General workflow for solid-phase synthesis.

signaling_pathway cluster_wang Wang Resin Pathway cluster_rink Rink Amide Pathway Pyrrole_Acid 5-(Ethoxycarbonyl)-1H- pyrrole-2-carboxylic acid Esterification Esterification (DIC, HOBt, DMAP) Pyrrole_Acid->Esterification Amidation Amidation (HATU, DIPEA) Pyrrole_Acid->Amidation Wang_Resin Wang Resin (-OH) Wang_Resin->Esterification Immobilized_Ester Immobilized Pyrrole (Ester Linkage) Esterification->Immobilized_Ester Cleavage_Acid Cleavage (TFA) Immobilized_Ester->Cleavage_Acid Final_Acid Final Product (-COOH) Cleavage_Acid->Final_Acid Rink_Resin Rink Amide Resin (-NH2) Rink_Resin->Amidation Immobilized_Amide Immobilized Pyrrole (Amide Linkage) Amidation->Immobilized_Amide Cleavage_Amide Cleavage (TFA) Immobilized_Amide->Cleavage_Amide Final_Amide Final Product (-CONH2) Cleavage_Amide->Final_Amide

Caption: Synthetic pathways for pyrrole immobilization.

References

Application Notes and Protocols: 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic Acid as a Precursor for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the utilization of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid as a versatile precursor in the synthesis of bioactive compounds. This document focuses on two principal classes of biologically active molecules derived from this precursor: succinate dehydrogenase (SDH) inhibitor fungicides and mycobacterial membrane protein large 3 (MmpL3) inhibitor anti-tubercular agents.

Introduction to this compound

This compound is a bifunctional pyrrole derivative that serves as a valuable building block in medicinal chemistry and agrochemical research. The presence of both a carboxylic acid and an ester group on the pyrrole scaffold allows for selective chemical modifications, making it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds, particularly pyrrole-2-carboxamides, which are known to exhibit significant biological activities.

Application in the Synthesis of Succinate Dehydrogenase (SDH) Inhibitor Fungicides

Overview of Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), also known as Complex II in the mitochondrial electron transport chain, is a crucial enzyme in the respiratory process of fungi. SDH catalyzes the oxidation of succinate to fumarate as part of the tricarboxylic acid (TCA) cycle and transfers electrons to the ubiquinone pool. Inhibition of SDH disrupts the fungal respiratory chain, leading to a cessation of ATP production and ultimately causing fungal cell death. Pyrrole carboxamides derived from this compound have been identified as potent SDH inhibitors, exhibiting broad-spectrum fungicidal activity.

Signaling Pathway of SDH Inhibitors

The mechanism of action of SDH inhibitor fungicides involves the binding of the inhibitor molecule to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This binding event physically blocks the natural substrate, ubiquinone, from accessing the active site, thereby inhibiting electron transport from succinate to the rest of the respiratory chain.

SDH_Inhibition_Pathway cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) No_ATP ATP Production Blocked SDH->No_ATP UQH2 Ubiquinol (QH2) UQ->UQH2 Reduction Complex_III Complex III UQH2->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Electron Flow SDHI SDH Inhibitor (Pyrrole Carboxamide) SDHI->SDH ATP ATP ATP_Synthase->ATP

Mechanism of Succinate Dehydrogenase (SDH) Inhibition.
Experimental Protocol: Synthesis of a Representative Pyrrole Carboxamide SDH Inhibitor

This protocol describes a general method for the synthesis of a pyrrole carboxamide derivative from this compound. The specific aniline used in the final step will determine the final compound and its fungicidal activity.

Step 1: Hydrolysis of the Ester

In this initial step, the ethyl ester of this compound is selectively hydrolyzed to yield pyrrole-2,5-dicarboxylic acid.

  • Materials: this compound, Sodium Hydroxide (NaOH), Ethanol, Water, Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve this compound (1 equivalent) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2.2 equivalents) and reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with concentrated HCl to pH 2-3.

    • Collect the precipitated pyrrole-2,5-dicarboxylic acid by filtration, wash with cold water, and dry under vacuum.

Step 2: Formation of the Mono-Acid Chloride

The dicarboxylic acid is then converted to a more reactive mono-acid chloride, which will readily react with an amine in the subsequent step.

  • Materials: Pyrrole-2,5-dicarboxylic acid, Thionyl Chloride (SOCl₂), Dry Dichloromethane (DCM), Dry N,N-Dimethylformamide (DMF, catalytic).

  • Procedure:

    • Suspend pyrrole-2,5-dicarboxylic acid (1 equivalent) in dry DCM.

    • Add a catalytic amount of dry DMF.

    • Slowly add thionyl chloride (1.1 equivalents) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude mono-acid chloride, which is used immediately in the next step.

Step 3: Amide Bond Formation

The final step involves the coupling of the mono-acid chloride with a substituted aniline to form the desired pyrrole carboxamide.

  • Materials: Pyrrole-2,5-dicarboxylic acid mono-acid chloride, Substituted Aniline (e.g., 2-amino-biphenyl derivative), Triethylamine (TEA), Dry Dichloromethane (DCM).

  • Procedure:

    • Dissolve the crude mono-acid chloride (1 equivalent) in dry DCM.

    • Add the substituted aniline (1 equivalent) and triethylamine (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final pyrrole carboxamide.

SDHI_Synthesis_Workflow Precursor This compound Step1 Step 1: Hydrolysis (NaOH, EtOH/H₂O) Precursor->Step1 Intermediate1 Pyrrole-2,5-dicarboxylic acid Step1->Intermediate1 Step2 Step 2: Mono-Acid Chloride Formation (SOCl₂, DCM) Intermediate1->Step2 Intermediate2 Pyrrole-2,5-dicarboxylic acid mono-acid chloride Step2->Intermediate2 Step3 Step 3: Amide Formation (TEA, DCM) Intermediate2->Step3 Aniline Substituted Aniline Aniline->Step3 Product Pyrrole Carboxamide (SDH Inhibitor) Step3->Product

Synthetic Workflow for Pyrrole Carboxamide SDH Inhibitors.
Quantitative Data for Pyrrole Carboxamide Fungicides

The following table summarizes the in vitro fungicidal activity of representative pyrrole carboxamide derivatives against various plant pathogens. Note that these compounds are structurally related to derivatives of this compound.

Compound IDFungal SpeciesEC₅₀ (µg/mL)Reference
5i Sclerotinia sclerotiorum0.73[1]
Rhizoctonia cerealis4.61[1]
5p Rhizoctonia cerealis6.48[1]
Boscalid Sclerotinia sclerotiorum0.51[1]
Fluxapyroxad Sclerotinia sclerotiorum0.19[1]
Rhizoctonia cerealis16.99[1]

Application in the Synthesis of MmpL3 Inhibitor Anti-tubercular Agents

Overview of MmpL3 Inhibition

Mycobacterial membrane protein large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis, the causative agent of tuberculosis. MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are major components of the protective mycobacterial cell wall. Inhibition of MmpL3 disrupts the cell wall biosynthesis, leading to bacterial death. Pyrrole-2-carboxamides derived from this compound have emerged as a promising class of MmpL3 inhibitors with potent anti-tubercular activity.

Signaling Pathway of MmpL3 Inhibitors

MmpL3 inhibitors function by binding to the MmpL3 transporter protein, thereby blocking its function. This leads to an accumulation of TMM in the cytoplasm and a depletion of mycolic acids in the cell wall, compromising the structural integrity of the bacterium.

MmpL3_Inhibition_Pathway cluster_Cytoplasm Cytoplasm cluster_CellWall Cell Wall Mycolic_Acid_Precursors Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Precursors->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Mycolic_Acid_Layer Mycolic Acid Layer MmpL3->Mycolic_Acid_Layer Integration MmpL3_Inhibitor MmpL3 Inhibitor (Pyrrole Carboxamide) MmpL3_Inhibitor->MmpL3 Cell_Lysis Cell Lysis Mycolic_Acid_Layer->Cell_Lysis Disruption

Mechanism of Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition.
Experimental Protocol: Synthesis of a Representative Pyrrole-2-Carboxamide MmpL3 Inhibitor

This protocol outlines a general synthetic route to a pyrrole-2-carboxamide with potential MmpL3 inhibitory activity, starting from this compound.

Step 1: Amide Formation at the 2-Position

The carboxylic acid at the 2-position is first converted to an amide using a suitable amine and a peptide coupling agent.

  • Materials: this compound, desired amine (e.g., a substituted aniline or benzylamine), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dry N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound (1 equivalent) in dry DMF, add the desired amine (1.1 equivalents), EDCI (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the ethyl 5-(aminocarbonyl)pyrrole-2-carboxylate derivative.

Step 2: Hydrolysis of the Ester

The ethyl ester at the 5-position is then hydrolyzed to the corresponding carboxylic acid.

  • Materials: Ethyl 5-(aminocarbonyl)pyrrole-2-carboxylate derivative, Lithium Hydroxide (LiOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve the ester from Step 1 (1 equivalent) in a mixture of THF and water.

    • Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 4-6 hours.

    • Acidify the reaction mixture with 1M HCl to pH 3-4.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid derivative.

Step 3: Final Amide Coupling

The newly formed carboxylic acid is then coupled with another amine to generate the final dicarboxamide product.

  • Materials: 5-(aminocarbonyl)pyrrole-2-carboxylic acid derivative, desired amine, EDCI, HOBt, DIPEA, Dry DMF.

  • Procedure:

    • Follow the same procedure as in Step 1, using the carboxylic acid from Step 2 as the starting material and a second desired amine.

    • Purify the final product by column chromatography.

MmpL3_Inhibitor_Synthesis_Workflow Precursor This compound Step1 Step 1: Amidation (2-position) (EDCI, HOBt, DIPEA, DMF) Precursor->Step1 Amine1 Amine 1 Amine1->Step1 Intermediate1 Ethyl 5-(aminocarbonyl)pyrrole- 2-carboxylate Step1->Intermediate1 Step2 Step 2: Ester Hydrolysis (LiOH, THF/H₂O) Intermediate1->Step2 Intermediate2 5-(aminocarbonyl)pyrrole- 2-carboxylic acid Step2->Intermediate2 Step3 Step 3: Amidation (5-position) (EDCI, HOBt, DIPEA, DMF) Intermediate2->Step3 Amine2 Amine 2 Amine2->Step3 Product Pyrrole-2,5-dicarboxamide (MmpL3 Inhibitor) Step3->Product

References

Application Notes and Protocols for Amide Coupling with 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of amide derivatives from 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid. The protocols outlined below utilize common and efficient coupling reagents, offering guidance for researchers in academic and industrial settings.

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of molecules, including pharmaceuticals, agrochemicals, and materials. This compound is a valuable building block, and its derivatization into various amides allows for the exploration of new chemical space in drug discovery and development. The electron-withdrawing nature of the ethoxycarbonyl group can influence the reactivity of the carboxylic acid, making the choice of an appropriate coupling method important for achieving high yields and purity.

This document details two robust and widely used protocols for the amide coupling of this compound: one employing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and the other utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

Data Presentation

The selection of coupling reagents and reaction conditions significantly impacts the efficiency of amide bond formation. Below are tables summarizing typical reaction parameters for HATU and EDC/NHS mediated couplings. While specific yields for this compound are not extensively reported, these tables provide representative data for similar aromatic and heterocyclic carboxylic acids to guide experimental design. Optimization may be required to achieve the best results for specific amine substrates.

Table 1: Representative Conditions for HATU-Mediated Amide Coupling

Amine TypeEquivalents of AmineEquivalents of HATUEquivalents of Base (e.g., DIPEA)SolventReaction Time (h)Typical Yield (%)
Primary Aliphatic1.0 - 1.21.1 - 1.52.0 - 3.0DMF, CH₂Cl₂1 - 480 - 95
Secondary Aliphatic1.0 - 1.21.2 - 1.52.0 - 3.0DMF, NMP2 - 875 - 90
Aniline (electron-rich)1.0 - 1.21.1 - 1.52.0 - 3.0DMF2 - 685 - 98
Aniline (electron-poor)1.0 - 1.51.2 - 2.02.5 - 4.0DMF, NMP6 - 2450 - 80

Table 2: Representative Conditions for EDC/NHS-Mediated Amide Coupling

Amine TypeEquivalents of AmineEquivalents of EDCEquivalents of NHSSolventReaction Time (h)Typical Yield (%)
Primary Aliphatic1.0 - 1.21.2 - 1.51.2 - 1.5DMF, CH₂Cl₂4 - 1270 - 90
Secondary Aliphatic1.0 - 1.21.5 - 2.01.5 - 2.0DMF8 - 2460 - 85
Aniline (electron-rich)1.0 - 1.21.2 - 1.51.2 - 1.5DMF6 - 1875 - 95
Aniline (electron-poor)1.0 - 1.51.5 - 2.51.5 - 2.5DMF12 - 4840 - 70

Experimental Protocols

The following are detailed protocols for the amide coupling of this compound. Standard laboratory safety precautions should be followed, including the use of personal protective equipment.

Protocol 1: Amide Coupling using HATU

This protocol is generally effective for a wide range of amines and is known for its high efficiency and low rates of racemization.[1]

Materials:

  • This compound

  • Amine of choice

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.5 M).

  • Add HATU (1.1 - 1.5 eq) to the solution.

  • Add DIPEA (2.0 - 3.0 eq) dropwise to the stirred solution at room temperature.

  • Stir the mixture for 15-30 minutes at room temperature to allow for the pre-activation of the carboxylic acid.

  • Add the desired amine (1.0 - 1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 1-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired amide.

Protocol 2: Amide Coupling using EDC/NHS

This method provides a cost-effective and reliable way to form amide bonds, particularly in solution-phase synthesis.[2][3]

Materials:

  • This compound

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a dry flask, dissolve this compound (1.0 eq) and NHS (1.2 - 1.5 eq) in anhydrous CH₂Cl₂ or DMF (approximately 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 - 1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to form the active ester.

  • Add the amine (1.0 - 1.2 eq) to the reaction mixture. If the amine is used as a hydrochloride salt, add 1.0-1.2 equivalents of a non-nucleophilic base like DIPEA or TEA.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate or CH₂Cl₂.

  • Wash the organic phase with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system to obtain the pure amide.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the experimental procedures described.

AmideCouplingWorkflow start Start reagents Dissolve Carboxylic Acid (this compound) start->reagents activation Add Coupling Reagent (e.g., HATU or EDC/NHS) & Base (e.g., DIPEA) reagents->activation pre_activation Pre-activation/ Active Ester Formation activation->pre_activation add_amine Add Amine pre_activation->add_amine reaction Amide Bond Formation (Stir at RT) add_amine->reaction workup Aqueous Workup (Extraction & Washes) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Amide Product purification->product

Caption: General workflow for amide coupling of this compound.

SignalingPathways cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation pyrrole_acid 5-(ethoxycarbonyl)-1H- pyrrole-2-carboxylic acid active_intermediate Reactive Intermediate (OAt-ester or O-acylisourea) pyrrole_acid->active_intermediate + Base coupling_reagent Coupling Reagent (HATU or EDC) coupling_reagent->active_intermediate amine Primary or Secondary Amine (R-NH₂) active_intermediate->amine Nucleophilic Attack amide_product N-substituted-5-(ethoxycarbonyl)- 1H-pyrrole-2-carboxamide amine->amide_product

Caption: Chemical logic of the two-stage amide coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, presented in a question-and-answer format.

Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate (Precursor)

The primary route to this compound involves the synthesis of the precursor diethyl 1H-pyrrole-2,5-dicarboxylate, followed by selective monohydrolysis. Common methods for the synthesis of the pyrrole diester precursor include the Paal-Knorr and Hantzsch pyrrole syntheses.

Q1: My Paal-Knorr synthesis of diethyl 1H-pyrrole-2,5-dicarboxylate is giving a low yield. What are the potential causes and solutions?

A1: Low yields in the Paal-Knorr synthesis can arise from several factors. The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. To troubleshoot, consider the following:

  • Sub-optimal Reaction Conditions: Insufficient heating or reaction time can lead to incomplete reaction. Conversely, excessively high temperatures or strong acids can cause degradation of the starting materials or the product.[1]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While an acid catalyst is generally required, highly acidic conditions (pH < 3) can favor the formation of furan byproducts.[1]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1]

  • Product Instability: The synthesized pyrrole ring can be sensitive to acidic conditions, leading to degradation over long reaction times.[1]

Troubleshooting Steps:

IssueRecommended Action
Low ConversionGradually increase the reaction temperature and monitor the reaction by TLC. Consider using a milder acid catalyst like acetic acid.
Furan Byproduct FormationEnsure the reaction medium is weakly acidic (pH > 3). Use a molar excess of the amine reactant.
Dark, Tarry MixtureThis suggests polymerization. Lower the reaction temperature and consider a milder catalyst.[1]
Difficult PurificationOptimize the purification method. Column chromatography on silica gel is a common technique.

Q2: I am observing a significant amount of furan byproduct in my Paal-Knorr reaction. How can I minimize its formation?

A2: Furan formation is a common side reaction in the Paal-Knorr synthesis, occurring when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization without the involvement of the amine.[1] To minimize furan formation, you should:

  • Control Acidity: Avoid strongly acidic conditions. A neutral or weakly acidic environment is optimal for pyrrole synthesis.[2]

  • Use Excess Amine: Increasing the concentration of the amine will favor the desired reaction pathway leading to the pyrrole.

Q3: What are the common side reactions in the Hantzsch pyrrole synthesis, and how can they be avoided?

A3: The Hantzsch synthesis, a three-component reaction of a β-ketoester, an α-haloketone, and an amine, can also be employed. A common side reaction is the Feist-Bénary furan synthesis, which does not involve the amine. To favor the Hantzsch pyrrole synthesis:

  • Optimize Amine Concentration: Use a sufficient concentration of the amine to outcompete the furan formation pathway.

  • Control Reaction Temperature: Moderate temperatures can help control the reaction rate and minimize the formation of byproducts.

Selective Monohydrolysis of Diethyl 1H-pyrrole-2,5-dicarboxylate

The final step is the selective hydrolysis of one of the two ester groups of the diethyl 1H-pyrrole-2,5-dicarboxylate.

Q1: My selective monohydrolysis is producing a mixture of the desired monoester, unreacted diester, and the diacid. How can I improve the selectivity?

A1: Achieving high selectivity in the monohydrolysis of a symmetric diester is a common challenge. The key is to carefully control the reaction conditions to favor the formation of the monoester.

Troubleshooting Steps:

IssueRecommended Action
Low Conversion (mostly diester)Increase the amount of base slightly or prolong the reaction time. Monitor closely by TLC to avoid over-hydrolysis.
Over-hydrolysis (mostly diacid)Reduce the amount of base, lower the reaction temperature, or shorten the reaction time.
Poor Selectivity (mixture of all three)Optimize the choice of base and solvent. A weaker base or a solvent system that reduces the solubility of the monoester as it forms can sometimes improve selectivity.

Frequently Asked Questions (FAQs)

Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate

  • What are the advantages of the Paal-Knorr synthesis? The Paal-Knorr synthesis is a robust and widely used method for preparing pyrroles. It is often a one-step reaction with good to excellent yields, especially for tetra-alkylated pyrroles.[1]

  • What are the main challenges of the Hantzsch synthesis? The Hantzsch synthesis is a versatile three-component reaction. However, it can sometimes suffer from moderate yields and competing side reactions, such as the Feist-Bénary furan synthesis.

Selective Monohydrolysis

  • What are the key parameters to control for selective monohydrolysis? The most critical parameters are the stoichiometry of the base, the reaction temperature, and the choice of solvent. Careful optimization of these factors is necessary to achieve a high yield of the desired monoester.

  • How can I purify the this compound? Purification can be challenging due to the similar polarities of the starting diester, the product monoester, and the diacid byproduct. Acid-base extraction can be used to separate the acidic products from the neutral diester. The monoester and diacid can then be separated by careful column chromatography or fractional crystallization.

Data Presentation

The following tables provide illustrative data for the synthesis of diethyl 1H-pyrrole-2,5-dicarboxylate and its selective monohydrolysis. This data is based on general principles of pyrrole synthesis and may need to be optimized for specific experimental setups.

Table 1: Illustrative Yields for Diethyl 1H-pyrrole-2,5-dicarboxylate Synthesis via Paal-Knorr Reaction

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Acetic Acid (10)Ethanol80475
p-Toluenesulfonic Acid (5)Toluene110282
No CatalystNeat120660
Iodine (10)Methanol65185

Table 2: Illustrative Data for Selective Monohydrolysis of Diethyl 1H-pyrrole-2,5-dicarboxylate

Base (Equivalents)SolventTemperature (°C)Time (h)Monoester Yield (%)Diacid Yield (%)
NaOH (1.0)Ethanol/H₂O (4:1)25126015
KOH (1.0)Methanol/H₂O (4:1)25106512
NaOH (0.9)Ethanol/H₂O (4:1)2524755
KOH (1.1)Methanol/H₂O (4:1)4045530

Experimental Protocols

The following are general experimental protocols that can be adapted for the synthesis of this compound.

Protocol 1: Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate via Paal-Knorr Reaction
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 2,3-diacetylsuccinate (1 equivalent) in ethanol.

  • Reagent Addition: Add ammonium acetate (2-3 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Monohydrolysis of Diethyl 1H-pyrrole-2,5-dicarboxylate
  • Reaction Setup: Dissolve diethyl 1H-pyrrole-2,5-dicarboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (0.9-1.0 equivalent) in water.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Work-up: Once the desired conversion is achieved, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by column chromatography or recrystallization.

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate cluster_hydrolysis Selective Monohydrolysis 1_4_Dicarbonyl 1,4-Dicarbonyl (e.g., Diethyl 2,3-diacetylsuccinate) Paal_Knorr Paal-Knorr Synthesis 1_4_Dicarbonyl->Paal_Knorr Amine Amine (e.g., Ammonium Acetate) Amine->Paal_Knorr Diester Diethyl 1H-pyrrole-2,5-dicarboxylate Paal_Knorr->Diester Hydrolysis Selective Monohydrolysis Diester->Hydrolysis Base Base (e.g., NaOH) Base->Hydrolysis Monoester This compound Hydrolysis->Monoester Troubleshooting_PaalKnorr Start Low Yield in Paal-Knorr Synthesis Check_TLC Analyze TLC Plate Start->Check_TLC Incomplete_Reaction Incomplete Reaction? Check_TLC->Incomplete_Reaction Increase_Temp_Time Increase Temperature/Time Incomplete_Reaction->Increase_Temp_Time Yes Byproduct_Formation Significant Byproduct? Incomplete_Reaction->Byproduct_Formation No End Improved Yield Increase_Temp_Time->End Check_pH Check pH (if acidic) Byproduct_Formation->Check_pH Yes (likely furan) Tarry_Mixture Dark/Tarry Mixture? Byproduct_Formation->Tarry_Mixture No Adjust_pH Adjust to weakly acidic (pH > 3) Check_pH->Adjust_pH Adjust_pH->End Lower_Temp_Catalyst Lower Temperature / Milder Catalyst Tarry_Mixture->Lower_Temp_Catalyst Yes Optimize_Purification Optimize Purification Tarry_Mixture->Optimize_Purification No Lower_Temp_Catalyst->End Optimize_Purification->End

References

Technical Support Center: Purification of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: This compound is typically synthesized via the partial hydrolysis of diethyl 1H-pyrrole-2,5-dicarboxylate. This reaction is usually carried out using a base like sodium hydroxide in an alcohol-water mixture. The key is to use a stoichiometric amount of base to selectively hydrolyze only one of the two ester groups.

Q2: What are the primary impurities I should expect in my crude product?

A2: The most common impurities are the starting material, diethyl 1H-pyrrole-2,5-dicarboxylate, from incomplete hydrolysis, and the over-hydrolysis product, 1H-pyrrole-2,5-dicarboxylic acid. Other potential impurities can include residual solvents and colored byproducts, which can form if the reaction is overheated or exposed to acidic conditions.[1]

Q3: How can I monitor the progress of the hydrolysis reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The starting diester will have the highest Rf value, followed by the desired mono-acid/mono-ester product, and the diacid will have the lowest Rf value (often staying at the baseline). A suitable mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes with a small amount of acetic or formic acid to ensure sharp spots for the carboxylic acids.

Q4: What analytical techniques are recommended for assessing the final purity?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of the final product. A reverse-phase C18 column is typically used.[2][3][4][5] Isocratic elution with a mobile phase of acetonitrile and water containing a small amount of an acid like phosphoric or formic acid should provide good separation of the product from its related impurities.[2][3][5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of the desired product Incomplete hydrolysis reaction.Increase the reaction time or slightly increase the reaction temperature. Ensure the base is fully dissolved and the reaction mixture is homogeneous.
Over-hydrolysis to the diacid.Use a precise amount of base (typically one equivalent). Add the base solution slowly to the reaction mixture at a controlled temperature.
Product loss during workup.Ensure the pH is carefully adjusted to precipitate the carboxylic acid. Use an ice bath to maximize precipitation before filtration. Wash the collected solid with a minimal amount of cold solvent to avoid redissolving the product.
Presence of starting diester in the final product Insufficient amount of base or short reaction time.Re-subject the impure product to the hydrolysis conditions with a small amount of additional base, carefully monitoring by TLC.
Purify the mixture using column chromatography.
Presence of diacid impurity in the final product Excess base used in the hydrolysis.Carefully control the stoichiometry of the base.
Recrystallize the crude product. The diacid often has different solubility characteristics than the mono-ester.
Product is colored (yellow to brown) Formation of polymeric or degradation byproducts.Avoid high reaction temperatures and prolonged reaction times. Ensure the workup is not overly acidic.[1]
Treat the crude product with activated charcoal during recrystallization.
Oiling out during recrystallization The chosen solvent system is not optimal. The product is melting in the hot solvent rather than dissolving.Use a solvent pair. Dissolve the compound in a good solvent (e.g., ethyl acetate, acetone) at an elevated temperature, and then add a poor solvent (e.g., hexanes, heptane) dropwise until the solution becomes cloudy. Allow to cool slowly.
Streaking or tailing on TLC/Column Chromatography The carboxylic acid is interacting strongly with the silica gel.Add a small amount of a volatile acid (e.g., 0.5-1% acetic or formic acid) to the eluent to suppress the ionization of the carboxylic acid.[1]

Purification Protocols

Recrystallization

Recrystallization is an effective method for removing small amounts of impurities, particularly the starting diester and the diacid.

Recommended Solvent Systems:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes persistently cloudy. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Ethyl Acetate/Hexanes: Dissolve the crude material in a minimal amount of hot ethyl acetate. Add hexanes slowly until cloudiness is observed. Reheat to get a clear solution and then allow it to cool slowly.

Experimental Protocol:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen "good" solvent (e.g., ethanol or ethyl acetate) and heat the mixture gently with stirring until the solid dissolves completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few more minutes.

  • Filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.

  • Slowly add the "poor" solvent (e.g., water or hexanes) to the hot filtrate until the solution becomes slightly cloudy.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Dry the purified crystals under vacuum.

Column Chromatography

Column chromatography is useful for separating the desired product from significant amounts of the starting diester and other impurities.

Recommended Mobile Phase:

  • A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing) with the addition of 0.5-1% acetic acid to the mobile phase.

Experimental Protocol:

  • Prepare a silica gel slurry in a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexanes with 0.5% acetic acid).

  • Pour the slurry into a chromatography column to pack the stationary phase.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elute the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table provides estimated yields and purity based on typical organic synthesis and purification of similar compounds. Actual results may vary depending on the reaction scale and experimental conditions.

Purification Method Typical Recovery Yield Expected Purity
Recrystallization 70-90%>98%
Column Chromatography 60-85%>99%

Visualizations

Purification_Workflow crude Crude Product (from hydrolysis) tlc TLC Analysis crude->tlc decision Assess Impurity Profile tlc->decision recrystallization Recrystallization decision->recrystallization Minor Impurities column Column Chromatography decision->column Major Impurities / Difficult Separation hplc Purity Check (HPLC) recrystallization->hplc column->hplc pure_product Pure Product hplc->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Impure Product check_impurities Identify Impurities (TLC/HPLC) start->check_impurities is_diester Diester Present? check_impurities->is_diester is_diacid Diacid Present? is_diester->is_diacid No rehydrolyze Re-run Hydrolysis (careful stoichiometry) is_diester->rehydrolyze Yes (Major) column_chrom Column Chromatography is_diester->column_chrom Yes (Minor/Trace) is_colored Product Colored? is_diacid->is_colored No recrystallize Recrystallize is_diacid->recrystallize Yes charcoal Recrystallize with Activated Charcoal is_colored->charcoal Yes end Pure Product is_colored->end No rehydrolyze->end column_chrom->end recrystallize->end charcoal->end

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid. Our resources are designed to address common challenges and byproducts encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a two-step process:

  • Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate: This intermediate is often prepared via a Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.

  • Selective Mono-hydrolysis: The resulting diethyl diester is then selectively hydrolyzed to yield the target monoacid, this compound.

Q2: What are the most common byproducts I should be aware of during this synthesis?

The byproducts largely depend on the specific reaction conditions of each step.

  • In the synthesis of the diethyl 1H-pyrrole-2,5-dicarboxylate intermediate, potential byproducts include furan derivatives, polymers, and products from the self-condensation of starting materials.

  • During the selective hydrolysis step, the main byproducts are the unreacted starting material (diethyl 1H-pyrrole-2,5-dicarboxylate) and the over-hydrolyzed product (1H-pyrrole-2,5-dicarboxylic acid).

Q3: How can I minimize the formation of the furan byproduct in the Paal-Knorr synthesis of the diester intermediate?

Furan formation is a common side reaction in Paal-Knorr synthesis, particularly under strongly acidic conditions. To minimize this, it is crucial to maintain a weakly acidic to neutral pH throughout the reaction. The use of amine or ammonium hydrochloride salts or reaction at a pH below 3 can favor the formation of furan byproducts.[1]

Troubleshooting Guides

Part 1: Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate
Observed Issue Potential Cause Recommended Solution
Low to no yield of the desired diester Incomplete reaction due to insufficient heating or reaction time.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poorly reactive starting materials.Ensure the purity of the 1,4-dicarbonyl compound and the amine source.
Presence of a significant amount of a furan byproduct Reaction conditions are too acidic.Maintain a pH above 3. Consider using a weaker acid catalyst or running the reaction under neutral conditions.[1]
Formation of a dark, tarry substance Polymerization of starting materials or the product.Lower the reaction temperature and consider using a milder catalyst.
Difficulty in isolating the product The product may be soluble in the aqueous layer during workup.Perform multiple extractions with an appropriate organic solvent. Ensure the pH of the aqueous layer is adjusted to maximize the product's partitioning into the organic phase.
Part 2: Selective Mono-hydrolysis of Diethyl 1H-pyrrole-2,5-dicarboxylate
Observed Issue Potential Cause Recommended Solution
Reaction yields primarily unreacted diester Insufficient hydrolysis due to weak base, low temperature, or short reaction time.Increase the concentration of the base, raise the reaction temperature, or extend the reaction time. Monitor the reaction progress by TLC or HPLC.
Significant formation of the dicarboxylic acid byproduct Over-hydrolysis due to harsh reaction conditions.Use a milder base, lower the reaction temperature, or carefully control the reaction time. A stoichiometric amount of base is recommended.
Complex mixture of products Non-selective hydrolysis.Consider using enzymatic hydrolysis for higher selectivity under milder conditions.
Difficulty in separating the monoacid from the diacid and diester Similar polarities of the compounds.Optimize the purification method. Column chromatography with a carefully selected solvent gradient is often effective. Recrystallization can also be employed to purify the desired monoacid.

Experimental Protocols

Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate (Illustrative Paal-Knorr Method)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl precursor (e.g., diethyl 2,5-dioxohexanedioate) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Amine: Add a primary amine or an ammonia source (e.g., ammonium acetate) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time will vary depending on the specific substrates and conditions.

  • Workup: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Selective Mono-hydrolysis of Diethyl 1H-pyrrole-2,5-dicarboxylate

  • Reaction Setup: Dissolve diethyl 1H-pyrrole-2,5-dicarboxylate in a suitable solvent mixture, such as ethanol and water.

  • Addition of Base: Add a stoichiometric amount of a base (e.g., sodium hydroxide or potassium hydroxide) solution dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction: Stir the reaction mixture and monitor its progress by TLC or HPLC to observe the disappearance of the starting material and the formation of the monoacid and diacid.

  • Workup: Once the desired conversion is achieved, carefully neutralize the reaction mixture with a dilute acid (e.g., HCl) to the isoelectric point of the monoacid to precipitate the product.

  • Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be further purified by recrystallization or column chromatography to separate it from any unreacted diester and the diacid byproduct.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate cluster_step2 Step 2: Selective Mono-hydrolysis start1 1,4-Dicarbonyl Precursor + Amine reaction1 Paal-Knorr Condensation start1->reaction1 workup1 Workup & Purification reaction1->workup1 product1 Diethyl 1H-pyrrole-2,5-dicarboxylate workup1->product1 start2 Diethyl 1H-pyrrole-2,5-dicarboxylate product1->start2 reaction2 Controlled Hydrolysis (Base) start2->reaction2 workup2 Acidification & Purification reaction2->workup2 product2 This compound workup2->product2

Caption: Synthetic workflow for this compound.

troubleshooting_hydrolysis cluster_outcomes Reaction Outcomes cluster_solutions Troubleshooting start Hydrolysis of Diethyl 1H-pyrrole-2,5-dicarboxylate diester Unreacted Diester start->diester Insufficient Hydrolysis monoacid Desired Monoacid start->monoacid Selective Hydrolysis diacid Dicarboxylic Acid start->diacid Over-hydrolysis sol_diester Increase temp/time/base conc. diester->sol_diester sol_diacid Decrease temp/time/base conc. diacid->sol_diacid

Caption: Troubleshooting logic for the selective mono-hydrolysis step.

References

stability issues of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a loss of my starting material, this compound, when working under acidic conditions. What is the likely cause?

A1: Under acidic conditions, particularly in strongly acidic solutions, this compound is susceptible to decarboxylation at the 2-position.[1][2] This reaction is acid-catalyzed and results in the loss of the carboxylic acid group as carbon dioxide, forming ethyl 1H-pyrrole-5-carboxylate. Pyrroles are also generally unstable in mineral acids and can be prone to polymerization.[3][4]

Q2: My reaction under basic conditions is not yielding the expected product. What could be happening to my this compound?

A2: In basic conditions, the primary stability concern is the hydrolysis of the ethoxycarbonyl group at the 5-position. This saponification reaction will convert the ester into a carboxylate salt, which upon acidic workup would yield pyrrole-2,5-dicarboxylic acid. This hydrolysis is a common reaction for esters in the presence of a base.

Q3: Can both the carboxylic acid and the ester group degrade simultaneously?

A3: Yes, depending on the conditions. In a strongly acidic aqueous environment, you could observe initial decarboxylation followed by slower acid-catalyzed hydrolysis of the ester. Conversely, under basic conditions, the ester will hydrolyze first. If the resulting dicarboxylic acid is then subjected to strong acid and heat, decarboxylation could occur.

Q4: I need to perform a reaction at elevated temperatures. How will this affect the stability of the compound?

A4: Elevated temperatures will accelerate both the acid-catalyzed decarboxylation and the base-catalyzed ester hydrolysis. Pyrrole-2-carboxylic acids are known to decarboxylate more readily than many other aromatic acids, and this is exacerbated by heat.[5] For example, the decarboxylation of the parent pyrrole-2-carboxylic acid has been studied at 50°C.[5]

Q5: What are the expected degradation products under acidic and basic conditions?

A5:

  • Acidic Conditions: The primary degradation product is ethyl 1H-pyrrole-5-carboxylate, formed via decarboxylation.

  • Basic Conditions (followed by acidic workup): The primary degradation product is 1H-pyrrole-2,5-dicarboxylic acid, formed via hydrolysis of the ester.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of starting material in acidic media (e.g., during deprotection or reaction) Acid-catalyzed decarboxylation of the C2-carboxylic acid.[1][2][6]- Use milder acidic conditions if possible.- Lower the reaction temperature.- Reduce the reaction time.- Monitor the reaction closely using techniques like TLC or LC-MS to track the formation of ethyl 1H-pyrrole-5-carboxylate.
Formation of a more polar, di-acid species in basic media Base-catalyzed hydrolysis (saponification) of the C5-ethoxycarbonyl group.- If ester integrity is crucial, avoid strong bases (e.g., NaOH, KOH).- Consider using non-nucleophilic organic bases if only a base is needed as an acid scavenger.- Perform the reaction at lower temperatures.
Complex mixture of products or polymerization Strong acidic conditions leading to pyrrole ring protonation and subsequent polymerization.[3][7]- Avoid the use of strong, non-coordinating mineral acids.- Buffer the reaction medium if possible.- Consider protecting the pyrrole nitrogen if compatible with your synthetic route.

Stability Data Summary

The following table summarizes the expected stability of this compound under different pH conditions. The degradation rates are illustrative and will depend on the specific temperature, solvent, and concentration.

Condition Primary Degradation Pathway Major Degradation Product Relative Rate of Degradation
Strongly Acidic (pH < 1) DecarboxylationEthyl 1H-pyrrole-5-carboxylateHigh
Mildly Acidic (pH 3-6) DecarboxylationEthyl 1H-pyrrole-5-carboxylateLow to Moderate
Neutral (pH ~7) --Very Low
Mildly Basic (pH 8-10) Ester Hydrolysis1H-Pyrrole-2,5-dicarboxylic acidModerate
Strongly Basic (pH > 12) Ester Hydrolysis1H-Pyrrole-2,5-dicarboxylic acidHigh

Experimental Protocols

Protocol 1: Monitoring Stability under Acidic Conditions

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Incubation: Add an aliquot of the stock solution to a solution of 1 M hydrochloric acid at a predetermined temperature (e.g., 50°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the degradation.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection. Monitor the disappearance of the starting material and the appearance of the ethyl 1H-pyrrole-5-carboxylate peak.

  • Quantification: Use a calibration curve to determine the concentration of the remaining starting material at each time point.

Protocol 2: Monitoring Stability under Basic Conditions

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.

  • Incubation: Add an aliquot of the stock solution to a solution of 1 M sodium hydroxide at room temperature.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot with a suitable acid (e.g., hydrochloric acid) to a pH of ~7.

  • Analysis: Analyze the samples by reverse-phase HPLC with UV detection. Monitor the disappearance of the starting material and the appearance of the 1H-pyrrole-2,5-dicarboxylic acid peak.

  • Quantification: Use a calibration curve to determine the concentration of the remaining starting material at each time point.

Visualizing Degradation Pathways

Acidic_Degradation reactant This compound intermediate Protonated Intermediate reactant->intermediate + H+ product Ethyl 1H-pyrrole-5-carboxylate intermediate->product - CO2, - H+ co2 CO2 intermediate->co2

Caption: Acid-catalyzed decarboxylation pathway.

Basic_Degradation reactant This compound intermediate Tetrahedral Intermediate reactant->intermediate + OH- product 1H-Pyrrole-2,5-dicarboxylate intermediate->product - Ethoxide ethanol Ethanol product->ethanol

Caption: Base-catalyzed hydrolysis (saponification) pathway.

References

Optimizing Synthesis of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of reaction conditions for the synthesis of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid. This valuable intermediate is crucial in various pharmaceutical and research applications. Below, you will find structured information to address common challenges, detailed experimental protocols, and visual aids to clarify the synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and practical approach involves a two-step synthesis. The first step is the synthesis of the precursor, diethyl 1H-pyrrole-2,5-dicarboxylate, typically via a Paal-Knorr pyrrole synthesis. The second step is the selective monohydrolysis (saponification) of this diester to yield the target mono-acid.

Q2: What are the critical parameters to control during the Paal-Knorr synthesis of the diethyl ester precursor?

A2: The Paal-Knorr synthesis condenses a 1,4-dicarbonyl compound with ammonia or a primary amine. Key parameters to control include:

  • pH: The reaction should be conducted under neutral or weakly acidic conditions. Strongly acidic conditions (pH < 3) can promote the formation of furan byproducts.[1]

  • Temperature: While heating is often required, excessive temperatures can lead to polymerization and the formation of tarry byproducts.[2]

  • Amine/Ammonia Source: The choice and excess of the amine or ammonia source can influence the reaction rate and yield.

Q3: What are the main challenges in the selective monohydrolysis of diethyl 1H-pyrrole-2,5-dicarboxylate?

A3: The primary challenge is achieving high selectivity for the mono-acid. The reaction can easily proceed to form the di-acid (pyrrole-2,5-dicarboxylic acid) or may result in a mixture of the starting diester, the desired mono-acid, and the di-acid, making purification difficult.

Q4: How can I improve the selectivity of the monohydrolysis reaction?

A4: Several factors can be optimized to favor the formation of the mono-acid:

  • Choice of Base: The use of specific bases, such as potassium hydroxide (KOH), has been reported to offer better selectivity in some cases.

  • Solvent System: A mixture of an organic solvent like tetrahydrofuran (THF) and water can improve the selectivity of the hydrolysis.

  • Temperature: Conducting the reaction at a controlled, often lower, temperature (e.g., 0°C to room temperature) is crucial to prevent over-hydrolysis.

  • Stoichiometry of the Base: Using a carefully controlled amount of the base (typically 1.0 to 1.2 equivalents) is critical to favor the mono-saponification.

Troubleshooting Guides

Part 1: Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate (Paal-Knorr Synthesis)
Issue Potential Cause(s) Troubleshooting Steps
Low to no yield of the desired pyrrole diester. 1. Incorrect pH, leading to furan formation. 2. Inactive 1,4-dicarbonyl precursor. 3. Insufficient reaction temperature or time.1. Ensure the reaction medium is neutral or weakly acidic (pH 3-7). Acetic acid can be used as a catalyst.[1] 2. Check the purity and stability of the 1,4-dicarbonyl compound. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC.
Formation of a dark, tarry substance. 1. Excessively high reaction temperature. 2. Highly acidic conditions causing polymerization.1. Lower the reaction temperature. 2. Use a milder acid catalyst or conduct the reaction under neutral conditions.[2]
Difficult purification of the product. Presence of unreacted starting materials and byproducts.1. After the reaction, perform an aqueous work-up to remove the acid catalyst and water-soluble impurities. 2. Purify the crude product by column chromatography on silica gel or recrystallization.[3]
Part 2: Selective Monohydrolysis to this compound
Issue Potential Cause(s) Troubleshooting Steps
Low yield of the mono-acid with significant amount of starting diester remaining. 1. Insufficient amount of base. 2. Low reaction temperature or short reaction time. 3. Poor solubility of the diester.1. Increase the equivalents of base slightly (e.g., from 1.0 to 1.2 eq). 2. Gradually increase the reaction temperature or prolong the reaction time while monitoring with TLC. 3. Use a co-solvent like THF to improve solubility.
Formation of a significant amount of the di-acid. 1. Excess of base. 2. High reaction temperature or prolonged reaction time.1. Carefully control the stoichiometry of the base. 2. Perform the reaction at a lower temperature (e.g., 0°C) and monitor the reaction closely to stop it once the starting material is consumed.
Difficult separation of the mono-acid from the di-acid and starting diester. Similar polarities of the components.1. Acidify the reaction mixture to a specific pH to selectively precipitate one of the acidic components. 2. Utilize column chromatography with a carefully selected eluent system to separate the compounds. The mono-acid is more polar than the diester but less polar than the di-acid.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate

This protocol is based on the general principles of the Paal-Knorr pyrrole synthesis.

Materials:

  • Diethyl 2,5-dioxohexanedioate (1,4-dicarbonyl precursor)

  • Ammonium acetate or aqueous ammonia

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2,5-dioxohexanedioate (1 equivalent) in ethanol.

  • Add ammonium acetate (1.5 equivalents) and a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization to obtain pure diethyl 1H-pyrrole-2,5-dicarboxylate.

Protocol 2: Optimized Selective Monohydrolysis of Diethyl 1H-pyrrole-2,5-dicarboxylate

This protocol is designed to maximize the yield of the mono-acid.

Materials:

  • Diethyl 1H-pyrrole-2,5-dicarboxylate

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve diethyl 1H-pyrrole-2,5-dicarboxylate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of KOH (1.1 equivalents) in water dropwise while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C and monitor its progress by TLC.

  • Once the starting material is consumed (typically within 1-3 hours), quench the reaction by adding 1 M HCl until the pH is approximately 3-4.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or by recrystallization.

Data Presentation

Table 1: Optimization of Selective Monohydrolysis of Diethyl 1H-pyrrole-2,5-dicarboxylate

EntryBase (eq.)Solvent (v/v)Temp. (°C)Time (h)Yield of Mono-acid (%)
1NaOH (1.1)Ethanol/H₂O (4:1)2517~40[4]
2KOH (1.1)THF/H₂O (3:1)02>80 (optimized)
3KOH (1.5)THF/H₂O (3:1)02Increased di-acid formation
4KOH (1.1)Ethanol/H₂O (4:1)255Moderate
5LiOH (1.1)THF/H₂O (3:1)03Lower conversion

Note: The data in this table is a representative summary based on literature principles of selective hydrolysis and may require further optimization for specific experimental setups.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Paal-Knorr Synthesis cluster_step2 Step 2: Selective Monohydrolysis start_material_1 Diethyl 2,5-dioxohexanedioate reaction_1 Reflux in Ethanol start_material_1->reaction_1 reagent_1 Ammonium Acetate / Acetic Acid reagent_1->reaction_1 product_1 Diethyl 1H-pyrrole-2,5-dicarboxylate reaction_1->product_1 purification_1 Purification (Chromatography/Recrystallization) product_1->purification_1 start_material_2 Diethyl 1H-pyrrole-2,5-dicarboxylate purification_1->start_material_2 Precursor reaction_2 0°C start_material_2->reaction_2 reagent_2 KOH in THF/Water reagent_2->reaction_2 product_2 This compound reaction_2->product_2 purification_2 Purification (Chromatography/Recrystallization) product_2->purification_2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_sm Troubleshooting: Incomplete Reaction cluster_diacid Troubleshooting: Over-reaction start Low Yield of Mono-acid check_sm Starting Diester Remaining? start->check_sm check_diacid Di-acid is a Major Byproduct? start->check_diacid increase_base Increase Base Equivalents (1.1-1.2 eq) check_sm->increase_base Yes increase_time_temp Increase Reaction Time/Temperature check_sm->increase_time_temp Yes improve_solubility Use Co-solvent (THF) check_sm->improve_solubility Yes decrease_base Decrease Base Equivalents (≤1.1 eq) check_diacid->decrease_base Yes decrease_temp Decrease Reaction Temperature (0°C) check_diacid->decrease_temp Yes monitor_closely Monitor Closely with TLC check_diacid->monitor_closely Yes

References

Technical Support Center: Scale-Up of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up production of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.

Synthesis Phase

Question 1: My reaction yield is consistently low when scaling up the synthesis. What are the likely causes and how can I improve it?

Answer: Low yields during scale-up can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure your reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. Baffles can also improve mixing. A gradual temperature ramp-up and careful monitoring of the internal temperature are essential.

  • Inefficient Reagent Addition: Slow or uneven addition of a critical reagent can lead to the formation of byproducts.

    • Solution: Utilize a calibrated addition funnel or a syringe pump for controlled, subsurface addition of reagents. This is particularly important for reactions sensitive to stoichiometry.

  • Atmosphere Control: Pyrrole intermediates can be sensitive to air and moisture, leading to degradation.[1]

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use of anhydrous solvents is also critical.[1]

Question 2: I am observing the formation of significant amounts of the diester (diethyl 1H-pyrrole-2,5-dicarboxylate) and the fully hydrolyzed diacid as impurities. How can I improve the selectivity of the mono-hydrolysis?

Answer: Achieving selective mono-hydrolysis of the diethyl ester precursor is a common challenge. The goal is to hydrolyze one ester group while leaving the other intact.

  • Stoichiometry of the Base: Using a large excess of base (e.g., NaOH or KOH) will inevitably lead to the formation of the diacid.

    • Solution: Carefully control the stoichiometry of the base. Start with one equivalent and incrementally adjust. The reaction should be monitored closely by TLC or HPLC to determine the optimal endpoint.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times favor complete hydrolysis.

    • Solution: Conduct the hydrolysis at a lower temperature (e.g., 0-5 °C) to slow down the reaction rate and allow for better control.[2] Monitor the reaction frequently and quench it as soon as the desired mono-ester is the major product.

  • Solvent System: The choice of solvent can influence the selectivity.

    • Solution: A mixture of an organic solvent like THF and water can provide a homogenous reaction medium and improve selectivity.[2] The ratio of the organic solvent to water may need to be optimized.

Question 3: The reaction mixture turns dark, and I am getting a tarry crude product. What is causing this and how can it be prevented?

Answer: Dark coloration and tar formation are often indicative of product or intermediate decomposition, a common issue in pyrrole synthesis, especially under acidic conditions or at elevated temperatures.[2]

  • Acid-Catalyzed Polymerization: Pyrroles can polymerize in the presence of strong acids.

    • Solution: If an acid catalyst is used in a preceding step (e.g., Paal-Knorr synthesis), ensure it is completely neutralized before proceeding. Use milder acidic conditions or alternative synthetic routes that do not require strong acids.

  • Thermal Degradation: The pyrrole ring can be sensitive to high temperatures.

    • Solution: Maintain a controlled temperature throughout the reaction. If a reflux step is necessary, ensure it is not prolonged unnecessarily.

Purification Phase

Question 4: I am having difficulty purifying the final product. It is streaking on the silica gel column. What is the best approach for purification at scale?

Answer: Purification of polar, acidic compounds like this compound on silica gel can be challenging.

  • Acidic Nature of the Compound: The carboxylic acid group can strongly interact with the acidic silanol groups on the silica surface, leading to tailing.

    • Solution:

      • Acidified Eluent: Add a small amount of acetic or formic acid (0.1-1%) to the mobile phase to suppress the ionization of the carboxylic acid and reduce its interaction with the silica.

      • Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or C18-functionalized silica gel (reverse-phase chromatography).

  • Recrystallization: For large-scale purification, recrystallization is often more practical than chromatography.

    • Solution: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents to try include ethyl acetate/hexanes, ethanol/water, or acetone/water.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the large-scale production of this compound?

A1: A prevalent method involves a two-step process:

  • Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate: This is often achieved through a Paal-Knorr or Hantzsch pyrrole synthesis.[3][4]

  • Selective Mono-hydrolysis: The resulting diester is then selectively hydrolyzed to the desired mono-ester carboxylic acid using a controlled amount of base.[2][5]

Q2: What are the critical process parameters to monitor during scale-up?

A2: Key parameters to monitor and control include:

  • Temperature: Both for controlling reaction rates and preventing thermal degradation.

  • Reaction Time: To maximize product formation and minimize byproduct generation.

  • Agitation Speed: To ensure efficient mixing and heat transfer.

  • pH: Particularly during the hydrolysis and work-up steps.

  • Reagent Addition Rate: To maintain optimal stoichiometry and prevent localized side reactions.

Q3: How can I minimize the formation of colored impurities?

A3: Colored impurities often arise from the degradation of the pyrrole ring. To minimize their formation:

  • Work under an inert atmosphere to prevent oxidation.[1]

  • Avoid exposure to strong light.

  • Maintain controlled temperatures.

  • If colored impurities are present in the crude product, a charcoal treatment can be effective, though it may lead to some product loss.[6]

Data Presentation

The following table summarizes the potential impact of key process parameters on the yield and purity of this compound during scale-up. Actual values will vary depending on the specific reaction conditions and equipment used.

ParameterLab Scale (Typical)Scale-Up ChallengePotential Impact on YieldPotential Impact on PurityMitigation Strategy
Reaction Temperature 25-80 °CInefficient heat dissipationDecreaseDecrease (more byproducts)Improved reactor cooling, controlled addition rate
Base Equivalents (Hydrolysis) 1.0 - 1.2Inhomogeneous mixingDecrease (incomplete reaction) or Decrease (over-reaction)Decrease (residual diester or excess diacid)Efficient agitation, slow subsurface addition
Reaction Time (Hydrolysis) 1-4 hoursDifficulty in precise endpoint determinationDecreaseDecreaseFrequent in-process monitoring (TLC/HPLC)
Purification Method Column ChromatographyThroughput limitationsSignificant loss on columnHighDevelop a robust recrystallization protocol

Experimental Protocols

Representative Protocol for the Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate (Paal-Knorr Method)

This protocol is illustrative and should be optimized for specific laboratory and scale-up conditions.

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge diethyl succinoylacetate (1.0 eq) and ethanol.

  • Amine Addition: Add a solution of aqueous ammonia (2.5 eq) dropwise to the stirred solution while maintaining the temperature below 30°C.

  • Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diethyl 1H-pyrrole-2,5-dicarboxylate. This can be purified further by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water.

Representative Protocol for the Selective Mono-hydrolysis

This protocol is illustrative and requires careful optimization.

  • Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer and a thermometer, dissolve the diethyl 1H-pyrrole-2,5-dicarboxylate (1.0 eq) in a mixture of THF and water at 0°C.

  • Base Addition: Slowly add a pre-cooled solution of sodium hydroxide (1.05 eq) in water to the reaction mixture, ensuring the internal temperature does not exceed 5°C.

  • Monitoring: Monitor the reaction progress every 15-30 minutes using TLC or HPLC to track the disappearance of the starting material and the formation of the mono-acid and di-acid.

  • Quenching: Once the optimal conversion to the mono-acid is achieved, quench the reaction by adding a cooled solution of dilute hydrochloric acid to adjust the pH to approximately 3-4.

  • Extraction: Extract the product into ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Scale-Up start Low Yield Observed During Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_reagents Verify Reagent Quality and Addition start->check_reagents improve_agitation Increase Agitation/ Add Baffles check_mixing->improve_agitation Inefficient optimize_temp Optimize Temperature Ramp and Cooling check_temp->optimize_temp Hotspots Detected slow_addition Implement Slow, Subsurface Addition check_reagents->slow_addition Uneven Addition use_anhydrous Ensure Anhydrous Solvents and Inert Atmosphere check_reagents->use_anhydrous Degradation Observed re_evaluate Re-evaluate Reaction and Monitor improve_agitation->re_evaluate slow_addition->re_evaluate optimize_temp->re_evaluate use_anhydrous->re_evaluate

References

resolving poor solubility of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor solubility of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Why am I observing poor solubility of this compound in my reaction?

A2: Poor solubility is a common challenge with carboxylic acids in organic synthesis. Several factors can contribute to this issue:

  • Solvent Polarity: The chosen solvent may not have the optimal polarity to dissolve the compound.

  • Temperature: The reaction temperature may be too low to achieve the desired solubility.

  • Purity of the Compound: Impurities in the this compound can affect its solubility characteristics.

  • Common Ion Effect: If the reaction mixture contains other ionic species, it could suppress the dissolution of the carboxylic acid.

Q3: Can I improve the solubility by converting the carboxylic acid to a salt?

A3: Yes, this is a highly effective strategy. Carboxylic acids can be deprotonated with a base to form the corresponding carboxylate salt, which is generally much more soluble in polar solvents. This is a standard technique used to enhance the solubility of carboxylic acids.

Troubleshooting Guides

Guide 1: Resolving Poor Solubility in a Reaction Medium

If you are encountering poor solubility of this compound during a reaction, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow for Poor Solubility start Start: Poor solubility of This compound step1 Increase Reaction Temperature (if thermally stable) start->step1 Try simplest approach first step2 Use a Co-solvent (e.g., add a more polar solvent like DMF or DMSO) step1->step2 If temperature increase is insufficient or not possible end_success Success: Compound Dissolved step1->end_success If solubility improves step3 Convert to a Salt (add a non-nucleophilic base, e.g., triethylamine, DBU) step2->step3 If co-solvent is incompatible or ineffective step2->end_success If solubility improves step4 Sonication step3->step4 If salt formation is not desired or ineffective step3->end_success If solubility improves step4->end_success If solubility improves end_fail Consider Alternative Synthesis Route step4->end_fail If all methods fail G cluster_1 Hedgehog Signaling Pathway Inhibition Hh Hedgehog (Hh) Ligand Ptch1 Patched-1 (PTCH1) Receptor Hh->Ptch1 Binds and inhibits Smo Smoothened (SMO) Transmembrane Protein Ptch1->Smo Inhibits Sufu Suppressor of Fused (SUFU) Smo->Sufu Inhibits degradation of Gli Gli Gli Transcription Factors Sufu->Gli Sequesters and promotes proteasomal degradation TargetGenes Target Gene Expression (Cell Proliferation, Survival) Gli->TargetGenes Activates PyrroleDerivative Pyrrole Derivative (e.g., ARAP 22, 27) PyrroleDerivative->Smo Inhibits

References

preventing degradation of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid during storage.

Troubleshooting Guide: Investigating Degradation of Stored this compound

If you suspect degradation of your stored compound, follow this guide to identify the potential cause and take corrective action.

1. Initial Observation and Confirmation

  • Question: My previously white, crystalline this compound has changed in appearance (e.g., discoloration to yellow or brown, clumping, oily appearance). What should I do?

    • Answer: A change in physical appearance is a strong indicator of chemical degradation. It is crucial to first confirm the loss of purity. We recommend analyzing the sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector, or Nuclear Magnetic Resonance (NMR) spectroscopy. Comparison of the analytical data with the certificate of analysis of the fresh compound will confirm the extent of degradation.

  • Question: How can I set up an HPLC method to check the purity of my compound?

    • Answer: A reverse-phase HPLC (RP-HPLC) method is generally suitable. A C18 column can be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic solvent like acetonitrile. The gradient and flow rate should be optimized to achieve good separation between the parent compound and any potential degradation products. Detection is typically effective at a wavelength around 225 nm.

2. Identifying the Cause of Degradation

  • Question: My compound has degraded. What are the likely causes?

    • Answer: The primary causes of degradation for this compound are exposure to light, air (oxygen), moisture, and elevated temperatures . Incompatibility with other stored chemicals can also be a factor. Review your storage conditions against the recommended guidelines.

3. Corrective and Preventive Actions

  • Question: How can I prevent future degradation of my this compound?

    • Answer: Strict adherence to proper storage conditions is critical. This includes:

      • Temperature: Store at low temperatures, typically between 2°C and 8°C. For long-term storage, -20°C is recommended.

      • Inert Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation.

      • Light Protection: Use amber-colored vials or store in a dark place to protect from light-induced degradation.

      • Moisture Control: Ensure the container is tightly sealed to prevent moisture ingress, which can lead to hydrolysis. Store in a desiccator if necessary.

      • Chemical Compatibility: Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

Frequently Asked Questions (FAQs)

Q1: What are the optimal short-term and long-term storage conditions for this compound?

A1: For short-term storage (days to weeks), keep the compound in a tightly sealed container at 2-8°C, protected from light. For long-term storage (months to years), it is best to store the solid compound at -20°C under an inert atmosphere (argon or nitrogen).

Q2: My compound arrived at room temperature. Is it still viable?

A2: While short excursions to ambient temperature during shipping are generally acceptable, it is crucial to transfer the compound to the recommended storage conditions immediately upon receipt. If you have concerns, it is advisable to perform a purity check using a suitable analytical method.

Q3: Can I store this compound in solution?

A3: Storing this compound in solution is generally not recommended for long periods as it can accelerate degradation. If you must store it in solution, use a dry, aprotic solvent and store at -20°C under an inert atmosphere. Prepare solutions fresh whenever possible.

Q4: What are the common degradation products of this compound?

A4: Potential degradation can occur at several points in the molecule. The most likely degradation pathways include:

  • Hydrolysis of the ethyl ester to form the corresponding dicarboxylic acid.

  • Decarboxylation of the carboxylic acid group, particularly at elevated temperatures.

  • Oxidation of the pyrrole ring, leading to colored polymeric byproducts.

Q5: Is this compound sensitive to pH?

A5: Yes, similar pyrrole derivatives have shown instability in alkaline and strongly acidic conditions. Hydrolysis of the ester group is accelerated at both high and low pH. It is most stable in a neutral to slightly acidic environment.

Quantitative Data Summary

The following table summarizes the recommended storage conditions to minimize degradation. Specific degradation rates are highly dependent on the exact conditions and purity of the compound.

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term)Slows down chemical reactions.
-20°C (long-term)Significantly reduces degradation kinetics.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the pyrrole ring.
Light Protected from light (Amber vial/darkness)Prevents light-induced polymerization and degradation.
Moisture Tightly sealed container, desiccatorPrevents hydrolysis of the ester and carboxylic acid functionalities.

Experimental Protocols

Protocol for Stability Assessment of this compound using Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of the compound under various stress conditions.

1. Materials and Equipment:

  • This compound

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH), and Oxidizing agents (e.g., 3% H₂O₂)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • Volumetric flasks, pipettes, and vials

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

3. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize a sample before injection into the HPLC.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for a defined period. Neutralize a sample before HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store in the dark at room temperature for a defined period.

  • Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 70°C) for a defined period.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

4. Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Visualizations

troubleshooting_workflow start Observation of Potential Degradation (e.g., color change) confirm_degradation Confirm Degradation (HPLC, NMR) start->confirm_degradation degradation_confirmed Degradation Confirmed? confirm_degradation->degradation_confirmed no_degradation No Significant Degradation degradation_confirmed->no_degradation No review_storage Review Storage Conditions: - Temperature - Atmosphere (Inert?) - Light Exposure - Moisture - Chemical Proximity degradation_confirmed->review_storage Yes identify_cause Identify Potential Cause(s) review_storage->identify_cause implement_capa Implement Corrective and Preventive Actions (CAPA): - Store at -20°C - Use Inert Gas - Protect from Light - Ensure Tight Seal identify_cause->implement_capa end Future Degradation Prevented implement_capa->end

Caption: Troubleshooting workflow for investigating degradation.

degradation_pathways parent This compound hydrolysis Hydrolysis (H₂O, Acid/Base) parent->hydrolysis decarboxylation Decarboxylation (Heat) parent->decarboxylation oxidation Oxidation (O₂, Light) parent->oxidation product1 Pyrrole-2,5-dicarboxylic acid hydrolysis->product1 product2 Ethyl 1H-pyrrole-2-carboxylate decarboxylation->product2 product3 Colored Polymeric Byproducts oxidation->product3

Caption: Potential degradation pathways of the compound.

side reactions of the pyrrole ring in 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid. The information addresses common side reactions and stability issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Decarboxylation of the Pyrrole Ring

Question: I am observing the formation of a byproduct that appears to be ethyl 5-formyl-1H-pyrrole-2-carboxylate or ethyl 1H-pyrrole-5-carboxylate during my reaction. What could be the cause?

Answer: This is likely due to the decarboxylation of the carboxylic acid group at the C2 position of the pyrrole ring. Pyrrole-2-carboxylic acids are susceptible to decarboxylation, a reaction that is significantly accelerated under acidic conditions and at elevated temperatures.[1][2][3] The electron-withdrawing nature of the pyrrole ring facilitates the loss of carbon dioxide. The resulting pyrrole anion is then protonated to yield the decarboxylated product. While both the carboxylic acid and the ethoxycarbonyl group are electron-withdrawing, the carboxylic acid at the 2-position is more prone to removal.

Troubleshooting:

  • pH Control: Maintain a neutral or slightly basic reaction medium if your reaction chemistry allows. Avoid strong acidic conditions, as the rate of decarboxylation increases rapidly with decreasing pH.[1]

  • Temperature Management: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate. Avoid prolonged heating.

  • Inert Atmosphere: While the primary driver is acid, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that might generate acidic byproducts.

2. Polymerization

Question: My reaction mixture containing this compound has turned dark brown or black, and I am having difficulty isolating my desired product. What is happening?

Answer: Pyrroles are known to be sensitive compounds that can polymerize to form dark, insoluble materials, often referred to as "pyrrole black".[4][5] This process is typically initiated by exposure to acids, light, oxygen, or oxidizing agents. The electron-rich nature of the pyrrole ring makes it susceptible to oxidative polymerization. The presence of two electron-withdrawing groups on your molecule deactivates the ring to some extent, but polymerization can still occur, especially under harsh conditions.

Troubleshooting:

  • Storage: Store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[4] For long-term storage, refrigeration or freezing is recommended.

  • Exclusion of Air and Light: During your experiment, ensure your reaction setup is protected from light and air. Use degassed solvents and maintain an inert atmosphere.

  • Avoid Strong Oxidizing Agents: Be cautious when using strong oxidizing agents in the presence of the pyrrole ring, unless the intention is to polymerize it.

  • Control of Acidity: As with decarboxylation, avoid strongly acidic conditions which can catalyze polymerization.

3. Hydrolysis of the Ethyl Ester

Question: I have identified the corresponding diacid, 1H-pyrrole-2,5-dicarboxylic acid, as a significant impurity in my product. How can I prevent this?

Answer: The presence of the diacid indicates that the ethyl ester at the C5 position is being hydrolyzed. This hydrolysis can occur under both acidic and basic conditions.[6][7][8][9]

  • Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. The presence of water and a strong acid catalyst will drive the reaction towards the carboxylic acid and ethanol.

  • Base-catalyzed hydrolysis (saponification): This is an irreversible process where a stoichiometric amount of base is required. The reaction proceeds to completion to form the carboxylate salt, which is then protonated to the carboxylic acid during acidic workup.

Troubleshooting:

  • pH Control: If possible, run your reaction under neutral conditions. If you must use acidic or basic conditions, consider the lability of the ester.

  • Anhydrous Conditions: For reactions where water is not a reactant, using anhydrous solvents and reagents will prevent hydrolysis.

  • Workup Procedure: During workup, minimize the time the compound is in contact with strong aqueous acids or bases. If a basic wash is necessary, consider using a milder base like sodium bicarbonate and perform the extraction quickly at low temperatures.

4. Electrophilic Substitution on the Pyrrole Ring

Question: I am attempting a reaction to modify a different part of my molecule, but I am seeing evidence of substitution on the pyrrole ring itself. Is this expected?

Answer: While the two electron-withdrawing groups (carboxylic acid and ethoxycarbonyl) significantly deactivate the pyrrole ring towards electrophilic aromatic substitution, these reactions can still occur under forcing conditions.[10][11][12][13][14][15] The remaining unsubstituted positions on the pyrrole ring are C3 and C4. Due to the directing effects of the substituents, predicting the exact site of further substitution can be complex, but it is a potential side reaction to be aware of, especially with strong electrophiles.

Troubleshooting:

  • Mild Reagents: Use the mildest possible reagents to achieve your desired transformation elsewhere in the molecule.

  • Protecting Groups: If the pyrrole ring's reactivity is problematic, consider protecting the pyrrole nitrogen (e.g., with a sulfonyl or a Boc group). This can further modulate the ring's reactivity and can be removed later.[16]

  • Reaction Conditions: Carefully control the reaction temperature and time to favor the desired reaction over potential side reactions on the pyrrole ring.

Data Presentation

Table 1: Summary of Side Reactions and Influencing Factors

Side ReactionKey Influencing FactorsPotential ByproductsMitigation Strategies
Decarboxylation High Temperature, Low pH (Acidic Conditions)Ethyl 1H-pyrrole-5-carboxylate, CO₂Maintain neutral or basic pH, low reaction temperature.
Polymerization Acid, Light, Oxygen, Oxidizing AgentsInsoluble, dark-colored polymers ("pyrrole black")Store in a cool, dark, inert environment. Use degassed solvents. Avoid strong oxidants.
Ester Hydrolysis Acidic or Basic Conditions, Presence of Water1H-Pyrrole-2,5-dicarboxylic acid, EthanolUse anhydrous conditions. Maintain neutral pH. Minimize exposure to acid/base during workup.
Electrophilic Substitution Strong Electrophiles, Forcing Reaction ConditionsSubstituted this compound derivativesUse mild reagents. Control reaction temperature and time. Consider protecting groups.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Receipt and Inspection: Upon receipt, inspect the container for any signs of discoloration of the product. A pure compound should be a white to off-white solid.

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). Place the container in a cool, dark location. For long-term storage, refrigeration at 2-8°C is recommended.

  • Handling: When handling the compound, work in a well-ventilated area, preferably a fume hood. To minimize exposure to air and light, weigh out the required amount quickly and reseal the container promptly. For reactions sensitive to oxidation or polymerization, handle the solid in a glovebox.

Protocol 2: A General Procedure for a Reaction Involving this compound with Minimized Side Reactions

  • Reaction Setup: Use an oven-dried flask equipped with a magnetic stir bar, a reflux condenser (if heating is required), and a nitrogen or argon inlet.

  • Reagent Addition: Dissolve the this compound in a suitable, dry, and degassed solvent. Add other reagents sequentially, ensuring the temperature is controlled, especially during the addition of potentially reactive species.

  • pH Monitoring/Control: If the reaction is sensitive to pH, monitor the pH of the reaction mixture periodically using an appropriate method. If necessary, use a non-nucleophilic buffer or base to maintain a neutral or slightly basic pH.

  • Temperature Control: Maintain the reaction at the lowest effective temperature. Use a controlled temperature bath for precise temperature management.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help to avoid unnecessarily long reaction times.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Perform any aqueous washes quickly and, if possible, at a reduced temperature. Use dilute and weak acids or bases for pH adjustments. Dry the organic layer thoroughly before solvent evaporation.

  • Purification: Purify the product promptly after the workup to prevent degradation on standing. Column chromatography on silica gel is a common method for purification.

Protocol 3: Analytical Method for Detecting Common Side Products by HPLC-MS

  • Objective: To detect the starting material and potential side products such as the decarboxylated product and the hydrolyzed diacid.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid helps in the ionization of the analytes for MS detection.

  • Gradient: A typical gradient could be starting from 95% A, ramping to 5% A over 15 minutes, holding for 2 minutes, and then returning to initial conditions.

  • Detection:

    • UV-Vis: Monitor at a wavelength where the pyrrole ring absorbs, typically around 260-280 nm.

    • MS: Use electrospray ionization (ESI) in both positive and negative ion modes.

      • Expected [M-H]⁻ ions (Negative Mode):

        • This compound: m/z 182.0

        • Decarboxylated product (Ethyl 1H-pyrrole-2-carboxylate): m/z 138.1 (less likely to be seen in negative mode)

        • Hydrolyzed diacid (1H-Pyrrole-2,5-dicarboxylic acid): m/z 154.0

      • Expected [M+H]⁺ ions (Positive Mode):

        • This compound: m/z 184.1

        • Decarboxylated product (Ethyl 1H-pyrrole-2-carboxylate): m/z 140.1

        • Hydrolyzed diacid (1H-Pyrrole-2,5-dicarboxylic acid): m/z 156.0

Visualizations

Caption: Potential side reaction pathways for this compound.

Troubleshooting_Workflow start Unexpected Side Product Observed identify Identify Side Product (e.g., by LC-MS, NMR) start->identify decarboxylation Decarboxylation? identify->decarboxylation polymerization Polymerization? decarboxylation->polymerization No decarb_solution Lower Temperature Maintain Neutral/Basic pH decarboxylation->decarb_solution Yes hydrolysis Ester Hydrolysis? polymerization->hydrolysis No poly_solution Protect from Light & Air Use Inert Atmosphere Avoid Strong Acids/Oxidants polymerization->poly_solution Yes hydro_solution Use Anhydrous Conditions Maintain Neutral pH Careful Workup hydrolysis->hydro_solution Yes end Problem Resolved decarb_solution->end poly_solution->end hydro_solution->end

Caption: A logical workflow for troubleshooting unexpected side products.

References

catalyst selection for the synthesis of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound derivatives?

The most prevalent methods for synthesizing the pyrrole core of these derivatives are the Paal-Knorr synthesis, the Hantzsch synthesis, and the Knorr pyrrole synthesis. Each method has its advantages and is chosen based on the availability of starting materials and the desired substitution pattern on the pyrrole ring.

Q2: Which catalysts are typically recommended for the Paal-Knorr synthesis of these pyrrole derivatives?

A variety of acid catalysts are effective for the Paal-Knorr condensation. These include Brønsted acids like acetic acid and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and bismuth(III) nitrate (Bi(NO₃)₃).[1][2] More recently, heterogeneous catalysts like silica-supported sulfuric acid and metal-exchanged montmorillonite clays (e.g., Fe³⁺-montmorillonite) have been employed to facilitate easier catalyst removal and recycling.[1]

Q3: How can I minimize the formation of furan byproducts during the Paal-Knorr synthesis?

Furan formation is a common side reaction in the Paal-Knorr synthesis, particularly under strongly acidic conditions. To minimize this, it is recommended to conduct the reaction under neutral or weakly acidic conditions. Using a milder acid like acetic acid can be beneficial. The reaction should be carefully monitored, and prolonged reaction times at high temperatures should be avoided.

Q4: What are the key considerations for achieving high yields in the Hantzsch synthesis of ethoxycarbonyl-substituted pyrroles?

The Hantzsch synthesis is a multi-component reaction, and achieving high yields depends on several factors. The purity of the reactants (β-ketoester, α-haloketone, and amine) is crucial. The reaction conditions, including temperature and choice of solvent, should be optimized. For instance, protic solvents can favor the desired C-alkylation pathway over N-alkylation of the enamine intermediate.[3] Slow addition of the α-haloketone can also help to minimize side reactions.[3]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Pyrrole Derivative
Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.- Ensure the catalyst is active and used in the appropriate amount. For acid-catalyzed reactions, consider using a stronger acid if a weak acid is ineffective, but be mindful of potential side reactions.
Degradation of Starting Materials or Product - If the reaction mixture turns dark or tarry, it may indicate decomposition. Lower the reaction temperature or use a milder catalyst.- For sensitive substrates, particularly those with acid-labile groups, consider using milder Lewis acids like Sc(OTf)₃ or heterogeneous catalysts.[1]
Poor Quality of Reagents - Use freshly distilled or purified starting materials. Impurities in the amine or dicarbonyl compound can lead to side reactions and lower yields.- Ensure solvents are anhydrous, especially for moisture-sensitive reactions.
Suboptimal Catalyst Choice - The choice of catalyst can significantly impact the yield. Refer to the catalyst performance data for your specific reaction type (see tables below). For instance, in some Paal-Knorr syntheses, Fe³⁺-montmorillonite has shown high efficiency.[1]
Problem 2: Significant Byproduct Formation
Observed Byproduct Possible Cause Mitigation Strategies
Furan Derivative (in Paal-Knorr Synthesis) Strongly acidic conditions (pH < 3) favor the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the amine.- Use weakly acidic or neutral reaction conditions. Acetic acid is often a good choice.- Ensure an adequate amount of the amine is present to compete with the furan formation pathway.
Polymerization (dark, tarry residue) Excessively high temperatures or highly acidic conditions can lead to the polymerization of the pyrrole product or starting materials.- Lower the reaction temperature.- Use a milder acid catalyst or a heterogeneous catalyst.
Regioisomers (with unsymmetrical starting materials) The nucleophilic attack can occur at different positions, leading to a mixture of products.- The regioselectivity can be influenced by steric and electronic factors of the substituents.[4] Careful selection of starting materials is key.- For certain reactions, specific catalyst systems can enhance regioselectivity. For example, ruthenium-based catalysts have been shown to be highly regioselective in some pyrrole syntheses.[4]

Data Presentation

Table 1: Comparison of Catalysts for Paal-Knorr Condensation of 2,5-Hexanedione with Aniline

CatalystTime (h)Yield (%)Reference
Fe³⁺-montmorillonite395[1]
Zn²⁺-montmorillonite587[1]
Co²⁺-montmorillonite581[1]
Cu²⁺-montmorillonite576[1]
K10 montmorillonite572[1]

Note: This data is for a model reaction and serves as a general guide for catalyst selection in Paal-Knorr synthesis.

Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Synthesis of N-Substituted this compound Derivatives

This protocol is adapted from general Paal-Knorr synthesis procedures.

Materials:

  • Diethyl 2,5-dioxohexanedioate (1,4-dicarbonyl precursor)

  • Primary amine (e.g., aniline, benzylamine)

  • Catalyst (e.g., acetic acid, FeCl₃, or Fe³⁺-montmorillonite)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

Procedure:

  • In a round-bottom flask, combine diethyl 2,5-dioxohexanedioate (1.0 eq) and the primary amine (1.0-1.2 eq).

  • Add the chosen solvent (if applicable) and the catalyst. For example, a catalytic amount of acetic acid or 5-10 mol% of FeCl₃.

  • Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific substrates and catalyst used (e.g., reflux in ethanol for 2-6 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: General Procedure for Hantzsch Synthesis of Substituted 5-(ethoxycarbonyl)-pyrrole Derivatives

This protocol is a general guideline for the Hantzsch pyrrole synthesis.

Materials:

  • Ethyl acetoacetate (or another β-ketoester)

  • α-Halo-ester (e.g., ethyl bromopyruvate)

  • Primary amine or ammonia

  • Solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine or ammonia (1.1 eq) in the chosen solvent (e.g., ethanol).

  • Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the enamine intermediate.

  • Slowly add a solution of the α-halo-ester (1.0 eq) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis p1 Weigh Reactants (Dicarbonyl, Amine) r1 Combine Reactants and Catalyst p1->r1 p2 Select Catalyst and Solvent p2->r1 r2 Heat and Stir r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Cool Reaction Mixture r3->w1 w2 Isolate Crude Product (Filtration or Evaporation) w1->w2 pu1 Recrystallization or Column Chromatography w2->pu1 pu2 Characterize Product (NMR, MS, etc.) pu1->pu2

Caption: General experimental workflow for pyrrole synthesis.

TroubleshootingLowYield start Low Yield Observed q1 Is the reaction complete? start->q1 a1_no Increase temperature/time or change catalyst q1->a1_no No a1_yes Proceed to next check q1->a1_yes Yes q2 Is there evidence of degradation (dark color)? a1_yes->q2 a2_yes Lower temperature or use milder catalyst q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No q3 Are the reagents pure? a2_no->q3 a3_no Purify starting materials q3->a3_no No a3_yes Consider purification losses q3->a3_yes Yes end_node Optimize Purification a3_yes->end_node

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Isolating Pure 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the workup and isolation of pure 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound that influences the workup procedure?

A1: A frequent synthetic strategy involves the selective mono-hydrolysis of a precursor like diethyl 1H-pyrrole-2,5-dicarboxylate.[1] This starting material is often synthesized via methods like the Knorr or Paal-Knorr pyrrole synthesis.[2][3] The workup procedure is therefore primarily designed to separate the desired mono-acid mono-ester product from the starting diester, the diacid byproduct, and any unreacted reagents from the hydrolysis step (e.g., NaOH, LiOH).

Q2: My final product is a dark, tarry material. What could be the cause?

A2: The formation of dark, tarry substances in pyrrole chemistry often indicates polymerization of the pyrrole ring itself or side reactions.[4] This can be triggered by excessively high temperatures or strongly acidic or basic conditions during the reaction or workup.[4] To mitigate this, it is crucial to maintain moderate temperatures and avoid unnecessarily strong acids or bases.

Q3: I'm having trouble separating the desired product from the starting diester and the diacid byproduct. What purification techniques are recommended?

A3: The key to separation lies in the different properties of the three compounds.

  • Extraction: A carefully controlled acid-base extraction is effective. At a slightly basic pH, the desired mono-acid and the diacid will be deprotonated and move into the aqueous layer, while the neutral diester remains in the organic layer. Subsequently, carefully acidifying the aqueous layer to a specific pH will selectively precipitate the mono-acid, as it is generally less acidic than the diacid.

  • Column Chromatography: Silica gel column chromatography is a reliable method for separating compounds with different polarities.[4][5] The polarity difference between the diester, mono-acid mono-ester, and diacid is usually sufficient for good separation.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective final purification step.[4]

Q4: During the aqueous workup, an emulsion has formed. How can I resolve this?

A4: Emulsion formation is a common issue.[6] To break an emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help force the separation of the layers.

  • Allow the mixture to stand for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • Filter the entire mixture through a pad of Celite.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup procedure.

Problem Potential Cause Recommended Solution
Low Yield of Isolated Product 1. Incomplete hydrolysis of the diester. 2. Over-hydrolysis to the diacid. 3. Product loss during extractions (incorrect pH). 4. Product is partially soluble in the aqueous layer.1. Increase reaction time or temperature for hydrolysis, but monitor carefully by TLC. 2. Use a milder base or stoichiometric amounts of base. 3. Carefully adjust the pH of the aqueous layer during acidification to selectively precipitate the mono-acid. Use a pH meter. 4. Back-extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) after acidification.
Product Contaminated with Starting Diester 1. Incomplete hydrolysis. 2. Inefficient separation during extraction.1. Optimize hydrolysis conditions. 2. Perform multiple extractions with a slightly basic aqueous solution to ensure all acidic components are removed from the organic layer.
Product Contaminated with Diacid 1. Over-hydrolysis. 2. Incomplete precipitation of the mono-acid before the diacid.1. Reduce the amount of base or the reaction time for hydrolysis. 2. Perform a fractional precipitation by slowly adding acid and monitoring the precipitate. The less soluble compound will precipitate first. Alternatively, use column chromatography for separation.
Formation of an Insoluble Precipitate at the Interface 1. The sodium salt of the carboxylic acid may have limited solubility. 2. Polymerization byproducts.1. Add more water to dissolve the salt. If this fails, it may be necessary to filter the mixture. 2. This suggests harsh conditions. Re-evaluate the reaction and workup temperatures and reagent concentrations.

Detailed Experimental Protocol: Workup and Isolation

This protocol assumes the synthesis of this compound via selective hydrolysis of diethyl 1H-pyrrole-2,5-dicarboxylate.

  • Quenching and Solvent Removal:

    • Cool the reaction mixture (containing the partially hydrolyzed pyrrole in a solvent like ethanol) to room temperature.

    • If the reaction was performed in a water-miscible solvent like ethanol, remove the solvent under reduced pressure using a rotary evaporator.

  • Initial Extraction (Separation of Diester):

    • Dissolve the residue in an organic solvent such as ethyl acetate (e.g., 100 mL).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL). This will extract the desired mono-acid and the diacid byproduct into the aqueous layer, leaving the unreacted diester in the organic phase.

    • Combine the aqueous layers. The organic layer containing the diester can be set aside.

  • Acidification and Product Precipitation:

    • Cool the combined aqueous layers in an ice bath.

    • Slowly add 1 M HCl dropwise while stirring vigorously. Monitor the pH with a pH meter.

    • The desired product, this compound, should start to precipitate as the solution becomes acidic. Aim for a final pH of approximately 3-4. Avoid making the solution too acidic to prevent co-precipitation of the diacid.

  • Isolation of Crude Product:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water (2 x 20 mL) to remove any inorganic salts.

    • Allow the crude product to air-dry or dry in a vacuum oven at a low temperature (<50°C).

  • Final Purification (Recrystallization or Chromatography):

    • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or ethyl acetate. Slowly add a non-polar solvent like hexanes or water until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.[4]

    • Column Chromatography: If recrystallization is ineffective, purify the crude product by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.[4]

Visualizations

Workup_Workflow Workup Procedure for Product Isolation cluster_reaction Reaction Mixture cluster_extraction Extraction Phase cluster_acidification Acidification & Isolation cluster_purification Final Purification RM Diester, Mono-acid, Diacid in Organic Solvent Add_Base Add NaHCO3(aq) RM->Add_Base Separate_Layers Separate Layers Add_Base->Separate_Layers Acidify Acidify Aqueous Layer with HCl (pH 3-4) Separate_Layers->Acidify Aqueous Layer (Mono-acid + Diacid) Organic_Layer Organic Layer (Diester) Separate_Layers->Organic_Layer Filter Vacuum Filtration Acidify->Filter Purify Recrystallization or Column Chromatography Filter->Purify Crude Product Final_Product Pure 5-(ethoxycarbonyl)-1H- pyrrole-2-carboxylic acid Purify->Final_Product

Caption: Experimental workflow for the isolation and purification.

Troubleshooting_Guide Troubleshooting Low Product Yield Start Low Yield Observed Check_TLC Check TLC of Crude Product Start->Check_TLC Diester_Present High Amount of Starting Diester? Check_TLC->Diester_Present Diacid_Present High Amount of Diacid Byproduct? Diester_Present->Diacid_Present No Sol_Diester Incomplete Hydrolysis: - Increase reaction time - Use stronger base Diester_Present->Sol_Diester Yes Sol_Diacid Over-hydrolysis: - Decrease reaction time - Use stoichiometric base Diacid_Present->Sol_Diacid Yes Sol_General Product Loss during Workup: - Check pH during extraction - Back-extract aqueous layers Diacid_Present->Sol_General No

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid, a key intermediate in various synthetic pathways, is critical for ensuring the quality and consistency of pharmaceutical products and research materials. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comprehensive comparison of a proposed HPLC method with alternative analytical techniques and details the validation of the HPLC method in accordance with the International Council for Harmonisation (ICH) guidelines.

I. Comparison of Analytical Methods

While HPLC is a robust and widely used technique, other methods such as Gas Chromatography (GC) and Capillary Electrophoresis (CE) can also be considered for the analysis of this compound. The following table summarizes a comparison of these methods.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.Separation of ions in an electrolyte solution within a capillary under the influence of an electric field.
Applicability to Analyte Highly suitable. The carboxylic acid and ester functional groups provide sufficient polarity for reversed-phase chromatography.Requires derivatization to increase volatility (e.g., esterification of the carboxylic acid). This adds complexity to sample preparation.Well-suited for the analysis of charged species. The carboxylic acid group makes the analyte amenable to CE analysis.
Detection UV-Vis, PDA, Mass Spectrometry (MS)Flame Ionization Detector (FID), MSUV-Vis, PDA, MS
Advantages High resolution, reproducibility, and versatility. Can be readily automated.High sensitivity and resolving power for volatile compounds.High efficiency, short analysis times, and low sample and reagent consumption.
Disadvantages Higher solvent consumption compared to CE.Derivatization can be time-consuming and may introduce errors. Not suitable for non-volatile or thermally labile compounds.Lower sample loading capacity. Can be sensitive to matrix effects.
Typical Throughput Moderate to high.Moderate, limited by derivatization step.High.

II. Proposed HPLC Method for this compound

Based on methods for structurally similar compounds, the following reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound.[1][2]

Table 1: Proposed HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric acid in water (v/v)
Gradient Isocratic or a shallow gradient depending on sample complexity
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 260 nm (to be confirmed by UV scan)
Injection Volume 10 µL
Diluent Mobile Phase

III. HPLC Method Validation Protocol

The proposed HPLC method must be validated to ensure it is suitable for its intended purpose.[3][4] The validation will be performed according to ICH Q2(R1) guidelines and will include the following parameters.[5][6][7]

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Protocol Validation Protocol Definition Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: Workflow for HPLC Method Validation.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][8][9][10]

Experimental Protocol:

  • Blank Analysis: Analyze the diluent to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: If in a drug product formulation, analyze a placebo sample (all excipients without the active pharmaceutical ingredient, API) to demonstrate a lack of interference.

  • Forced Degradation Study: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to ensure that the analyte peak is well-resolved from any degradant peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm the homogeneity of the analyte peak.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[11][12][13][14] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[2][11]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 80% to 120% of the expected sample concentration.

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

Accuracy is the closeness of the test results obtained by the method to the true value.[1][13][15]

Experimental Protocol:

  • Perform the analysis on samples with known concentrations of the analyte. This can be done by spiking a placebo with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.

  • Calculate the percent recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4][13][15][16] It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Alternatively, analyze nine determinations across the specified range (e.g., three concentrations, three replicates each).

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The relative standard deviation (RSD) should be ≤ 2.0%.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17][18][19] LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17][18][19][20][21]

Experimental Protocol (based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of diluted solutions of the analyte and measuring the S/N ratio for each.

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[22][23][24]

Experimental Protocol:

  • Introduce small, deliberate changes to the HPLC method parameters, one at a time. These variations may include:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 5 °C).

    • Mobile phase composition (e.g., ± 2% organic component).

    • pH of the aqueous phase (e.g., ± 0.2 units).

  • Analyze a standard solution under each modified condition and evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

Acceptance Criteria:

  • System suitability parameters should remain within the defined limits for each varied condition.

IV. Summary of Validation Parameters and Acceptance Criteria

Table 2: Summary of HPLC Method Validation Parameters

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Blank, placebo, and forced degradation analysisNo interference at the analyte's retention time. Peak purity index > 0.99.
Linearity Analysis of at least 5 standards over the rangeCorrelation coefficient (r²) ≥ 0.999
Range Confirmed by linearity, accuracy, and precision data80% to 120% of the nominal concentration
Accuracy % Recovery of spiked placebo samples (3 levels, 3 reps)98.0% - 102.0%
Precision (Repeatability) 6 replicate injections at 100% or 9 determinations over the rangeRSD ≤ 2.0%
Precision (Intermediate) Repeatability on a different day/analyst/instrumentRSD ≤ 2.0%
LOD Signal-to-Noise ratio~ 3:1
LOQ Signal-to-Noise ratio~ 10:1
Robustness Deliberate variation of method parametersSystem suitability parameters remain within limits

V. Visualization of Logical Relationships

Validation_Parameters cluster_method Analytical Method cluster_validation Validation Characteristics Method HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: Inter-relationships of HPLC Validation Parameters.

This guide provides a framework for the development and validation of a reliable HPLC method for the analysis of this compound. Adherence to these principles will ensure the generation of high-quality, reproducible data essential for research, development, and quality control in the pharmaceutical industry.

References

comparing the reactivity of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid with other pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid with other pyrrole derivatives in common electrophilic substitution reactions. The presence of two distinct electron-withdrawing groups on the pyrrole ring significantly influences its chemical behavior, a critical consideration in synthetic chemistry and drug design.

Executive Summary

This compound is a significantly deactivated pyrrole derivative in the context of electrophilic aromatic substitution. The ethoxycarbonyl and carboxylic acid groups at the 2 and 5 positions, respectively, withdraw electron density from the pyrrole ring, rendering it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted pyrrole and pyrroles bearing electron-donating or single electron-withdrawing groups. Electrophilic substitution, when it occurs, is expected to take place at the C3 or C4 positions. Due to the deactivating nature of the substituents, harsher reaction conditions may be required compared to those used for more electron-rich pyrroles.

Reactivity Comparison

The reactivity of pyrrole and its derivatives in electrophilic aromatic substitution is highly dependent on the nature of the substituents attached to the pyrrole ring. Electron-donating groups enhance reactivity by increasing the electron density of the ring, while electron-withdrawing groups decrease it.

Below is a qualitative comparison of the reactivity of this compound with other representative pyrroles.

CompoundSubstituentsExpected Relative Reactivity towards Electrophilic SubstitutionPreferred Position(s) of Substitution
PyrroleNoneVery HighC2, C5
N-MethylpyrroleC1-Methyl (electron-donating)Very HighC2, C5
Pyrrole-2-carboxylic acidC2-Carboxylic acid (electron-withdrawing)LowC4, C5
This compoundC2-Carboxylic acid, C5-Ethoxycarbonyl (both electron-withdrawing)Very LowC3, C4

Factors Influencing Pyrrole Reactivity

The following diagram illustrates the key factors that determine the reactivity of the pyrrole ring towards electrophilic substitution.

G Factors Influencing Pyrrole Reactivity Pyrrole Pyrrole Ring (Electron-Rich) Substituents Substituents on Ring Pyrrole->Substituents influenced by EDG Electron-Donating Groups (EDG) (e.g., -CH3, -OCH3) Substituents->EDG EWG Electron-Withdrawing Groups (EWG) (e.g., -COOR, -COOH, -NO2) Substituents->EWG Increased Increased Reactivity EDG->Increased leads to Decreased Decreased Reactivity EWG->Decreased leads to Reactivity Reactivity towards Electrophilic Substitution Increased->Reactivity Decreased->Reactivity

Caption: Factors influencing the electrophilic substitution reactivity of the pyrrole ring.

Experimental Protocols

Detailed methodologies for key electrophilic substitution reactions are provided below. These protocols are adapted for the reduced reactivity of this compound and should be performed with appropriate safety precautions in a fume hood.

Friedel-Crafts Acylation (Representative)

Due to the strong deactivation of the pyrrole ring, Friedel-Crafts acylation of this compound is challenging and may require forcing conditions, which can also lead to decarboxylation. A milder approach using a highly reactive acylating agent is suggested.

Methodology:

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous aluminum chloride (1.2 eq.) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane. Cool the suspension to 0 °C.

  • Slowly add the acyl chloride (1.1 eq.) to the suspension while maintaining the temperature at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to form the acylium ion complex.

  • Reaction: Dissolve this compound (1.0 eq.) in the same anhydrous solvent and add it dropwise to the acylium ion complex at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC. Gentle heating may be necessary, but care must be taken to avoid decomposition.

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G Friedel-Crafts Acylation Workflow Start Start Reagents 1. Prepare Acylium Ion Complex (AlCl3 + Acyl Chloride in DCM at 0°C) Start->Reagents Reaction 3. Add Pyrrole Solution to Complex (0°C to RT, 2-24h) Reagents->Reaction Substrate 2. Dissolve Pyrrole Derivative in DCM Substrate->Reaction Quench 4. Quench with Ice/HCl Reaction->Quench Extract 5. Extract with DCM Quench->Extract Wash 6. Wash with NaHCO3 and Brine Extract->Wash Dry 7. Dry and Concentrate Wash->Dry Purify 8. Purify by Chromatography Dry->Purify End End Product Purify->End

Caption: Workflow for the Friedel-Crafts acylation of a deactivated pyrrole.

Nitration

Standard nitrating conditions (e.g., HNO₃/H₂SO₄) will likely lead to decomposition and polymerization of the pyrrole ring. Milder nitrating agents are necessary.

Methodology:

  • Reagent Preparation: Prepare acetyl nitrate in situ by slowly adding fuming nitric acid (1.1 eq.) to a cooled (0 °C) solution of acetic anhydride.

  • Reaction: Dissolve this compound (1.0 eq.) in acetic anhydride and cool the solution to -10 °C.

  • Slowly add the pre-formed acetyl nitrate solution to the pyrrole solution while maintaining the temperature below 0 °C.

  • Stir the reaction mixture at low temperature for 1-4 hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker of ice-water.

  • Extract the product with a suitable solvent like ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Halogenation (Chlorination)

Direct halogenation with elemental halogens can be difficult to control. The use of N-halosuccinimides provides a milder and more selective method for halogenating deactivated pyrroles.

Methodology:

  • Reaction: Dissolve this compound (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Add N-chlorosuccinimide (NCS) (1.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-24 hours, monitoring by TLC.

  • Work-up: Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound exhibits significantly reduced reactivity towards electrophilic substitution due to the presence of two powerful electron-withdrawing groups. While this deactivation presents challenges for further functionalization, it also offers opportunities for regioselective reactions at the less deactivated C3 and C4 positions under carefully controlled conditions. The experimental protocols provided in this guide serve as a starting point for the synthetic modification of this and similarly deactivated pyrrole scaffolds. Researchers should carefully optimize reaction conditions for each specific substrate and transformation to achieve the desired outcomes.

biological activity of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid versus its methyl ester analog

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid and its Methyl Ester Analog

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of this compound and its corresponding methyl ester analog, 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid. Due to a lack of direct comparative experimental data in the public domain for these specific compounds, this guide draws upon the known biological activities of the parent molecule, 1H-pyrrole-2,5-dicarboxylic acid, and general structure-activity relationship (SAR) principles to infer potential differences.

Introduction

Pyrrole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their presence in numerous natural products and pharmacologically active molecules.[1] The pyrrole scaffold is a key component in compounds exhibiting a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The subject of this guide, this compound and its methyl ester analog, are derivatives of 1H-pyrrole-2,5-dicarboxylic acid. The introduction of ester functional groups can significantly modulate the physicochemical properties of a molecule, such as lipophilicity, which in turn can influence its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately its biological activity.

Inferred Biological Activities

While specific experimental data for the two title compounds is limited, studies on the parent compound, 1H-pyrrole-2,5-dicarboxylic acid, have demonstrated its activity as a quorum sensing (QS) inhibitor against Pseudomonas aeruginosa.[2][3][4] Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates virulence factor expression and biofilm formation.[5][6] Therefore, its inhibition is a promising strategy for antimicrobial therapy.

It is plausible that both the ethyl and methyl ester derivatives retain some of this quorum sensing inhibitory activity. The esterification of one of the carboxylic acid groups may alter the molecule's ability to interact with the target protein, but it could also enhance its ability to cross bacterial cell membranes.

Data Presentation

As no direct comparative quantitative data is available, the following tables present hypothetical data based on the known activity of the parent dicarboxylic acid and plausible differences between the ethyl and methyl esters. These tables are for illustrative purposes to guide future experimental work.

Table 1: Hypothetical Antibacterial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundPseudomonas aeruginosaStaphylococcus aureusEscherichia coli
This compound128>256>256
5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid128>256>256
1H-pyrrole-2,5-dicarboxylic acid64>256>256
Ciprofloxacin (Control)10.50.25

Table 2: Hypothetical Anticancer Activity Data (IC50 in µM)

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)
This compound>100>100>100
5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid>100>100>100
Doxorubicin (Control)0.050.10.08

Table 3: Hypothetical Quorum Sensing Inhibition Data (% Inhibition of Violacein Production in Chromobacterium violaceum)

Compound50 µg/mL100 µg/mL200 µg/mL
This compound45%65%80%
5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid40%60%75%
1H-pyrrole-2,5-dicarboxylic acid50%70%85%

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to determine the biological activities of this compound and its methyl ester analog.

Antibacterial Susceptibility Testing: Disk Diffusion Assay[7][8][9][10][11]

Objective: To qualitatively assess the antibacterial activity of the compounds.

Materials:

  • Test compounds (this compound and 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid)

  • Bacterial strains (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper discs (6 mm)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Sterile swabs, forceps, and micropipettes

  • Incubator (35-37°C)

  • Positive control antibiotic discs (e.g., ciprofloxacin)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Inoculum Preparation: Aseptically pick several colonies of the test bacterium from a fresh culture plate and suspend them in sterile saline or PBS. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile swab into the adjusted bacterial suspension. Rotate the swab against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Application of Discs: Aseptically place sterile paper discs impregnated with a known concentration of the test compounds onto the inoculated agar surface. A disc impregnated with the solvent alone should be used as a negative control. Place a positive control antibiotic disc on the same plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Anticancer Activity: MTT Assay[12][13][14][15][16]

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Test compounds

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

  • Positive control cytotoxic drug (e.g., doxorubicin)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Quorum Sensing Inhibition Assay: Violacein Inhibition in Chromobacterium violaceum[17][18][19]

Objective: To assess the ability of the compounds to inhibit quorum sensing.

Materials:

  • Test compounds

  • Chromobacterium violaceum (a bacterial strain that produces the purple pigment violacein in a quorum sensing-dependent manner)

  • Luria-Bertani (LB) broth and agar

  • N-acyl-homoserine lactone (AHL), the signaling molecule for C. violaceum

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Culture Preparation: Grow an overnight culture of C. violaceum.

  • Assay Setup: In a 96-well plate, add LB broth, the C. violaceum culture, the AHL signal, and different concentrations of the test compounds. Include a control with no test compound.

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • Quantification of Violacein: After incubation, quantify the amount of violacein produced. This can be done by lysing the cells and extracting the violacein with a solvent (e.g., DMSO or ethanol) and then measuring the absorbance at 585 nm.

  • Data Analysis: Calculate the percentage of violacein inhibition for each compound concentration compared to the control.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Activity Screening cluster_analysis Data Analysis synthesis Synthesis of 5-(alkoxycarbonyl)-1H-pyrrole-2-carboxylic acids antibacterial Antibacterial Assay (Disk Diffusion) synthesis->antibacterial anticancer Anticancer Assay (MTT) synthesis->anticancer qs_inhibition Quorum Sensing Inhibition Assay synthesis->qs_inhibition data_analysis Comparative Analysis of Biological Activity antibacterial->data_analysis anticancer->data_analysis qs_inhibition->data_analysis

Caption: Experimental workflow for comparing the biological activities.

signaling_pathway cluster_qs Bacterial Quorum Sensing cluster_inhibition Inhibition Mechanism AHL AHL Signal Molecules Receptor Receptor Protein AHL->Receptor Binds to Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Activates Biofilm Biofilm Formation Gene_Expression->Biofilm Inhibitor Pyrrole-2,5-dicarboxylic Acid Derivative Inhibitor->Receptor Blocks Binding

Caption: Simplified diagram of quorum sensing inhibition.

Conclusion

While direct experimental evidence is currently lacking, the structural similarity of this compound and its methyl ester analog to the biologically active 1H-pyrrole-2,5-dicarboxylic acid suggests they may possess interesting biological properties, particularly as quorum sensing inhibitors. The difference in the ester group (ethyl vs. methyl) is likely to influence their potency and pharmacokinetic properties. The ethyl ester, being slightly more lipophilic, may exhibit better cell permeability, potentially leading to enhanced activity in some assays. However, this could also affect its solubility and metabolism. Further experimental investigation using the detailed protocols provided in this guide is necessary to elucidate the specific biological activities of these compounds and to determine the impact of the different ester functionalities. This will be crucial for any future development of these molecules as potential therapeutic agents.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative spectroscopic analysis for the structural confirmation of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid. Due to the limited availability of direct experimental spectra for the target compound, this guide utilizes data from the closely related compound, pyrrole-2-carboxylic acid, as a primary reference for comparison. Detailed experimental protocols and data interpretation are provided to aid in the structural elucidation of similar pyrrole derivatives.

Executive Summary

The structural confirmation of organic molecules is a critical step in chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This guide focuses on the application of these techniques for the characterization of this compound. By comparing its expected spectral characteristics with the available data for pyrrole-2-carboxylic acid, researchers can effectively validate the synthesis and purity of this and related compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for pyrrole-2-carboxylic acid, which serves as a benchmark for the analysis of this compound. The expected shifts and signals for the target compound are extrapolated based on the known effects of an ethoxycarbonyl substituent.

Table 1: ¹H NMR Data (Proton Nuclear Magnetic Resonance)

Compound Solvent Chemical Shift (δ) ppm and Multiplicity
Pyrrole-2-carboxylic acid[1]CDCl₃9.6 (br s, 1H, NH), 7.1 (m, 1H, H5), 6.8 (m, 1H, H3), 6.2 (m, 1H, H4)
This compound (Expected)CDCl₃~11-12 (br s, 1H, COOH), ~9.5 (br s, 1H, NH), ~7.0-7.2 (d, 1H, H3 or H4), ~6.8-7.0 (d, 1H, H3 or H4), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃)

Table 2: ¹³C NMR Data (Carbon-13 Nuclear Magnetic Resonance)

Compound Solvent Chemical Shift (δ) ppm
Pyrrole-2-carboxylic acidDMSO-d₆162.5 (C=O), 129.5 (C2), 122.0 (C5), 115.5 (C3), 109.0 (C4)
This compound (Expected)DMSO-d₆~170 (COOH), ~165 (COOEt), ~130-135 (C2, C5), ~115-125 (C3, C4), ~60 (OCH₂), ~14 (CH₃)

Table 3: IR Spectroscopy Data (Infrared Spectroscopy)

Compound Technique Characteristic Absorption Bands (cm⁻¹)
Pyrrole-2-carboxylic acid[2]KBr Pellet3300-2500 (broad, O-H stretch), ~3100 (N-H stretch), ~1680 (C=O stretch)
This compound (Expected)KBr Pellet3300-2500 (broad, O-H stretch), ~3100 (N-H stretch), ~1720 (ester C=O stretch), ~1680 (acid C=O stretch)

Table 4: Mass Spectrometry Data

Compound Ionization Method m/z (Mass-to-Charge Ratio)
Pyrrole-2-carboxylic acid[3]Electron Ionization (EI)111 (M⁺), 94, 66
This compound[4](Predicted)[M+H]⁺: 184.0604, [M-H]⁻: 182.0459

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

    • Set the spectral width to an appropriate range (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

    • Collect the spectrum over a typical range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)
  • Ionization Method Selection: The choice of ionization technique is critical for analyzing the compound.

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. It often leads to extensive fragmentation, providing structural information.

    • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and less volatile molecules. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, giving clear molecular weight information.

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically dissolved in a suitable solvent for ESI or via a direct insertion probe for EI.

  • Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement for molecular formula determination.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesize and Purify This compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Obtain NMR spectra ir IR Spectroscopy synthesis->ir Obtain IR spectrum ms Mass Spectrometry synthesis->ms Obtain mass spectrum data_analysis Analyze Spectral Data nmr->data_analysis ir->data_analysis ms->data_analysis comparison Compare with Expected Data and Reference Compounds data_analysis->comparison structure_confirmation Structural Confirmation comparison->structure_confirmation

Caption: Workflow for the spectroscopic analysis and structural confirmation of a synthesized compound.

Signaling Pathway of Spectroscopic Data to Structure

The following diagram illustrates how different pieces of spectroscopic information contribute to the final structural elucidation.

Signaling_Pathway_to_Structure Contribution of Spectroscopic Data to Structural Elucidation cluster_data Spectroscopic Data cluster_info Structural Information H_NMR ¹H NMR - Proton environment - Connectivity (J-coupling) connectivity Proton-Proton and Proton-Carbon Connectivity H_NMR->connectivity C_NMR ¹³C NMR - Carbon backbone C_NMR->connectivity IR IR Spectroscopy - Functional groups (C=O, O-H, N-H) functional_groups Identification of - Carboxylic Acid - Ester - Pyrrole Ring IR->functional_groups MS Mass Spectrometry - Molecular weight - Molecular formula molecular_formula Determination of Elemental Composition MS->molecular_formula structure Confirmed Structure: This compound functional_groups->structure connectivity->structure molecular_formula->structure

Caption: How different spectroscopic data "signal" specific structural features.

References

comparative study of different synthetic routes to 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science. Among its many derivatives, 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid stands out as a valuable building block. Its bifunctional nature, possessing both an ester and a carboxylic acid group, allows for selective chemical modifications, making it a versatile precursor in the synthesis of complex molecules, including pharmaceuticals and functional materials. This guide provides a comparative analysis of three prominent synthetic routes to this target molecule: selective mono-hydrolysis of a diester precursor, the Paal-Knorr synthesis, and the Hantzsch synthesis. We present a detailed examination of each method, including experimental data, reaction mechanisms, and workflow diagrams, to facilitate an informed choice of synthetic strategy.

At a Glance: Comparative Overview of Synthetic Routes

Synthetic RouteKey Starting MaterialsReagents & ConditionsTypical Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
Selective Mono-hydrolysis Diethyl 1H-pyrrole-2,5-dicarboxylateNaOH, Ethanol, Water~85%4 hoursHigh selectivity, mild conditions, readily available starting material.Requires prior synthesis of the diester precursor.
Paal-Knorr Synthesis 1,4-dicarbonyl compound (e.g., diethyl 2,5-dioxohexanedioate), AmmoniaAcetic acid, heat60-95%1-24 hoursGood to excellent yields, operational simplicity.[1]Availability of the specific 1,4-dicarbonyl precursor can be a limitation.
Hantzsch Synthesis α-haloketone (e.g., ethyl bromopyruvate), β-ketoester (e.g., ethyl 3-oxobutanoate), AmmoniaBase (e.g., ammonia)Moderate, often <50%VariableHigh versatility in substituent introduction.[1]Can result in mixtures of isomers, moderate yields.[1]

Synthetic Route 1: Selective Mono-hydrolysis of Diethyl 1H-pyrrole-2,5-dicarboxylate

This is arguably the most direct and widely employed method for the preparation of this compound. The strategy relies on the selective saponification of one of the two ester groups of the symmetrical diethyl 1H-pyrrole-2,5-dicarboxylate. The slight difference in the electronic environment of the C2 and C5 positions of the pyrrole ring allows for this selective reaction under controlled conditions.

Experimental Protocol: Selective Mono-hydrolysis

A solution of diethyl 1H-pyrrole-2,5-dicarboxylate (1 equivalent) in ethanol is treated with one equivalent of aqueous sodium hydroxide. The reaction mixture is stirred at room temperature for 4 hours. After the reaction is complete, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with dilute hydrochloric acid to precipitate the product, which is collected by filtration, washed with cold water, and dried.

Workflow Diagram

G start Start: Diethyl 1H-pyrrole-2,5-dicarboxylate in Ethanol step1 Add 1 eq. NaOH (aq) start->step1 step2 Stir at RT for 4h step1->step2 step3 Remove Ethanol (in vacuo) step2->step3 step4 Acidify with dilute HCl step3->step4 step5 Filter and wash with cold water step4->step5 end End: this compound step5->end

Caption: Workflow for the selective mono-hydrolysis of diethyl 1H-pyrrole-2,5-dicarboxylate.

Synthetic Route 2: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and highly effective method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[1] For the synthesis of the target molecule, a suitably substituted 1,4-dicarbonyl precursor, such as diethyl 2,5-dioxohexanedioate, would be required to react with ammonia.

Conceptual Experimental Protocol: Paal-Knorr Synthesis

A mixture of diethyl 2,5-dioxohexanedioate (1 equivalent) and a source of ammonia (e.g., ammonium acetate) in glacial acetic acid is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the crude product. The product, diethyl 1H-pyrrole-2,5-dicarboxylate, can be purified by recrystallization. This would then be followed by the selective mono-hydrolysis step as described in Route 1.

Reaction Pathway

G start Diethyl 2,5-dioxohexanedioate + Ammonia step1 Cyclization and Dehydration (Acetic Acid, Reflux) start->step1 intermediate Diethyl 1H-pyrrole-2,5-dicarboxylate step1->intermediate step2 Selective Mono-hydrolysis intermediate->step2 end This compound step2->end

Caption: Paal-Knorr synthesis pathway to the target molecule.

Synthetic Route 3: Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a versatile multicomponent reaction that involves the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine.[2] This method allows for the construction of highly substituted pyrroles. To synthesize the target molecule, one could envision a reaction between ethyl bromopyruvate (an α-haloketone), ethyl acetoacetate (a β-ketoester), and ammonia.

Conceptual Experimental Protocol: Hantzsch Synthesis

To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent, an aqueous solution of ammonia is added, leading to the in situ formation of the enamine. Subsequently, ethyl bromopyruvate (1 equivalent) is added, and the mixture is stirred, possibly with gentle heating, until the reaction is complete. The workup would involve extraction and purification by chromatography to isolate the desired pyrrole diester, which would then undergo selective mono-hydrolysis.

Reaction Pathway

G start Ethyl bromopyruvate + Ethyl acetoacetate + Ammonia step1 Condensation and Cyclization start->step1 intermediate Diethyl 1H-pyrrole-2,5-dicarboxylate step1->intermediate step2 Selective Mono-hydrolysis intermediate->step2 end This compound step2->end

Caption: Hantzsch synthesis pathway to the target molecule.

Conclusion

For the synthesis of this compound, the selective mono-hydrolysis of diethyl 1H-pyrrole-2,5-dicarboxylate emerges as the most straightforward and efficient method, provided the diester precursor is available. It offers high selectivity and yield under mild conditions.

The Paal-Knorr and Hantzsch syntheses are powerful methods for the de novo construction of the pyrrole ring. While they offer the flexibility of building the core structure with desired substituents, they are multi-step processes when the final target is the mono-acid. The choice between these two would largely depend on the availability and cost of the respective starting materials. The Paal-Knorr synthesis generally provides higher yields for pyrrole formation compared to the Hantzsch synthesis.[1]

Ultimately, the optimal synthetic route will be dictated by the specific requirements of the research, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. This guide provides the necessary data and protocols to make an informed decision for the synthesis of this valuable pyrrole derivative.

References

A Comparative Guide to Assessing the Purity of Synthesized 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Ensuring the Quality of a Key Synthetic Intermediate

In the synthesis of novel therapeutics and complex organic molecules, the purity of starting materials and intermediates is paramount. This guide provides a comprehensive framework for assessing the purity of synthesized 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid, a valuable building block in medicinal chemistry. By comparing the performance of the synthesized product with commercially available alternatives and outlining detailed experimental protocols, researchers can ensure the quality and reliability of their compounds, leading to more accurate and reproducible results.

Introduction

This compound is a bifunctional molecule incorporating both a carboxylic acid and an ethyl ester group on a pyrrole ring. This unique structure makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds. Impurities arising from the synthesis, such as starting materials, byproducts, or degradation products, can significantly impact the outcome of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a rigorous purity assessment using a combination of analytical techniques is essential.

Comparative Analysis of Purity Assessment Methods

A multi-pronged approach utilizing chromatographic and spectroscopic techniques is the gold standard for determining the purity of organic compounds. Each method provides unique and complementary information regarding the identity and quantity of the target compound and any potential impurities.

Analytical TechniqueInformation ProvidedPerformance for this compound
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment, detection of non-volatile impurities.Excellent for determining the percentage purity and identifying related substances. A reverse-phase C18 column with a suitable mobile phase gradient of acetonitrile and water with an acid modifier is typically effective.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and identification of impurities.Provides detailed structural information. ¹H NMR can be used for a preliminary purity assessment by comparing the integration of the target compound's signals to those of impurities. ¹³C NMR confirms the carbon skeleton.
Mass Spectrometry (MS) Molecular weight confirmation and identification of impurities.Confirms the molecular weight of the synthesized compound. When coupled with a chromatographic technique (LC-MS or GC-MS), it is a powerful tool for identifying unknown impurities based on their mass-to-charge ratio.
Melting Point Analysis Preliminary indication of purity.A sharp and well-defined melting point range is indicative of high purity. Impurities typically cause a depression and broadening of the melting point range.

Experimental Workflow for Purity Assessment

A logical workflow ensures a thorough and efficient assessment of the synthesized compound's purity. This typically involves a primary quantitative method, followed by spectroscopic techniques for structural confirmation and identification of any detected impurities.

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Assessment cluster_comparison Comparison Synthesized_Product Synthesized 5-(ethoxycarbonyl)- 1H-pyrrole-2-carboxylic acid HPLC HPLC Analysis (Quantitative Purity) Synthesized_Product->HPLC Primary Analysis NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Confirmation MS Mass Spectrometry (Molecular Weight) Synthesized_Product->MS Identity Confirmation Melting_Point Melting Point Analysis Synthesized_Product->Melting_Point Preliminary Check Data_Comparison Data Comparison (Purity, Spectra, MP) HPLC->Data_Comparison NMR->Data_Comparison MS->Data_Comparison Melting_Point->Data_Comparison Commercial_Standard Commercial Standard Commercial_Standard->Data_Comparison

Caption: Experimental workflow for the purity assessment of synthesized this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the quantitative analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • A typical gradient could be: 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (90-10% B), followed by a re-equilibration period.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the synthesized compound and a commercial standard in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter the samples through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram. The retention time of the synthesized compound should match that of the commercial standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the chemical structure of the synthesized compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • ¹H NMR: The spectrum should show characteristic signals for the pyrrole ring protons, the ethyl group (a quartet and a triplet), and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants should be compared to literature values or data from a commercial standard.

    • ¹³C NMR: The spectrum should display the expected number of carbon signals corresponding to the molecular structure.

  • Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

    • ~12.5 ppm (broad singlet, 1H, COOH)

    • ~11.8 ppm (broad singlet, 1H, NH)

    • ~7.0-7.2 ppm (doublet, 1H, pyrrole-H)

    • ~6.8-7.0 ppm (doublet, 1H, pyrrole-H)

    • ~4.2 ppm (quartet, 2H, OCH₂)

    • ~1.2 ppm (triplet, 3H, CH₃)

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Negative ion mode is generally suitable for carboxylic acids, looking for the [M-H]⁻ ion.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile at a low concentration (e.g., 0.1 mg/mL) and infuse it into the mass spectrometer.

  • Data Analysis: The observed mass-to-charge ratio (m/z) of the deprotonated molecule [M-H]⁻ should correspond to the calculated molecular weight of this compound (C₈H₉NO₄, Molecular Weight: 183.16 g/mol ). The expected m/z for [M-H]⁻ would be approximately 182.05.[1]

Comparison with Commercial Alternatives

To provide a benchmark for purity, a commercially available standard of this compound should be analyzed using the same analytical methods. The results can be summarized in a comparison table.

ParameterSynthesized ProductCommercial Standard (Example)
HPLC Purity (%) e.g., 98.5%>98.0% (as per supplier specification)
HPLC Retention Time (min) e.g., 12.3 mine.g., 12.3 min
¹H NMR Conforms to expected structureConforms to expected structure
¹³C NMR Conforms to expected structureConforms to expected structure
Mass Spectrum (m/z [M-H]⁻) e.g., 182.05e.g., 182.05
Melting Point (°C) e.g., 208-210 °Ce.g., 209-211 °C

Potential Impurities

Common impurities in the synthesis of pyrrole derivatives can include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like diethyl oxaloacetate or chloroacetaldehyde.

  • Positional Isomers: The formation of other pyrrole dicarboxylic acid monoester isomers is a possibility.

  • Byproducts from Side Reactions: Furan derivatives can sometimes form as byproducts in certain pyrrole syntheses.

  • Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.

The presence and identity of these impurities can be investigated using the analytical techniques described above, particularly HPLC and LC-MS.

Conclusion

A thorough assessment of the purity of synthesized this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. By employing a combination of HPLC for quantitative analysis and NMR and MS for structural confirmation, and by comparing the results to a commercial standard, researchers can be confident in the integrity of their synthetic intermediates. This systematic approach to purity validation is indispensable for the successful advancement of drug discovery and development programs.

References

benchmarking the stability of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid and its analogs are susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions. The primary degradation pathways are anticipated to be hydrolysis of the ester and decarboxylation of the carboxylic acid group. The ethyl ester in the target compound is expected to exhibit slightly greater stability towards hydrolysis compared to the methyl ester of the methoxycarbonyl analog due to steric hindrance and electronic effects. The absence of an ester group in 5-ethyl-1H-pyrrole-2-carboxylic acid renders it stable to hydrolytic degradation of that functional group, though it remains susceptible to decarboxylation and ring oxidation.

Comparative Stability Analysis

The stability of these pyrrole derivatives is influenced by the nature of the substituent at the 5-position. The electron-withdrawing nature of the ester groups in this compound and 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid can influence the reactivity of the pyrrole ring and the lability of the carboxylic acid.

Table 1: Comparative Stability Under Forced Degradation Conditions (Hypothetical Data)

Stress ConditionThis compound (% Degradation)5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (% Degradation)5-ethyl-1H-pyrrole-2-carboxylic acid (% Degradation)Primary Degradation Products
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) ~15%~20%~5%Pyrrole-2,5-dicarboxylic acid, Pyrrole-2-carboxylic acid
Alkaline Hydrolysis (0.1 M NaOH, RT, 4h) ~25%~30%<2%Pyrrole-2,5-dicarboxylic acid
Oxidative (3% H₂O₂, RT, 24h) ~10%~10%~12%Oxidized pyrrole ring species
Thermal (80°C, 72h, solid state) ~5%~5%~5%Decarboxylation products
Photolytic (ICH Q1B, solid state) ~18%~18%~20%Photodegradation products (e.g., oligomers)

Note: The quantitative data in this table is hypothetical and intended for illustrative purposes to reflect the expected relative stability based on chemical principles.

Experimental Protocols

Detailed methodologies for conducting forced degradation studies are crucial for obtaining reliable and reproducible stability data. The following protocols are based on general guidelines from the International Council for Harmonisation (ICH) and published studies on similar compounds.

1. Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method would be developed and validated to separate the parent compound from its degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 265 nm)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

2. Forced Degradation Studies

For each condition, a solution of the test compound (e.g., 1 mg/mL in a suitable solvent) is prepared.

  • Acid Hydrolysis: The drug solution is treated with 0.1 M hydrochloric acid at 60°C for 24 hours.

  • Alkaline Hydrolysis: The drug solution is treated with 0.1 M sodium hydroxide at room temperature for 4 hours.

  • Oxidative Degradation: The drug solution is treated with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance is kept in a hot air oven at 80°C for 72 hours.

  • Photostability: The solid drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by the validated HPLC method to determine the extent of degradation.

Visualizations

Experimental Workflow for Forced Degradation Studies

G Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solutions of each compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to alkali Alkaline Hydrolysis (0.1 M NaOH, RT) prep->alkali Expose to oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to thermal Thermal (80°C, solid) prep->thermal Expose to photo Photolytic (ICH Q1B) prep->photo Expose to sampling Sample at time points acid->sampling alkali->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc quantify Quantify parent drug and degradation products hplc->quantify

Caption: A general workflow for conducting forced degradation studies.

Hypothesized Degradation Pathway under Hydrolytic Conditions

G Hypothesized Hydrolytic Degradation of this compound parent This compound intermediate1 Pyrrole-2,5-dicarboxylic acid parent->intermediate1 Ester Hydrolysis (Acid/Base) product1 Pyrrole-2-carboxylic acid intermediate1->product1 Decarboxylation (Acidic, Heat)

Caption: A simplified proposed pathway for hydrolytic degradation.

A Comparative Guide to the Structural Validation of 5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies and structural validation techniques for reaction products derived from 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid. It offers detailed experimental protocols and comparative data to assist researchers in selecting optimal methods for their specific applications.

I. Synthesis of Pyrrole Derivatives: A Comparative Overview

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry, with several classical methods available. The choice of synthetic route often depends on the desired substitution pattern, availability of starting materials, and reaction conditions. Below is a comparison of the Paal-Knorr, Knorr, and Hantzsch pyrrole syntheses, which represent common alternatives for creating pyrrole scaffolds.

Table 1: Comparison of Classical Pyrrole Synthesis Methods

Synthetic RouteStarting MaterialsGeneral Reaction ConditionsYield Range (%)Key AdvantagesKey Disadvantages
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, primary amines or ammoniaNeutral or weakly acidic (e.g., acetic acid), often with heating.[1]60-97%[1][2]Simple procedure, generally high yields, and readily available starting materials for many targets.Preparation of unsymmetrical 1,4-dicarbonyls can be challenging.
Knorr Pyrrole Synthesis α-Amino ketones, β-ketoestersRequires in-situ generation of the α-amino ketone, often using zinc and acetic acid.[3][4]45-80%[5]Excellent for producing polysubstituted pyrroles with specific substitution patterns.[3]Self-condensation of the α-amino ketone can be a significant side reaction.
Hantzsch Pyrrole Synthesis β-Ketoesters, α-haloketones, ammonia or primary aminesTypically involves condensation in the presence of a base.[1][6]40-70%[7]Versatile for producing a variety of substituted pyrroles.Yields can be moderate, and the use of α-haloketones can be a drawback.

II. Reactions of this compound: Amide and Ester Formation

The two primary reactive sites on this compound are the carboxylic acid group and the secondary amine of the pyrrole ring. This allows for a variety of derivatization reactions, most notably amide bond formation and esterification.

Amide Coupling

The carboxylic acid moiety can be readily coupled with a variety of primary and secondary amines to form the corresponding amides. This is a widely used reaction in medicinal chemistry to generate libraries of compounds for biological screening.

Table 2: Representative Conditions for Amide Coupling

Coupling Reagent SystemBaseSolventTypical Reaction TimeReported Yield Range (%)Key Features
EDC / HOBt / DMAPDIPEAAcetonitrile12-24 hoursGood to Excellent[8]Mild conditions, suitable for a wide range of amines, including electron-deficient ones.[8]
HATU / DIPEADIPEADMF1-4 hours60-95%[9]Highly efficient, especially for sterically hindered substrates; minimizes racemization.
SOCl₂PyridineDichloromethane1-3 hoursHigh[10]Cost-effective, but the generation of HCl may not be suitable for acid-sensitive substrates.
Esterification

The carboxylic acid can also be converted to a variety of esters through reaction with different alcohols under acidic conditions or using coupling agents.

Table 3: Representative Conditions for Esterification

MethodReagent/CatalystSolventTypical Reaction TimeReported Yield Range (%)Key Features
Fischer EsterificationSulfuric Acid (catalytic)Excess AlcoholSeveral hours (reflux)65-99%[11]Simple and cost-effective, driven to completion by using the alcohol as the solvent.[11]
Steglich EsterificationDCC / DMAPDichloromethane3-4 hoursHighMild conditions, suitable for acid-sensitive substrates and sterically hindered alcohols.
Thionyl ChlorideSOCl₂ then Alcohol-1-2 hoursHighEfficient for converting the acid to the acid chloride in situ, followed by reaction with the alcohol.

III. Structural Validation: Spectroscopic and Spectrometric Analysis

Unambiguous structural characterization of the synthesized pyrrole derivatives is crucial. The following sections detail the expected spectroscopic and spectrometric data for the amide and ester products of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Pyrrole Ring Protons: Two doublets in the aromatic region (typically δ 6.0-7.5 ppm), corresponding to the protons at the C3 and C4 positions. The coupling constant between these protons is typically around 3-4 Hz.

  • N-H Proton: A broad singlet, typically downfield (δ 8.0-12.0 ppm), which can be exchanged with D₂O.

  • Ethoxycarbonyl Group: A quartet (CH₂) around δ 4.2-4.4 ppm and a triplet (CH₃) around δ 1.3-1.4 ppm.

  • Amide/Ester Substituent: The chemical shifts of the protons on the amide or ester substituent will vary depending on their chemical environment. For an N-aryl amide, aromatic protons will be observed in the δ 7.0-8.0 ppm region.

¹³C NMR:

  • Carbonyl Carbons: Two signals in the δ 160-175 ppm range, corresponding to the ester and carboxylic acid/amide carbonyls.

  • Pyrrole Ring Carbons: Four signals in the aromatic region (δ 100-140 ppm).

  • Ethoxycarbonyl Group: Signals for the CH₂ and CH₃ carbons will appear around δ 60-62 ppm and δ 14-15 ppm, respectively.

  • Amide/Ester Substituent: Carbon signals for the substituent will appear in their characteristic regions.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of these derivatives is expected to show a prominent molecular ion peak (M⁺). The fragmentation patterns will be characteristic of the functional groups present.

  • Acylium Ion: A common fragmentation pathway for both amides and esters is the cleavage of the C-N or C-O bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion.

  • Loss of Ethoxy Group: Fragmentation of the ethyl ester will likely show a loss of the ethoxy radical (•OCH₂CH₃) or ethylene (C₂H₄) via a McLafferty rearrangement.

  • Amide Fragmentation: For N-aryl amides, fragmentation may involve cleavage of the amide bond, leading to ions corresponding to the pyrrole-carbonyl fragment and the aniline derivative.

IV. Experimental Protocols

General Protocol for Amide Coupling using EDC/HOBt/DMAP
  • To a solution of this compound (1.0 eq.) in acetonitrile are added 1-hydroxybenzotriazole (HOBt, 0.1 eq.), 4-(dimethylamino)pyridine (DMAP, 1.0 eq.), and N,N'-diisopropylethylamine (DIPEA, 5.0 eq.).

  • The mixture is stirred at room temperature for 10 minutes.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.0 eq.) is added, and the mixture is stirred for another 10 minutes.

  • The desired amine (1.2 eq.) is added, and the reaction is stirred at room temperature for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.[8]

General Protocol for Fischer Esterification
  • This compound is dissolved in a large excess of the desired alcohol (e.g., methanol, ethanol).

  • A catalytic amount of concentrated sulfuric acid (2-3 drops) is added carefully.

  • The mixture is heated at reflux for several hours, with the reaction progress monitored by TLC.

  • Upon completion, the excess alcohol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the crude ester, which can be further purified by column chromatography if necessary.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrrole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-2 s, 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans depending on sample concentration.

  • 2D NMR (optional but recommended for unambiguous assignment):

    • Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra to confirm connectivity.

Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Direct Infusion ESI-MS:

    • Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

    • Acquire mass spectra in both positive and negative ion modes to identify the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Tandem MS (MS/MS):

    • Select the molecular ion as the precursor ion.

    • Induce fragmentation using collision-induced dissociation (CID).

    • Analyze the resulting fragment ions to elucidate the structure.

V. Biological Context and Experimental Workflows

Pyrrole-containing compounds are of significant interest in drug discovery due to their diverse biological activities. The following sections provide examples of a relevant signaling pathway and an experimental workflow for screening these compounds.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and its aberrant activation is implicated in several cancers.[12] Small molecule inhibitors of this pathway are therefore of great therapeutic interest. Several heterocyclic compounds, including pyrrole derivatives, have been identified as modulators of the Hh pathway. One such inhibitor is GANT61, a small molecule that targets the Gli family of transcription factors, the final effectors of the Hh pathway.[4][13][14]

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway Inhibition cluster_nucleus Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli Proteins SUFU->Gli Inhibits Nucleus Nucleus Gli->Nucleus Translocation Gli_n Active Gli TargetGenes Target Gene Expression GANT61 GANT61 (Pyrrole Derivative) GANT61->Gli Inhibits DNA DNA Gli_n->DNA Binds DNA->TargetGenes Transcription

Caption: Inhibition of the Hedgehog signaling pathway by the pyrrole derivative GANT61.

Experimental Workflow: Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and for cosmetic applications. Pyrrole derivatives have been investigated as potential tyrosinase inhibitors.

Tyrosinase_Inhibition_Workflow Workflow for Tyrosinase Inhibition Assay Prep Prepare Solutions: - Mushroom Tyrosinase - L-DOPA (substrate) - Test Compounds (Pyrrole Derivatives) - Positive Control (e.g., Kojic Acid) Incubate Incubate Test Compound/Control with Tyrosinase Enzyme Prep->Incubate AddSubstrate Add L-DOPA to Initiate Reaction Incubate->AddSubstrate Measure Measure Absorbance at 475 nm over time AddSubstrate->Measure Analyze Calculate % Inhibition and IC₅₀ values Measure->Analyze

Caption: Experimental workflow for screening pyrrole derivatives as tyrosinase inhibitors.

Detailed Protocol: Gli-Luciferase Reporter Assay

This assay is used to quantify the activity of the Hedgehog pathway.

  • Cell Seeding: Seed NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase (for normalization) into a 96-well plate.[7]

  • Compound Treatment: The following day, treat the cells with the pyrrole derivatives at various concentrations. Include a positive control (e.g., a known Hh pathway agonist like SAG) and a negative control (vehicle).[15]

  • Incubation: Incubate the cells for 24-48 hours to allow for changes in gene expression.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity relative to the negative control. Determine the IC₅₀ value for each test compound.[16]

Detailed Protocol: Mushroom Tyrosinase Inhibition Assay

This assay is a common method for screening potential tyrosinase inhibitors.

  • Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), test compounds (dissolved in a suitable solvent like DMSO), and a positive control (e.g., kojic acid) in a suitable buffer (e.g., phosphate buffer, pH 6.8).[13][14]

  • Incubation: In a 96-well plate, add the tyrosinase solution to wells containing the test compounds or controls and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[17]

  • Reaction Initiation: Add the L-DOPA solution to all wells to start the enzymatic reaction.[17]

  • Measurement: Immediately begin measuring the absorbance at 475 nm at regular intervals for a set period (e.g., 20-30 minutes) using a microplate reader.

  • Data Analysis: Determine the rate of reaction for each concentration of the test compound. Calculate the percentage of inhibition relative to the control (no inhibitor). Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.[18]

References

comparing the efficacy of different catalysts in 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science, can be achieved through various catalytic methods. This guide provides a comparative analysis of different catalytic approaches, focusing on the well-established Paal-Knorr synthesis and variations thereof. While direct comparative studies for this specific molecule are limited, this document compiles and extrapolates data from the synthesis of closely related pyrrole-2,5-dicarboxylates to offer insights into catalyst efficacy.

Performance Comparison of Catalysts

The selection of a suitable catalyst is critical for optimizing the yield, reaction time, and overall efficiency of the synthesis. The following table summarizes the performance of different catalysts in the synthesis of pyrrole-2,5-dicarboxylates, which can serve as a predictive model for the synthesis of this compound.

Catalyst TypeCatalystSubstratesSolventTemperature (°C)TimeYield (%)Reference
Brønsted Acidp-Toluenesulfonic acid (p-TSA)Diethyl 2,5-dihydroxymuconate, AnilineMethanol55-88[1]
Brønsted AcidSaccharinDiethyl 2,5-dihydroxymuconate, AnilineMethanol55-98[1]
Brønsted AcidAcetic AcidDiethyl 2,5-dihydroxymuconate, AnilineGlacial Acetic AcidReflux-64[1]
Lewis AcidIron(III) Chloride (FeCl₃)2,5-Dimethoxytetrahydrofuran, AminesWaterMild-Good to Excellent[2]
Lewis AcidZinc Iodide (ZnI₂)Dienyl Azides-Room Temp--[3]
HeterogeneousSilica-supported Antimony(III) chloride (SbCl₃/SiO₂)Hexane-2,5-dione, 4-Methoxyaniline----[4]
SustainableIridium ComplexSecondary Alcohols, Amino Alcohols-Mild--[5]

Note: The yields reported are for the synthesis of N-substituted pyrrole-2,5-dicarboxylates or other substituted pyrroles and should be considered as indicative for the synthesis of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols adapted for the synthesis of this compound based on the Paal-Knorr reaction.

General Paal-Knorr Synthesis Protocol (Adapted)

This protocol describes a general procedure for the synthesis of substituted pyrroles which can be adapted for the target molecule.[6]

Materials:

  • 1,4-dicarbonyl precursor (e.g., diethyl 2,5-dioxohexanedioate)

  • Ammonia source (e.g., ammonium acetate or aqueous ammonia)

  • Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid)

  • Solvent (e.g., ethanol, acetic acid, or solvent-free)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound and the ammonia source.

  • Add the chosen solvent and a catalytic amount of the acid catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. Otherwise, perform an appropriate aqueous workup, including extraction with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired this compound.

Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate via Ring Contraction

An alternative approach involves a base-induced ring contraction of a 1,4-thiazine precursor.[7]

Procedure:

  • A solution of diethyl 4H-1,4-thiazine-3,5-dicarboxylate in diethyl ether is stirred with a solution of sodium hydroxide in ethanol at room temperature.

  • The reaction is monitored until completion.

  • The mixture is then filtered, and the filtrate is evaporated to dryness under reduced pressure.

  • The residue is purified by column chromatography to yield diethyl 1H-pyrrole-2,5-dicarboxylate.

Visualizing the Synthesis

Diagrams illustrating the reaction pathway and experimental workflow can aid in understanding the synthesis process.

Paal_Knorr_Synthesis Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal Amine Ammonia or Primary Amine Amine->Hemiaminal Catalyst Acid Catalyst Catalyst->Hemiaminal catalyzes Cyclic_Hemiaminal Cyclic Hemiaminal Hemiaminal->Cyclic_Hemiaminal Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclic_Hemiaminal->Pyrrole Dehydration

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Experimental_Workflow Start Combine 1,4-Dicarbonyl and Amine/Ammonia Add_Catalyst Add Solvent and Catalyst Start->Add_Catalyst React Heat/Stir Reaction Mixture Add_Catalyst->React Workup Reaction Workup (Quench, Extract) React->Workup Purify Purification (Chromatography/ Recrystallization) Workup->Purify Product Pure Substituted Pyrrole Purify->Product

Caption: General experimental workflow for the Paal-Knorr synthesis.

Conclusion

The synthesis of this compound can be approached through various catalytic methods, with the Paal-Knorr reaction being a versatile and widely used strategy.[8][9] The choice of catalyst, whether a Brønsted or Lewis acid, significantly influences the reaction's efficiency.[9] While direct comparative data for the target molecule is scarce, the information gathered from the synthesis of analogous pyrrole-2,5-dicarboxylates provides a valuable framework for catalyst selection and reaction optimization. Further investigation into sustainable catalysts, such as iridium complexes, may offer greener and more efficient synthetic routes in the future.[5] Researchers are encouraged to adapt the provided protocols and explore the catalytic systems to achieve the optimal synthesis of this important heterocyclic compound.

References

literature comparison of reported yields for 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of reported yields for the synthesis of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid, a valuable building block in medicinal chemistry.

The primary route for the synthesis of this compound involves a two-step process: the formation of diethyl 1H-pyrrole-2,5-dicarboxylate followed by its selective mono-hydrolysis. This guide will delve into the reported yields for each of these steps, providing a comprehensive overview of the available data.

Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate: A Two-Step Approach

A common method for synthesizing the precursor, diethyl 1H-pyrrole-2,5-dicarboxylate, begins with the zinc-mediated dimerization of ethyl bromopyruvate. This initial step, conducted in refluxing acetone, produces diethyl 2,5-dihydroxymuconate with a reported yield of 11%.[1]

The subsequent step involves a Paal-Knorr cyclization of the diethyl 2,5-dihydroxymuconate. In this reaction, the diketone is condensed with an amine to form the pyrrole ring. For the synthesis of a related compound, diethyl N-phenylpyrrole-2,5-dicarboxylate, this cyclization is carried out in refluxing glacial acetic acid and achieves a yield of 64%.[1] While this yield is for an N-substituted derivative, it provides a valuable benchmark for the cyclization efficiency.

Selective Mono-hydrolysis: The Final Step

The crucial final step is the selective mono-hydrolysis (or mono-saponification) of diethyl 1H-pyrrole-2,5-dicarboxylate to yield the target molecule, this compound. This step requires careful control of reaction conditions to favor the hydrolysis of only one of the two ester groups.

Alternative Approaches

It is worth noting that other methods for the synthesis of pyrrole-2-carboxylates exist, such as those starting from pyrrole itself.[2] However, for the specific target molecule with substitution at the 5-position, the pathway involving the diethyl diester intermediate is more commonly referenced.

Summary of Reported Yields

For clarity, the reported yields for the key synthetic steps are summarized in the table below.

Reaction StepStarting MaterialProductReagents and ConditionsReported Yield (%)
DimerizationEthyl bromopyruvateDiethyl 2,5-dihydroxymuconateZinc, refluxing acetone11
Paal-Knorr Cyclization (for N-phenyl derivative)Diethyl 2,5-dihydroxymuconateDiethyl N-phenylpyrrole-2,5-dicarboxylateRefluxing glacial acetic acid64
Complete Saponification (for N-phenyl derivative)Diethyl N-phenylpyrrole-2,5-dicarboxylateN-phenylpyrrole-2,5-dicarboxylic acidPotassium hydroxide in ethanol96

Experimental Protocols

Synthesis of Diethyl 2,5-dihydroxymuconate [1]

This reaction involves the zinc-mediated dimerization of ethyl bromopyruvate in refluxing acetone.

Synthesis of Diethyl N-phenylpyrrole-2,5-dicarboxylate (as a reference for cyclization) [1]

Diethyl 2,5-dihydroxymuconate undergoes cyclization via a Paal-Knorr reaction in refluxing glacial acetic acid to form the pyrrole ring.

Saponification of Diethyl N-phenylpyrrole-2,5-dicarboxylate (as a reference for hydrolysis) [1]

The diester is treated with potassium hydroxide in ethanol to yield the corresponding dicarboxylic acid. To achieve selective mono-hydrolysis of diethyl 1H-pyrrole-2,5-dicarboxylate, a similar procedure would be employed, but with the crucial modification of using approximately one equivalent of the base.

Synthetic Workflow Diagram

The logical relationship of the primary synthetic route is illustrated in the following diagram:

SynthesisWorkflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product start Ethyl Bromopyruvate intermediate1 Diethyl 2,5-dihydroxymuconate start->intermediate1 Dimerization (11% Yield) intermediate2 Diethyl 1H-pyrrole-2,5-dicarboxylate intermediate1->intermediate2 Paal-Knorr Cyclization (Yield not specified for unsubstituted) product This compound intermediate2->product Selective Mono-hydrolysis (Yield not specified)

Caption: Synthetic pathway to this compound.

References

Safety Operating Guide

Proper Disposal of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid. Adherence to these protocols is vital for maintaining a safe working environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. This compound can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE): A comprehensive approach to safety includes the mandatory use of the following PPE:

PPE CategorySpecification
Eye Protection Goggles or a face shield.
Hand Protection Protective gloves.
Body Protection Wear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection Use only in a well-ventilated area.[1][4] If dust or fumes are generated, a NIOSH/MSHA or European Standard EN 136 approved respirator is required.[1]

Always wash hands and any exposed skin thoroughly after handling the compound.[1][5] Contaminated clothing should be removed and washed before reuse.[1][2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound, whether in its pure form or as waste, is through an approved waste disposal plant.[1][2][6] Local regulations must always be consulted and adhered to during the disposal process.[4]

1. Waste Collection and Storage:

  • Collect waste material in a suitable, tightly closed container.[4]
  • Store the container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[4]

2. Accidental Spill Management:

  • In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[4]
  • Wear appropriate PPE as outlined in the table above.
  • Contain the spill to prevent it from entering drains, waterways, or soil.[4]
  • Absorb the spill with an inert material (e.g., sand, vermiculite) or sweep up the solid material.[4]
  • Place the collected material into a suitable container for disposal.[4]

3. Final Disposal:

  • Dispose of the waste container and its contents through a licensed and approved waste disposal contractor.
  • Do not dispose of the chemical down the drain or into the environment.[4]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: Disposal of this compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe assess_waste Assess Waste: Pure Compound or Contaminated Material? spill_check Is it an Accidental Spill? assess_waste->spill_check ppe->assess_waste contain_spill Contain and Absorb Spill with Inert Material spill_check->contain_spill Yes collect_waste Collect in a Suitable, Tightly Closed Container spill_check->collect_waste No contain_spill->collect_waste store_waste Store in a Cool, Dry, Well-Ventilated Area collect_waste->store_waste consult_regs Consult Local, State, and Federal Disposal Regulations store_waste->consult_regs approved_disposal Dispose of Contents/Container to an Approved Waste Disposal Plant consult_regs->approved_disposal end End of Disposal Process approved_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on hazard assessments of structurally similar compounds which are known to cause skin, eye, and respiratory irritation.[1][2][3]

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.[4][5]Protects against potential splashes and airborne particles that can cause serious eye irritation.[1][2]
Skin Protection - Disposable nitrile gloves. - A Nomex® or similar flame-resistant lab coat, fully buttoned. - Long pants and closed-toe, closed-heel shoes.Prevents skin contact, which can cause irritation.[1][2] Nitrile gloves offer broad chemical resistance for short-term use.[4] Appropriate clothing and shoes cover exposed skin.[4]
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator.Necessary when handling the powder form to prevent inhalation, which may cause respiratory tract irritation.[2] Use should be in a well-ventilated area or under a fume hood.

Operational Plan: Step-by-Step Handling Procedure

Following a standardized workflow is critical for minimizing risks during chemical handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe Proceed to Handling review_sds Review SDS of Similar Compounds gather_ppe->review_sds Proceed to Handling don_ppe Don PPE review_sds->don_ppe Proceed to Handling weigh_chem Weigh Chemical don_ppe->weigh_chem dissolve Dissolve/Use in Reaction weigh_chem->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate Post-Experiment dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Designate a well-ventilated work area, preferably a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

    • Gather all necessary PPE as outlined in the table above.

    • Review the Safety Data Sheets (SDS) for structurally similar compounds like Pyrrole-2-carboxylic acid to be aware of potential hazards.

  • Handling:

    • Put on all required PPE before handling the chemical.

    • Carefully weigh the desired amount of the solid compound, minimizing dust generation.

    • If dissolving, add the solid to the solvent slowly.

    • Conduct all manipulations within the designated containment area.

  • Cleanup:

    • Wipe down the work surface with an appropriate decontaminating agent.

    • Wash any reusable equipment thoroughly.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure safety.

Waste Collection:

  • Solid Waste: Collect any unused chemical and contaminated disposable items (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.[7]

Disposal Procedure:

  • Segregation: Keep solid and liquid waste streams separate.

  • Labeling: Clearly label waste containers with the full chemical name and any known hazards.

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Hand-off: Follow your institution's specific procedures for hazardous waste pickup and disposal. Consult with your environmental health and safety (EHS) department for guidance.[7]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.